molecular formula C10H12O3 B158801 3-(4-Methoxyphenyl)propionic acid CAS No. 1929-29-9

3-(4-Methoxyphenyl)propionic acid

Katalognummer: B158801
CAS-Nummer: 1929-29-9
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: FIUFLISGGHNPSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Methoxyphenyl)propanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(4-Methoxyphenyl)propanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUFLISGGHNPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871855
Record name 3-(4-Methoxyphenyl)propanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1929-29-9, 25173-37-9
Record name 3-(4-Methoxyphenyl)propionic acid
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Record name 3-(p-Methoxyphenyl)propionic acid
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Record name 3-(p-Methoxyphenyl)propionic acid
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Record name 1929-29-9
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Record name 3-(4-Methoxyphenyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid (CAS: 1929-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as 4-methoxyhydrocinnamic acid, is an aromatic carboxylic acid with the CAS number 1929-29-9. This white to light beige crystalline powder serves as a versatile building block in organic synthesis and holds potential as an intermediate in the development of novel pharmaceuticals.[1][2] Its structural motif, featuring a methoxy-substituted phenyl ring attached to a propionic acid chain, makes it a subject of interest for researchers exploring new therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data presentation for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1929-29-9[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to light beige crystalline powder[1]
Melting Point 98-100 °C[1]
Boiling Point 194 °C at 15 mmHg[1]
Density 1.144 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.71 ± 0.10 (Predicted)[1]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.[2]
InChI InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)[1]
SMILES COc1ccc(CCC(=O)O)cc1[1]

Synthesis and Purification

The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxycinnamic acid.[1][2]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-methoxycinnamic acid.

Materials:

  • 4-Methoxycinnamic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxycinnamic acid in tetrahydrofuran (THF).

  • Add a catalytic amount of 10% palladium on activated carbon to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), filter the mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., water, or a mixture of organic solvents)

  • Heating and cooling apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-Methoxycinnamic_acid 4-Methoxycinnamic Acid in THF Hydrogenation Catalytic Hydrogenation (10% Pd/C, H₂) 4-Methoxycinnamic_acid->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Purified this compound Recrystallization->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Figure 1. General workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Data

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂)
Mass Spectrometry (EI) m/z: 180 (M⁺), 121 (base peak)
Infrared (IR) Spectroscopy Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H stretching.

Biological Activity and Potential Applications

While this compound is primarily utilized as a chemical intermediate, its structural similarity to other biologically active phenolic acids suggests potential therapeutic applications. It is often considered in the context of developing anti-inflammatory and analgesic agents.[2]

Antimicrobial Properties

Some evidence suggests that this compound may possess antimicrobial properties by potentially inhibiting microbial growth through binding to the active sites of enzymes.[1][3]

Insights from Structurally Related Compounds

Significant research has been conducted on hydroxylated and dimethoxylated analogs of this compound, which provides valuable insights into potential mechanisms of action that could be investigated for the title compound.

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a metabolite of dietary polyphenols, has been shown to improve hepatic lipid metabolism by acting as a specific agonist for the G protein-coupled receptor 41 (GPR41).[4][5] Activation of GPR41 is linked to anti-obesity effects and the stimulation of lipid catabolism.[4][5]

  • 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[6] Its mechanism of action involves the suppression of pro-inflammatory mediators and cytokines by inhibiting the NF-κB, MAPKs, and PI3K/Akt signaling pathways.[6]

Potential Signaling Pathways (Hypothetical)

Based on the activities of its structurally related analogs, a hypothetical model for the anti-inflammatory mechanism of this compound can be proposed. It is crucial to note that this is a speculative model and requires experimental validation for this compound.

G cluster_stimulus Inflammatory Stimulus cluster_compound Potential Intervention cluster_pathways Signaling Pathways LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPKs LPS->MAPK IKK IKK LPS->IKK MPPA This compound (Hypothesized) MPPA->PI3K_Akt inhibits? MPPA->MAPK inhibits? MPPA->IKK inhibits? PI3K_Akt->IKK NFkB_p65 NF-κB (p65) MAPK->NFkB_p65 IKK->NFkB_p65 activates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) NFkB_p65->Inflammatory_Mediators Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_p65->Proinflammatory_Cytokines

Figure 2. A hypothetical anti-inflammatory signaling pathway for this compound, extrapolated from related compounds.

Safety and Handling

This compound is classified as an irritant.[1] The following safety precautions should be observed:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical profile. While its primary current application is in organic synthesis, the biological activities of its close structural analogs suggest that it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to elucidate its specific mechanisms of action and to explore its potential role in modulating inflammatory and metabolic pathways. This guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

References

3-(4-Methoxyphenyl)propionic acid structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-methoxyhydrocinnamic acid, is a chemical compound with the molecular formula C₁₀H₁₂O₃.[1] It consists of a propionic acid moiety attached to a phenyl ring, which is substituted with a methoxy group at the para position.[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals.[2] While its derivatives and structurally similar compounds have been noted for various biological activities, including anti-inflammatory and antimicrobial properties, this guide will focus on the technical details pertaining to the core compound itself.

Chemical and Physical Properties

This compound is typically a white to light beige crystalline powder under standard conditions.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1929-29-9[1][3]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [3]
Melting Point 98-100 °C[1][3]
Boiling Point 194 °C / 15 mmHg
Appearance White to light beige crystalline powder[1]
SMILES String COc1ccc(CCC(O)=O)cc1[3]
InChI Key FIUFLISGGHNPSM-UHFFFAOYSA-N

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data / Observed PeaksReference(s)
¹H NMR Chemical shifts (ppm) in CDCl₃: ~11.0 (br s, 1H, COOH), 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.89 (t, 2H, Ar-CH₂), 2.64 (t, 2H, CH₂-COOH)[2]
¹³C NMR Expected chemical shifts (ppm): ~179 (C=O), ~158 (C-OCH₃), ~132 (Ar C-C), ~129 (Ar C-H), ~114 (Ar C-H), ~55 (OCH₃), ~36 (CH₂-COOH), ~30 (Ar-CH₂)[2][4][5]
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 180. Key fragments correspond to loss of COOH (m/z 135) and subsequent rearrangements.[6]
Infrared (IR) Characteristic absorptions (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1610, 1510 (C=C stretch, aromatic), ~1250, 1030 (C-O stretch)

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound is through the catalytic hydrogenation of 4-methoxycinnamic acid.[1]

Objective: To prepare this compound from 4-methoxycinnamic acid.

Materials:

  • 4-Methoxycinnamic acid (or 3-(4-methoxyphenyl)acrylic acid)

  • 10% Palladium on activated carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-methoxycinnamic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) in a suitable reaction vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature for approximately 5 hours.

  • Monitor the reaction completion (e.g., by TLC).

  • Upon completion, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • The resulting white solid is this compound. The reported yield is typically high (e.g., 95.2%), with a melting point of 102-103 °C.[1]

G A Dissolve 4-Methoxycinnamic Acid in Tetrahydrofuran (THF) B Add 10% Pd/C Catalyst A->B C Hydrogenation Reaction (H2 atmosphere, 5h, RT) B->C D Filter to Remove Catalyst C->D E Concentrate Filtrate (Vacuum) D->E F Obtain this compound (White Solid) E->F

Synthesis Workflow Diagram
Analytical Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

General Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of the product (~5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

    • Process the data and compare the resulting chemical shifts, multiplicities, and integrations with the expected values for the target structure.

  • Mass Spectrometry (MS):

    • Introduce a small sample into the mass spectrometer, typically using an electron ionization (EI) source.

    • Acquire the mass spectrum and identify the molecular ion peak (m/z = 180.2).

    • Analyze the fragmentation pattern to further confirm the structure. Common fragments for carboxylic acids involve the loss of hydroxyl (M-17) and carboxyl (M-45) groups.[7]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample (e.g., as a KBr pellet or a thin film).

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Identify characteristic absorption bands corresponding to the functional groups present (O-H, C=O, C-O, aromatic C=C).

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir confirm Confirm Structure & Purity nmr->confirm ms->confirm ir->confirm

Analytical Characterization Workflow

Biological Activity

In contrast, its structural analogs have been the subject of significant research:

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a microbial metabolite of dietary polyphenols, has demonstrated antioxidant, anti-obesity, and anti-diabetic properties.[8] It has been shown to improve hepatic lipid metabolism, potentially through the GPR41 receptor, and may inhibit the aggregation of amyloid β-peptide, suggesting neuroprotective potential.[9][10][11]

  • 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA) has been investigated for its anti-inflammatory effects, showing suppression of pro-inflammatory mediators in microglial cells through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[12][13]

These findings in related molecules suggest that this compound could be a valuable scaffold for medicinal chemistry exploration. However, it is crucial for researchers to note that the biological activities of these analogs cannot be directly extrapolated to the parent compound. Further investigation is required to elucidate the specific pharmacological profile of this compound.

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)propionic Acid from 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structure, featuring a methoxy-substituted phenyl ring and a propionic acid moiety, makes it a key intermediate for introducing specific pharmacophores. This technical guide provides a comprehensive overview of the synthesis of this compound from its unsaturated precursor, 4-methoxycinnamic acid. The primary focus is on the catalytic hydrogenation of the carbon-carbon double bond, a robust and widely used transformation. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathway and experimental workflow to aid in laboratory implementation.

Reaction Overview

The conversion of 4-methoxycinnamic acid to this compound involves the selective reduction of the alkene functional group without affecting the aromatic ring or the carboxylic acid moiety. This is most commonly and efficiently achieved through catalytic hydrogenation.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound, including physical properties of the starting material and product, and a comparison of different reaction conditions.

Table 1: Physical and Spectroscopic Data of Reactant and Product

Property4-Methoxycinnamic AcidThis compound
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₂O₃
Molecular Weight 178.18 g/mol 180.20 g/mol
Appearance White to light beige crystalline powderWhite solid
Melting Point 172-175 °C98-103 °C[1]
CAS Number 943-89-51929-29-9
¹H NMR (CDCl₃, ppm) δ 7.65 (d, J=16.0 Hz, 1H), 7.49 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 6.31 (d, J=16.0 Hz, 1H), 3.84 (s, 3H)δ 7.12 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 3.78 (s, 3H), 2.91 (t, J=7.8 Hz, 2H), 2.65 (t, J=7.8 Hz, 2H)[2]
¹³C NMR (CDCl₃, ppm) δ 172.5, 161.7, 145.1, 129.9, 127.1, 115.3, 114.4, 55.4δ 179.2, 158.2, 132.8, 129.8, 114.0, 55.2, 35.9, 30.2
IR (KBr, cm⁻¹) ~3000 (O-H), ~1680 (C=O), ~1625 (C=C), ~1250 (C-O)~3000 (O-H), ~1700 (C=O), ~1245 (C-O)

Table 2: Comparison of Catalytic Hydrogenation Conditions

Catalyst (Loading)Hydrogen Source (Pressure)SolventTemperatureTime (h)Yield (%)Reference
10% Pd/C (catalytic)H₂ (atmospheric)TetrahydrofuranRoom Temp.595.2[1][3]
5% Pd/CH₂ (6.89 MPa)1,4-Dioxane220 °C6High Conversion*[4]
5% Ru/CH₂ (6.89 MPa)1,4-Dioxane220 °C617**[4]
PdCl₂ (10 mol%)Formic Acid2.5 M aq. NaOH65 °C1698 [5]
[RhCl(COD)]₂ (10 mol%)Formic AcidTetrahydrofuran65 °C495[6]

* Specific yield for this compound not provided, but high conversion of the related cinnamic acid was reported. Further hydrogenation of the aromatic ring was observed. ** Yield for the initial hydrogenation product of cinnamic acid. Significant side products were formed. *** Yield reported for the hydrogenation of unsubstituted cinnamic acid; similar reactivity is expected for the methoxy derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is the most common and high-yielding method reported.

Materials:

  • 4-Methoxycinnamic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve 15 g (84.2 mmol) of 4-methoxycinnamic acid in 50 mL of tetrahydrofuran.[1]

  • To this solution, carefully add a catalytic amount of 10% palladium on activated carbon.

  • The reaction vessel is then purged with hydrogen gas.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for lab-scale reactions) for 5 hours.[1]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by the cessation of hydrogen uptake.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with a small amount of THF to ensure complete recovery of the product.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • The resulting white solid is this compound. A reported yield for this procedure is 95.2%, with a melting point of 102-103 °C.[1]

Method 2: Catalytic Transfer Hydrogenation using Formic Acid and PdCl₂

This method offers an alternative to using pressurized hydrogen gas, employing formic acid as the hydrogen source. The following is a general procedure adapted from the reduction of cinnamic acid.[5]

Materials:

  • 4-Methoxycinnamic acid

  • Palladium(II) chloride (PdCl₂)

  • Formic acid

  • Aqueous sodium hydroxide (NaOH) solution (2.5 M)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-methoxycinnamic acid (e.g., 0.33 mmol) in 4 mL of 2.5 M aqueous NaOH, add PdCl₂ (10 mol%).[5]

  • Add formic acid (4 equivalents) dropwise to the reaction mixture.[5]

  • Heat the mixture to 65 °C for 16 hours.[5]

  • After cooling to room temperature, neutralize the reaction mixture with 2 M HCl.

  • Extract the product with diethyl ether (2 x 5 mL).

  • Wash the combined organic layers with water (10 mL) and dry over anhydrous Na₂SO₄.[5]

  • Filter the solution and remove the solvent in vacuo.

  • The crude product can be purified by a short column of silica gel.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps involved in the catalytic hydrogenation of 4-methoxycinnamic acid on a metal catalyst surface.

Reaction_Pathway cluster_workflow Catalytic Hydrogenation Pathway A Adsorption of 4-Methoxycinnamic Acid onto Catalyst Surface C Stepwise Addition of Hydrogen Atoms to the Alkene Double Bond A->C B Adsorption and Dissociation of H₂ on Catalyst Surface B->C D Desorption of This compound from Catalyst Surface C->D

Figure 2: Simplified pathway of catalytic hydrogenation.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_workflow Synthesis Workflow start Dissolve 4-Methoxycinnamic Acid in Solvent add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst reaction Perform Hydrogenation (H₂ gas or Transfer Reagent) add_catalyst->reaction filtration Filter to Remove Catalyst reaction->filtration concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration purification Purification (e.g., Recrystallization or Column Chromatography) concentration->purification product Isolated this compound purification->product

Figure 3: General experimental workflow.

Conclusion

The synthesis of this compound from 4-methoxycinnamic acid is a well-established and efficient process, crucial for the development of various pharmaceutical agents. Catalytic hydrogenation using palladium on carbon stands out as a high-yielding and straightforward method. Alternative approaches, such as catalytic transfer hydrogenation, offer viable options, particularly when avoiding the use of pressurized hydrogen gas is desirable. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently and successfully perform this synthesis in a laboratory setting. Careful selection of the catalyst and reaction conditions, as outlined in this document, will enable the efficient production of this important chemical intermediate.

References

Unveiling the Natural Origins of Phenylpropanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the natural sources of 3-(4-Methoxyphenyl)propionic acid have yielded no significant evidence of its occurrence as a natural product in plant, fungal, or microbial kingdoms. The scientific literature and major chemical and metabolomic databases do not currently document its isolation from a natural source.

However, these searches have consistently highlighted a closely related and highly significant compound: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a prominent microbial metabolite of dietary polyphenols and is abundant in various fermented foods. Given its structural similarity and natural prevalence, this guide will focus on the natural sources, biosynthesis, and experimental protocols related to HMPA, as it is likely the compound of interest for researchers in this field.

Introduction to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a phenolic acid that has garnered significant attention for its antioxidant, anti-inflammatory, and potential therapeutic properties. It is not typically found in its free form in fresh plant materials but is rather a product of microbial metabolism in the mammalian gut and in fermented foods. HMPA is a key metabolite of dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid[1][2]. Its presence in the human body is directly linked to the consumption of polyphenol-rich foods like whole grains, coffee, tea, and certain fruits and vegetables.

Natural Sources and Quantitative Data

The primary natural sources of HMPA are fermented foods and the metabolic action of gut microbiota on dietary precursors. The following table summarizes the quantitative data on HMPA concentration in various sources.

Natural Source/Metabolic OriginPrecursor Compound(s)Concentration of HMPAReference
Fermented Rice BranFerulic AcidNot explicitly quantified, but identified as a key phenolic compound.[3]
Japanese Unpolished Rice Vinegar (Kurosu)Ferulic Acid and other polyphenolsIdentified as a naturally produced component contributing to antioxidant properties.[1]
Fermented Wolfberry JuicePolyphenols in wolfberriesNaturally produced during fermentation, contributing to antioxidant properties.[1]
Human Plasma (post-consumption of polyphenol-rich foods)Ferulic Acid, Curcumin, Chlorogenic AcidVaries significantly based on diet.[1]
Mouse Cecum (after 1% HMCA diet)4-hydroxy-3-methoxycinnamic acid (HMCA)HMPA detected, while HMCA was not.

Biosynthesis and Metabolic Pathways

HMPA is primarily formed through the microbial reduction of the double bond in the side chain of ferulic acid (4-hydroxy-3-methoxycinnamic acid). This biotransformation is carried out by a variety of gut bacteria.

Microbial Transformation of Ferulic Acid to HMPA

The conversion of ferulic acid to HMPA is a two-step process catalyzed by microbial enzymes. First, the carboxylic acid group is activated, often to a CoA-thioester. This is followed by the reduction of the α,β-unsaturated double bond.

microbial_transformation Ferulic_Acid Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) HMPA HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid) Ferulic_Acid->HMPA Microbial Reduction (e.g., by gut microbiota)

Caption: Microbial conversion of Ferulic Acid to HMPA.

Experimental Protocols

Extraction and Quantification of HMPA from Fermented Foods

This protocol is a general guideline for the extraction and quantification of HMPA from a fermented food matrix, such as fermented rice bran.

Materials:

  • Fermented food sample

  • Ethyl acetate

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • HMPA analytical standard

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Sample Preparation: Homogenize the fermented food sample.

  • Extraction:

    • To 10 g of the homogenized sample, add 50 mL of ethyl acetate.

    • Sonicate for 30 minutes.

    • Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Clean-up (Optional, if high matrix interference):

    • Dissolve the dried extract in a small volume of methanol.

    • Pass the solution through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

    • Elute the HMPA with methanol.

  • Quantification:

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Inject an aliquot into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: Start with 10% B, increase to 90% B over 30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 280 nm or MS in negative ion mode.

    • Prepare a calibration curve using the HMPA analytical standard to quantify the concentration in the sample.

Experimental Workflow for HMPA Analysis

The following diagram illustrates a typical workflow for the analysis of HMPA from a biological or food matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Fermented Food or Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC_Analysis HPLC-UV/MS Analysis Reconstitution->HPLC_Analysis Quantification Quantification against Standard Curve HPLC_Analysis->Quantification

Caption: Workflow for HMPA extraction and analysis.

Conclusion

While this compound does not appear to be a naturally occurring compound, the closely related 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a significant and widely studied microbial metabolite. For researchers and drug development professionals, understanding the natural origins, biosynthesis, and analytical methodologies for HMPA is crucial for harnessing its potential health benefits. The information and protocols provided in this guide serve as a foundational resource for further investigation into this promising phenolic acid.

References

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)propionic acid (also known as p-methoxyhydrocinnamic acid), a significant organic compound utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. This document details its discovery and historical synthesis, physico-chemical and spectroscopic properties, and established experimental protocols for its preparation. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using logical diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, with the CAS number 1929-29-9, is an aromatic carboxylic acid characterized by a methoxy-substituted phenyl group attached to a propionic acid moiety.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis. While not widely recognized for its own biological activity, its derivatives are of considerable interest in medicinal chemistry. This guide aims to be a core technical resource on this compound, with a particular focus on its historical synthesis and fundamental properties.

Discovery and Historical Synthesis

The definitive first synthesis of this compound is not prominently documented in a single "discovery" paper. Its history is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries, particularly the synthesis of its unsaturated precursor, 4-methoxycinnamic acid.

The most probable and historically significant route to this compound involves a two-step process:

  • Synthesis of 4-Methoxycinnamic Acid: Early methods for the synthesis of cinnamic acids and their derivatives were established through reactions such as the Perkin reaction (1868) and the Knoevenagel condensation (1894).[2][3] These reactions involve the condensation of an aromatic aldehyde (in this case, p-anisaldehyde) with an acid anhydride or an active methylene compound, respectively.[4][5]

  • Reduction to this compound: The subsequent step involves the reduction of the carbon-carbon double bond in the acrylic acid side chain of 4-methoxycinnamic acid. A key historical method for this type of reduction is the Clemmensen reduction , first reported in 1913, which utilizes zinc amalgam and hydrochloric acid to reduce ketones and aldehydes to alkanes.[6][7][8] While primarily used for carbonyls, similar reductive conditions were applied to α,β-unsaturated carboxylic acids.

Modern synthetic approaches still largely follow this two-step logic, albeit with more refined and efficient reagents and catalysts, such as catalytic hydrogenation using palladium on carbon (Pd/C).

Physico-Chemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various chemical data sources.

Table 1: Physico-Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol [5]
Appearance White to light beige crystalline powder[5]
Melting Point 98-100 °C (lit.)[5]
Boiling Point 194 °C / 15 mmHg[5]
Density 1.144 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.71 ± 0.10 (Predicted)[5]
Table 2: Spectroscopic Data
Spectrum TypeKey Peaks / ShiftsReference(s)
¹H NMR (CDCl₃)δ (ppm): 11.0 (s, 1H, -COOH), 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 3.77 (s, 3H, -OCH₃), 2.89 (t, 2H, -CH₂-), 2.64 (t, 2H, -CH₂-)N/A
IR (Gas Phase)Major peaks corresponding to C=O (carboxylic acid), C-O (ether), and aromatic C-H stretches.N/A
Mass Spectrum (EI)m/z: 180 (M+), 135, 121, 91, 77N/A

Experimental Protocols

The following protocols detail established methods for the synthesis of this compound.

Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation

This protocol is a representative method for the synthesis of the unsaturated precursor.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Malonic acid

  • Pyridine

  • β-alanine

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute ethanol

Procedure:

  • In a 25-mL round-bottomed flask, dissolve 4-methoxybenzaldehyde (0.804 mL, 6.61 mmol), malonic acid (1.75 g, 16.8 mmol), and β-alanine (0.10 g, 1.12 mmol) in pyridine (3.0 mL, 37.1 mmol).[2]

  • Heat the mixture under reflux for 90 minutes.[2]

  • After cooling to room temperature, place the reaction mixture in an ice bath.

  • Slowly add 8.0 mL of concentrated HCl. A white precipitate will form.[2]

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry thoroughly.[2]

  • Recrystallize the product from absolute ethanol (~20 mL) to yield pure 4-methoxycinnamic acid.[2]

Synthesis of this compound via Catalytic Hydrogenation

This is a common and efficient modern method for the reduction of the cinnamic acid precursor.

Materials:

  • 4-Methoxycinnamic acid (or 3-(4-methoxyphenyl)acrylic acid)

  • Tetrahydrofuran (THF)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-methoxycinnamic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) in a flask suitable for hydrogenation.[5]

  • Carefully add a catalytic amount of 10% palladium on activated carbon.[5]

  • Purge the reaction vessel with hydrogen gas.

  • Carry out the hydrogenation reaction at room temperature with continuous stirring for 5 hours, maintaining a positive pressure of hydrogen.[5]

  • Upon completion of the reaction (monitored by TLC), filter the mixture to remove the catalyst.[5]

  • Concentrate the filtrate in vacuo to yield the white solid product, this compound. A typical yield is around 95.2%, with a melting point of 102-103 °C.[5]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Synthesis_Pathway_1 cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A p-Anisaldehyde C 4-Methoxycinnamic Acid A->C Pyridine, β-alanine Reflux B Malonic Acid B->C Pyridine, β-alanine Reflux D This compound C->D H₂, 10% Pd/C THF, RT

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_aldehydes Aromatic Aldehydes cluster_reagents Condensation Reagents cluster_reactions Key Reactions Start Starting Materials Anisaldehyde p-Anisaldehyde Start->Anisaldehyde Malonic Malonic Acid Start->Malonic Acetic Acetic Anhydride Start->Acetic Precursor Unsaturated Precursor (4-Methoxycinnamic Acid) Reduction Reduction (e.g., Catalytic Hydrogenation) Precursor->Reduction Product Final Product (this compound) Condensation Perkin Reaction or Knoevenagel Condensation Anisaldehyde->Condensation Malonic->Condensation Acetic->Condensation Condensation->Precursor Reduction->Product

Caption: Logical relationships in the synthesis of the target compound.

Conclusion

This compound is a compound with a rich history rooted in the foundational principles of organic synthesis. While its direct biological applications are limited, its role as a versatile synthetic intermediate ensures its continued relevance in the fields of pharmaceutical development and materials science. This guide has provided a detailed overview of its historical context, physical and spectral properties, and reliable synthetic protocols to serve as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-Methoxyphenyl)propionic acid (CAS No. 1929-29-9), a compound of interest in pharmaceutical development and organic synthesis. This document consolidates key data, outlines standard experimental methodologies for property determination, and presents a logical workflow for physical characterization.

Physical and Chemical Data

This compound is a carboxylic acid derivative with a methoxy-substituted phenyl group. Its physical state is consistently reported as a solid at room temperature. The appearance can vary, ranging from white to light beige or yellow, and it is often found in a crystalline or powdered form.[1][2][3][4]

The following table summarizes the key quantitative physical and chemical properties of this compound:

PropertyValueSource(s)
Physical State Solid, Crystalline Powder[1][2][3][4]
Appearance White to light beige, sometimes cream, yellow, or orange crystalline powder[1][2][3][5]
Melting Point 95 - 106 °C[2][4][5][6][7][8]
Boiling Point 319 °C (at 760 mmHg); 194 °C (at 15 mmHg)[2][5][6]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[1][5]
Density 1.144 ± 0.06 g/cm³ (Predicted)[2][9]
pKa ~4.71[2][5]
Molecular Formula C₁₀H₁₂O₃[1][2][3][4][6][7]
Molecular Weight 180.20 g/mol [2][4][5][6][7]

Experimental Protocols

The determination of the physical properties of a compound like this compound follows established laboratory protocols. Below are methodologies for key experiments.

2.1. Determination of Physical State and Appearance

This is a qualitative assessment performed under standard laboratory conditions (approximately 20-25 °C and 1 atm).

  • Objective: To visually inspect and record the physical form and color of the substance.

  • Methodology:

    • A small, representative sample of the compound is placed on a clean, dry watch glass or in a clear container.

    • The sample is observed against a white background to accurately determine its color.

    • The physical form (e.g., crystalline, powder, amorphous solid) is noted.

    • Observations are recorded, including any notable odor. This compound is generally reported to have no distinct odor.[1]

2.2. Melting Point Determination

The melting point is a critical indicator of purity.

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology (Capillary Method):

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C per minute, near the expected melting point).

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid has melted is recorded as the completion of melting.

    • The melting point is reported as a range. For pure compounds, this range is typically narrow.

2.3. Solubility Assessment

  • Objective: To determine the solubility of the compound in various solvents.

  • Methodology:

    • A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

    • The mixture is agitated (e.g., by vortexing) at a controlled temperature.

    • Visual observation is used to determine if the solid dissolves completely.

    • If the substance dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, the solvent volume is increased.

    • Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). Reports indicate this compound is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1]

Workflow and Visualization

The following diagram illustrates a standard workflow for the physical characterization of a chemical compound.

G Workflow for Physical Characterization of a Chemical Compound cluster_0 Initial Assessment cluster_1 Purity and Identity Confirmation cluster_2 Property Determination cluster_3 Data Compilation and Reporting A Obtain Sample B Visual Inspection (Physical State, Color, Form) A->B C Melting Point Determination B->C D Spectroscopic Analysis (NMR, IR, MS) B->D E Solubility Testing (Aqueous & Organic Solvents) C->E F Boiling Point Determination (if liquid) C->F G Density Measurement C->G H Summarize Data in Table D->H E->H F->H G->H I Generate Technical Report H->I

Workflow for Physical Characterization

References

Navigating the Bioactivity of Phenylpropionic Acids: A Technical Guide to 3-(4-Methoxyphenyl)propionic Acid and its Biologically Active Analogue, HMPA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This technical guide was intended to provide a comprehensive overview of the predicted biological activity of 3-(4-Methoxyphenyl)propionic acid. However, a thorough review of the scientific literature reveals that while this compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, there is a significant lack of data on its direct biological activities.[1]

In contrast, a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, has been the subject of extensive research. HMPA is a key metabolite of dietary polyphenols, produced by the gut microbiota, and exhibits a wide spectrum of biological effects.[2][3][4][5][6][7][8][9][10]

Therefore, this guide will briefly address the role of this compound as a synthetic precursor and will then focus on providing a detailed technical overview of the predicted and experimentally verified biological activities of its more biologically active analogue, HMPA. This information is presented with the assumption that researchers interested in the former compound will find the data on its hydroxylated and methoxylated counterpart highly relevant for structure-activity relationship studies and drug discovery efforts.

This compound: A Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis. Its primary utility lies in its role as a precursor for the development of more complex molecules with therapeutic potential.[1] Key applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic medications.[1]

  • Biochemical Research: It is utilized in studies examining the effects of phenolic compounds on biological systems, aiding in the understanding of their roles in cellular processes.[1]

While direct biological activity data is scarce, its structural similarity to HMPA suggests that it may possess some, albeit likely less potent, biological effects. The addition of the hydroxyl group and the second methoxy group in HMPA appears to be critical for its significant bioactivity.

3-(4-hydroxy-3-methoxyphenyl)propionic Acid (HMPA): A Metabolite with Diverse Biological Activities

HMPA is a major metabolite of dietary polyphenols such as ferulic acid, curcumin, and hesperetin, transformed by the gut microbiota.[3][4][5][6] It has garnered significant attention for its potential health benefits, which are summarized below.

Predicted Biological Activities and Therapeutic Targets

HMPA has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, anti-obesity, and neuroprotective effects.[2][3][7][10] The primary therapeutic targets and mechanisms of action are detailed in the following sections.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data from various in vitro and in vivo studies on HMPA.

Biological ActivityModel/AssayKey FindingsQuantitative DataReference
Anti-obesity & Metabolic Regulation High-fat diet-induced obese miceImproved hepatic lipid metabolism, reduced body weight gain and hepatic steatosis.1% HMPA in diet for 5 weeks.[2][7]
Anti-obesity & Metabolic Regulation GPR41 receptor activation assayHMPA is a specific agonist for GPR41, with greater affinity than its precursor, HMCA.-[2][7]
Antioxidant Activity Mouse model of exhaustive exerciseReduced plasma reactive oxygen metabolites and nitrite/nitrate levels. Enhanced antioxidant capacity.50 or 500 mg/kg/day for 14 days.
Muscle Function Mouse modelEnhanced absolute and relative grip strength.50 or 500 mg/kg/day for 14 days.[6][11]
Neuroprotection In vitro amyloid-β aggregation assayInhibited both nucleation and elongation phases of Aβ aggregation.EC50 of 5-6 mM for LMW Aβ42.[3]
Vasodilation Human Umbilical Vein Endothelial Cells (HUVECs)Sulfated and glucuronidated conjugates of HMPA promote nitric oxide (NO) production.1 µM of HMPA conjugates increased NO production.[12]
Signaling Pathways Modulated by HMPA

HMPA exerts its biological effects through the modulation of several key signaling pathways.

HMPA has been identified as a specific agonist for the G protein-coupled receptor 41 (GPR41). Activation of GPR41 in the context of hepatic lipid metabolism is believed to be a key mechanism for its anti-obesity and anti-steatotic effects.

GPR41_Pathway HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 Lipid_Catabolism Stimulation of Lipid Catabolism GPR41->Lipid_Catabolism AntiObesity Anti-Obesity Effects & Improved Hepatic Steatosis Lipid_Catabolism->AntiObesity Muscle_Regulation_Pathway HMPA HMPA Oxidative_Stress Reduced Oxidative Stress (decreased ROMs) HMPA->Oxidative_Stress Antioxidant_Enzymes Increased Antioxidant Enzymes (Sod1, Nqo1) HMPA->Antioxidant_Enzymes IGF1_Pathway Activation of IGF-1 Pathway HMPA->IGF1_Pathway AMPK_Phosphorylation Increased AMPK Phosphorylation HMPA->AMPK_Phosphorylation FastTwitch_Hypertrophy Promotes Fast-Twitch Fiber Hypertrophy IGF1_Pathway->FastTwitch_Hypertrophy Mitochondrial_Biogenesis Improved Mitochondrial Biogenesis AMPK_Phosphorylation->Mitochondrial_Biogenesis NO_Production_Pathway HMPA_conjugates HMPA Conjugates (Sulfated/Glucuronidated) Ca_release Increased Intracellular Ca2+ HMPA_conjugates->Ca_release eNOS_activation eNOS Activation Ca_release->eNOS_activation NO_production Increased NO Production eNOS_activation->NO_production Vasodilation Vasodilation NO_production->Vasodilation Experimental_Workflow_NO_Production Start Culture Human Umbilical Vein Endothelial Cells (HUVECs) Treatment Treat HUVECs with HMPA or its sulfated/glucuronidated conjugates Start->Treatment NO_Measurement Measure Nitric Oxide (NO) production (e.g., using a fluorescent probe) Treatment->NO_Measurement Ca_Imaging Measure intracellular Ca2+ levels (e.g., using a fluorescent Ca2+ indicator) Treatment->Ca_Imaging Western_Blot Analyze eNOS and Akt phosphorylation by Western Blotting Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Measurement->Data_Analysis Ca_Imaging->Data_Analysis Western_Blot->Data_Analysis

References

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Methoxyphenyl)propionic acid and its derivatives represent a class of organic compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their applications in drug discovery and development. The core structure, characterized by a methoxy-substituted phenyl ring attached to a propionic acid moiety, serves as a versatile scaffold for the design of novel therapeutic agents. This document details the synthesis of key analogs, summarizes their biological activities with quantitative data, outlines experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, is a foundational step for the generation of a diverse library of derivatives.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrogenation of 4-methoxycinnamic acid.

Experimental Protocol:

  • Reaction Setup: A solution of 3-(4-methoxyphenyl)acrylic acid (4-methoxycinnamic acid) is prepared in a suitable solvent, such as tetrahydrofuran (THF).

  • Catalyst Addition: A catalytic amount of 10% palladium on activated carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature with continuous stirring for several hours.

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the solid product.

  • Purification: The crude product can be further purified by recrystallization to obtain white to light beige crystalline powder of this compound.

This method typically results in a high yield of the desired product.

Synthesis of Derivatives

A variety of derivatives can be synthesized from the parent compound or related starting materials. For instance, amino and hydrazide derivatives have shown promising biological activities. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, for example, can be achieved through the reaction of 4-aminophenol with methyl acrylate or acrylic acid.[1] Further modifications can be made to introduce different functional groups and heterocyclic rings, leading to a wide array of analogs with diverse pharmacological profiles.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound derivatives. For example, certain coumarin derivatives bearing a methoxyphenyl group have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of the PI3K/AKT signaling pathway.[2]

Table 1: Anticancer Activity of Selected this compound Analogs

Compound/DerivativeCell LineIC50 (µM)Reference
Coumarin Derivative 4hPC-30.7 ± 0.4[3]
Coumarin Derivative 4gPC-30.9 ± 0.4[3]
Coumarin Derivative 4aSKOV-30.6 ± 0.2[3]
Coumarin Derivative 4hSKOV-30.6 ± 0.1[3]
Chalcone Methoxy Derivative 3aMDA-MB-23110.7 (approx.)[4]
Chalcone Methoxy Derivative 5aMDA-MB-2319.5 (approx.)[4]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

The structural similarity of some this compound analogs to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as anti-inflammatory agents. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Antioxidant Activity

Many phenolic compounds, including derivatives of this compound, exhibit antioxidant properties. Their ability to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of these compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compounds are also dissolved to create a series of concentrations.

  • Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 or EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways related to the study of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Start Reactants 4-Methoxycinnamic Acid + H2 Start->Reactants Reaction Hydrogenation in THF Reactants->Reaction Catalyst Pd/C Catalyst->Reaction Filtration Remove Catalyst Reaction->Filtration Concentration Vacuum Concentration Filtration->Concentration Crude_Product Crude 3-(4-Methoxyphenyl) propionic Acid Concentration->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 3-(4-Methoxyphenyl) propionic Acid Purification->Final_Product Bio_Assay Biological Assays (e.g., MTT, DPPH) Final_Product->Bio_Assay Data_Analysis Data Analysis (IC50/EC50) Bio_Assay->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Synthesis and Screening Workflow

G cluster_pathway PI3K/AKT Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derivative 3-(4-Methoxyphenyl)propionic Acid Derivative Derivative->PI3K Inhibits G cluster_workflow Drug Development Workflow Discovery Target Identification & Lead Generation Synthesis Synthesis of Analogs Discovery->Synthesis Screening In Vitro Screening (Biological Activity) Synthesis->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Preclinical Preclinical Studies (In Vivo Efficacy & Toxicity) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Market Market Launch Approval->Market

References

An In-depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(4-Methoxyphenyl)propionic acid (CAS No: 1929-29-9), a compound frequently utilized in pharmaceutical development and organic synthesis. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 4-Methoxyhydrocinnamic acid, is a white to light orange crystalline powder.[1][2][3] It is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and analgesic drugs.[2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3][4][5]
CAS Number 1929-29-9[3]
EC Number 217-678-0[4][6]
Appearance White to light yellow to light orange powder/crystal
Melting Point 98-100 °C[4]
Boiling Point 194 °C at 15 mmHg[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[2]
pKa 4.71 ± 0.10 (Predicted)
Storage Temperature Room Temperature, sealed in a dry place.[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin, eye, and respiratory irritation.[6][7]

GHS Classification
Hazard ClassCategory
Skin Corrosion/IrritationCategory 2[7]
Serious Eye Damage/Eye IrritationCategory 2 / 2A[7]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3[7]
GHS Label Elements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [6][7]
Hazard Statements H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7]
Precautionary Statements Prevention: P261, P264, P271, P280[6][7] Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[6][7] Storage: P403+P233, P405[6][7] Disposal: P501[6][7]
NFPA 704 Rating
CategoryRating
Health 2
Flammability 1
Instability 0
Special -

Source:[1]

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7][8]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[8]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[4][8]

PPE_Workflow cluster_prep Preparation cluster_ppe Required PPE Assess_Hazards Assess Hazards (SDS Review) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Goggles Safety Goggles/ Face Shield Select_PPE->Goggles Gloves Nitrile Gloves Select_PPE->Gloves Coat Lab Coat Select_PPE->Coat Respirator N95 Respirator (if dust) Select_PPE->Respirator

Personal Protective Equipment (PPE) selection workflow.

Weighing and Transferring the Solid Compound

Due to its potential to cause respiratory irritation, weighing and transferring this compound should be performed with care to avoid generating dust.

  • Preparation: Designate a specific area for weighing. Cover the work surface with absorbent bench paper.

  • Ventilation: Whenever possible, perform weighing and handling operations inside a chemical fume hood.[6] If a fume hood is not available, use a balance with an enclosure.

  • Procedure: a. Place a tared weigh boat or container on the balance. b. Carefully transfer the desired amount of the compound from the stock bottle to the weigh boat using a clean spatula. Avoid sudden movements that could create airborne dust. c. Close the stock container immediately after use. d. Record the weight. e. Use disposable tools like weigh paper and spatulas and discard them immediately after use into a designated waste container.

Preparation of Solutions
  • Solvent Addition: When preparing a solution, slowly add the weighed solid to the solvent to prevent splashing.

  • Mixing: If the solid is to be mixed with a liquid, add the solid to the liquid in small portions.

  • Ventilation: If using a volatile solvent, the entire procedure should be conducted within a chemical fume hood.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep it away from strong oxidizing agents.[8]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][7]

  • Skin Contact: In case of contact, immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Get medical attention if skin irritation occurs.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]

Spill Response

For a minor spill of the solid material:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the dust.

  • Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust during clean-up.

  • Decontaminate: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with local regulations.

For large spills, or if you are unsure how to handle the spill, evacuate the area and contact your institution's environmental health and safety department.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_cleanup Post-Experiment Review_SDS Review SDS & Hazards Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Compound in Hood Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution (if needed) Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Store_Properly Store Unused Compound Conduct_Experiment->Store_Properly Dispose_Waste Dispose of Waste Conduct_Experiment->Dispose_Waste Clean_Area Clean & Decontaminate Work Area Store_Properly->Clean_Area Dispose_Waste->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE

General workflow for the safe handling of this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not dispose of down the drain or in regular trash unless explicitly permitted by your institution's waste management guidelines. Contaminated materials and empty containers should be treated as hazardous waste.

Stability and Reactivity

  • Stability: The compound is stable under normal temperatures and pressures.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[8]

This guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

A Technical Guide to 3-(4-Methoxyphenyl)propionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Suppliers, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)propionic acid, a valuable building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, experimental protocols, and the biological context of this compound and its key metabolite.

Commercial Availability and Supplier Specifications

This compound (CAS No. 1929-29-9) is readily available from a variety of commercial suppliers. The quality and specifications of the product can vary, making it crucial for researchers to select a supplier that meets the requirements of their specific application. Key purchasing considerations include purity, available quantities, and the availability of detailed technical documentation such as Certificates of Analysis (CoA).

Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurity SpecificationAvailable QuantitiesAdditional Information
Sigma-Aldrich ≥98%10 g, 25 g, 100 gProvides Certificates of Analysis and has a documented Quality Level of 100.[1]
Thermo Scientific Chemicals ≥97.5% (by Silylated GC or Aqueous acid-base Titration)25 g, 100 gOffers detailed specification sheets.[2]
Biosynth Not specified, sold for pharmaceutical testing0.1 kg, 0.25 kg, 0.5 kg, 1 kg, 2 kgOffers custom packaging and bulk quantities upon request.[3]
J&K Scientific 98%Custom quantitiesProvides Safety Data Sheets (SDS) and Certificates of Analysis.[4]
ChemicalBook 99%kg quantitiesActs as a directory for various suppliers, primarily based in China.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 1929-29-9[1]
Melting Point 98-100 °C (lit.)[1]
Appearance White to light beige crystalline powder[5]
Synonyms 4-Methoxyhydrocinnamic acid, p-Methoxyhydrocinnamic acid[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of 3-(4-methoxyphenyl)acrylic acid.[5]

Materials:

  • 3-(4-methoxyphenyl)acrylic acid

  • 10% Palladium on activated carbon (catalytic amount)

  • Tetrahydrofuran (THF)

  • Hydrogen gas

Procedure:

  • Dissolve 3-(4-methoxyphenyl)acrylic acid in tetrahydrofuran.

  • Add a catalytic amount of 10% palladium on activated carbon to the solution.

  • Carry out the hydrogenation reaction under a hydrogen atmosphere with continuous stirring at room temperature for 5 hours.

  • Upon completion, filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under vacuum to yield the solid product, this compound.

Synthesis_Workflow reactant 3-(4-methoxyphenyl)acrylic acid in THF reaction Hydrogenation (Room Temperature, 5h) reactant->reaction catalyst 10% Pd/C catalyst->reaction hydrogen H₂ gas hydrogen->reaction filtration Filtration reaction->filtration concentration Vacuum Concentration filtration->concentration product This compound concentration->product GPR41_Signaling_Pathway cluster_cell Cell Membrane HMPA HMPA GPR41 GPR41 (FFAR3) HMPA->GPR41 binds Gi_o Gi/o Protein GPR41->Gi_o activates AC Adenylate Cyclase Gi_o->AC inhibits inside Intracellular cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates downstream Downstream Cellular Responses PKA->downstream phosphorylates outside Extracellular

References

Methodological & Application

Application Notes and Protocols: 1H NMR Spectrum of 3-(4-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Methoxyphenyl)propionic acid. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The provided data and protocols are essential for identifying and quantifying this compound in various experimental settings.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton groups are the carboxylic acid proton (-COOH), the aromatic protons on the benzene ring, the methoxy group protons (-OCH₃), and the two methylene groups (-CH₂-) of the propionic acid side chain.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 399.65 MHz.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Data of this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (-COOH)~11.0Singlet (broad)1H-
H-d (Ar-H)7.120Doublet2H~8.6
H-e (Ar-H)6.833Doublet2H~8.6
H-b (-OCH₃)3.777Singlet3H-
H-c (-CH₂-)2.892Triplet2H~7.7
H-f (-CH₂-)2.64Triplet2H~7.7

Note: The chemical shift of the carboxylic acid proton (H-a) can be broad and its position may vary depending on concentration and temperature.

Interpretation of the Spectrum
  • Carboxylic Acid Proton (H-a): A broad singlet is observed at a downfield chemical shift of approximately 11.0 ppm, which is characteristic of a carboxylic acid proton.

  • Aromatic Protons (H-d and H-e): The para-substituted benzene ring gives rise to two doublets. The two protons (H-d) ortho to the propionic acid side chain are deshielded by the electron-withdrawing effect of the carboxylic group and resonate at 7.120 ppm. The two protons (H-e) ortho to the electron-donating methoxy group are more shielded and appear at 6.833 ppm. The coupling between these adjacent aromatic protons results in a doublet splitting pattern with a typical ortho-coupling constant of approximately 8.6 Hz.

  • Methoxy Protons (H-b): The three protons of the methoxy group appear as a sharp singlet at 3.777 ppm.

  • Methylene Protons (H-c and H-f): The two methylene groups of the propionic acid chain form an ethyl-like system. The protons on the carbon adjacent to the aromatic ring (H-c) appear as a triplet at 2.892 ppm, while the protons on the carbon adjacent to the carbonyl group (H-f) resonate as a triplet at 2.64 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene group, with a typical vicinal coupling constant of around 7.7 Hz.

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 38 mg of this compound.[1]

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.5 mL of deuterated chloroform (CDCl₃).[1]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Reference Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform (CHCl₃) which gives a signal at 7.26 ppm that can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Instrument Parameters (for a ~400 MHz Spectrometer)
  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Relaxation Delay (D1): 1-5 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm)

  • Transmitter Frequency (O1P): Centered in the middle of the spectrum (e.g., 6 ppm).

Data Processing
  • Fourier Transform (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify and label the chemical shifts of all the peaks.

Visualizations

Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton assignments.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign interpret Interpret Spectrum assign->interpret

Caption: Workflow for 1H NMR analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-(4-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as p-methoxyhydrocinnamic acid, is a phenolic compound of significant interest in biomedical and pharmaceutical research.[1][2] It is recognized as a key metabolite produced by the gut microbiota from the biotransformation of dietary polyphenols, such as ferulic acid, curcumin, and hesperetin. Emerging research indicates its potential role in modulating host metabolism, including improving hepatic steatosis and insulin sensitivity, as well as influencing muscle development.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are intended to serve as a comprehensive guide for researchers investigating the pharmacokinetic and pharmacodynamic properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[2][5]
Molecular Weight180.20 g/mol [2][5]
CAS Number1929-29-9[2]
AppearanceWhite to light beige crystalline powder[1]
Melting Point98-100 °C[5]

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of this compound from human plasma, adapted from a method for a structurally similar analyte.[6]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar deuterated compound in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Note: The gradient and flow rate should be optimized for the specific column and system to achieve optimal separation and peak shape.

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

ParameterRecommended Setting
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Note: These parameters are starting points and should be optimized for the specific instrument used.

Quantitative Data

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of this compound. These transitions are predicted based on the fragmentation patterns of similar carboxylic acids and would require experimental verification and optimization of collision energies.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
This compound179.07135.0815
This compound179.07107.0820
Internal Standard (e.g., this compound-d3)182.09138.0915

The precursor ion in negative mode is [M-H]⁻. The proposed product ion at m/z 135.08 corresponds to the loss of the carboxyl group (CO₂), and m/z 107.08 corresponds to the subsequent loss of ethylene (C₂H₄).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Generate Results quantification->results signaling_pathway cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_liver Hepatocyte cluster_muscle Muscle Cell polyphenols Dietary Polyphenols (e.g., Ferulic Acid) microbiota Gut Microbiota polyphenols->microbiota Metabolism dmpa This compound microbiota->dmpa dmpa_circ This compound dmpa->dmpa_circ Absorption gpr41 GPR41 Receptor dmpa_circ->gpr41 Activation igf1 IGF-1 Pathway dmpa_circ->igf1 Modulation lipid_catabolism Increased Lipid Catabolism gpr41->lipid_catabolism hepatic_steatosis Improved Hepatic Steatosis lipid_catabolism->hepatic_steatosis hypertrophy Fast-twitch Fiber Hypertrophy igf1->hypertrophy

References

Application Note and Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as p-methoxyhydrocinnamic acid, is a valuable intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry.[1][2] This document provides a detailed experimental protocol for the synthesis of this compound via the catalytic hydrogenation of 3-(4-methoxyphenyl)acrylic acid. The protocol is presented with comprehensive data and visualizations to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[3][4]
Molecular Weight180.20 g/mol [2][5]
CAS Number1929-29-9[3][5]
Melting Point98-103 °C[5][6]
AppearanceWhite to light beige crystalline powder[1]
Purity≥98%[5]
InChI KeyFIUFLISGGHNPSM-UHFFFAOYSA-N[3][5]
SMILESCOc1ccc(CCC(O)=O)cc1[5]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of this compound from 3-(4-methoxyphenyl)acrylic acid using catalytic hydrogenation. This method is highly efficient, with reported yields exceeding 95%.[1][6]

Materials and Reagents:

  • 3-(4-methoxyphenyl)acrylic acid (4-methoxycinnamic acid)

  • 10% Palladium on activated carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Methanol (optional, for catalyst wetting)

  • Hydrogen gas (H₂)

  • Filter agent (e.g., Celite)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 15 g (84.2 mmol) of 3-(4-methoxyphenyl)acrylic acid in 50 mL of tetrahydrofuran.[1][6]

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on activated carbon to the solution. The catalyst should be handled with care, preferably in a fume hood.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1][6]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 5 hours.[1][6]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of tetrahydrofuran to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting white solid is the desired product, this compound. The product can be further purified by recrystallization if necessary. A reported yield for this method is 95.2%, with a melting point of 102-103 °C.[6]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (CDCl₃, 399.65 MHz)δ (ppm): 11.0 (s, 1H, COOH), 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.89 (t, 2H, CH₂), 2.64 (t, 2H, CH₂)[7]
IR Spectrum Available through the NIST WebBook[3]
Mass Spectrum Available through the NIST WebBook[4]

Alternative Synthetic Routes

While catalytic hydrogenation is a highly effective method, other synthetic strategies can be employed.

  • Perkin Reaction: This reaction can be used to synthesize cinnamic acids from aromatic aldehydes.[8][9][10] 4-Methoxybenzaldehyde could be reacted with acetic anhydride in the presence of a base to form 4-methoxycinnamic acid, which can then be reduced to the target compound.

  • Malonic Ester Synthesis: This is a versatile method for preparing carboxylic acids.[11][12][13] The synthesis would involve the alkylation of diethyl malonate with 4-methoxybenzyl halide, followed by hydrolysis and decarboxylation to yield this compound.[14]

Visualizations

Synthetic Pathway:

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-(4-methoxyphenyl)acrylic acid 3-(4-methoxyphenyl)acrylic acid This compound This compound 3-(4-methoxyphenyl)acrylic acid->this compound Hydrogenation H2, 10% Pd/C H2, 10% Pd/C THF THF

Caption: Synthetic route to this compound.

Experimental Workflow:

Experimental_Workflow A Dissolve Starting Material in THF B Add 10% Pd/C Catalyst A->B C Hydrogenate at Room Temperature (5h) B->C D Filter to Remove Catalyst C->D E Concentrate Filtrate (Rotary Evaporator) D->E F Isolate White Solid Product E->F G Characterize (NMR, IR, MS) F->G

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 3-(4-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. 3-(4-Methoxyphenyl)propionic acid is a compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of this compound in vitro using established cell-based assays. The protocols detailed below focus on key inflammatory mediators and signaling pathways.

While specific quantitative data for this compound is emerging, data from structurally similar compounds, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), suggest a potential mechanism of action involving the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1]

Key Experimental Assays

A panel of in vitro assays is recommended to comprehensively assess the anti-inflammatory potential of this compound. These assays typically utilize murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Core Assays:

  • Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.

  • Nitric Oxide (NO) Assay (Griess Assay): To measure the inhibition of NO production, a key inflammatory mediator.

  • Pro-inflammatory Cytokine Assays (ELISA): To quantify the inhibition of key cytokines like TNF-α and IL-6.

The following sections provide detailed protocols for these assays.

Experimental Protocols

General Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • General Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates at the recommended density.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays).

Protocol: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol: Nitric Oxide Measurement (Griess Assay)

Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured at 540 nm.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of the collected supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve (0-100 µM).

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

Procedure (General):

  • Seed RAW 264.7 cells in a 24-well or 48-well plate and treat as described in the general treatment protocol.

  • Collect the cell culture supernatants.

  • Quantify the amount of secreted TNF-α or IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

  • Briefly, the supernatant is added to a well pre-coated with a capture antibody.

  • A detection antibody, often biotinylated, is then added.

  • This is followed by the addition of an enzyme-conjugate (e.g., Streptavidin-HRP).

  • A substrate is added to produce a colorimetric signal that is proportional to the amount of cytokine present.

  • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

  • The concentration of the cytokine is determined by comparison to a standard curve.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory effects of a structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). This data can serve as a benchmark for the expected activity of this compound.

Table 1: Effect of HDMPPA on Nitric Oxide and Prostaglandin E2 Production in LPS-Stimulated BV2 Microglia

Concentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
1085.2 ± 3.188.7 ± 4.2
5062.5 ± 2.8 71.3 ± 3.5
10041.3 ± 2.1 55.9 ± 2.9

*Data is representative and adapted from studies on HDMPPA.[1] Values are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-stimulated group.

Table 2: Effect of HDMPPA on TNF-α and IL-1β Secretion in LPS-Stimulated BV2 Microglia

Concentration (µM)TNF-α Secretion (pg/mL)IL-1β Secretion (pg/mL)
Control25.4 ± 3.110.2 ± 1.5
LPS (1 µg/mL)385.2 ± 15.7152.8 ± 10.3
LPS + HDMPPA (10 µM)310.5 ± 12.9125.6 ± 8.7
LPS + HDMPPA (50 µM)221.8 ± 10.4 88.4 ± 6.9
LPS + HDMPPA (100 µM)155.6 ± 8.9 60.1 ± 5.2

*Data is representative and adapted from studies on HDMPPA.[1] Values are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-stimulated group.

Visualizations: Signaling Pathways and Workflows

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK->AP1 Compound 3-(4-Methoxyphenyl) propionic acid Compound->TAK1 Compound->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription AP1->Genes Transcription

Caption: LPS-induced pro-inflammatory signaling pathways.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (RAW 264.7) CellSeeding 2. Cell Seeding (96-well or 24-well plates) CellCulture->CellSeeding Pretreatment 3. Pre-treatment (Compound) CellSeeding->Pretreatment Stimulation 4. Stimulation (LPS) Pretreatment->Stimulation MTT 5a. Cell Viability (MTT Assay) Stimulation->MTT Griess 5b. NO Production (Griess Assay) Stimulation->Griess ELISA 5c. Cytokine Levels (ELISA) Stimulation->ELISA Data 6. Data Analysis (IC50, Statistical Analysis) MTT->Data Griess->Data ELISA->Data

References

Application Note: Quantification of 3-(4-Methoxyphenyl)propionic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as dihydroferulic acid, is a key phenolic acid derived from the metabolism of dietary polyphenols by the gut microbiota.[1][2] Precursors like ferulic acid, abundant in fruits, vegetables, and coffee, are transformed by intestinal bacteria into this and other related compounds.[3][4] The presence and concentration of this compound in biological fluids such as plasma and urine are of significant interest to researchers in nutrition, pharmacology, and clinical diagnostics. Its quantification can serve as a biomarker for dietary polyphenol intake, gut microbiome activity, and may provide insights into its potential physiological effects, which include antioxidant and anti-inflammatory properties.[5][6]

This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. This method is intended for researchers, scientists, and drug development professionals investigating the role of gut metabolites in health and disease.

Analyte Information

This compound is a white to light beige crystalline powder.[7] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₂O₃[5][8]
Molecular Weight 180.20 g/mol [8][9]
CAS Number 1929-29-9[5][8]
Melting Point 98-100 °C[7][8]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[5]
Appearance White to light beige crystalline powder[5][7]

Safety Precautions: this compound may cause irritation to the eyes, respiratory system, and skin.[5][8] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety eyewear.[5]

Application: Standard for Quantitative Analysis

Due to its stable nature and commercial availability, this compound is an excellent candidate for use as an analytical standard. In quantitative mass spectrometry, a known amount of a standard is used to create a calibration curve, against which the concentration of the analyte in an unknown sample can be accurately determined. It can also be used as an internal standard if a deuterated or ¹³C-labeled version is employed, which is crucial for correcting variations in sample preparation and instrument response.

This protocol outlines its use as an external standard for creating a calibration curve for the quantification of gut metabolites in human plasma.

Experimental Protocol: LC-MS/MS Analysis

This section details the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Materials and Reagents
  • This compound (≥98% purity)

  • Human plasma (sourced ethically)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ultrapure water

  • Internal Standard (IS) solution (e.g., deuterated analogue, if available)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of water and acetonitrile. Recommended concentrations for the calibration curve are 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

Sample Preparation (Protein Precipitation)

The following protocol is a general guideline for extracting small molecules from plasma and may require optimization.[10]

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Optional: Add 10 µL of internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[10]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[10]

  • Vortex for 30 seconds, then filter the sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.[10]

G cluster_sample_prep Sample Preparation Workflow plasma 1. Collect Plasma Sample (100 µL) add_acn 2. Add 300 µL Ice-Cold ACN (0.1% FA) to Precipitate Protein plasma->add_acn vortex1 3. Vortex Vigorously (1 min) add_acn->vortex1 centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness (N₂) supernatant->dry reconstitute 7. Reconstitute in 100 µL Mobile Phase A dry->reconstitute filter 8. Filter (0.22 µm) into Vial reconstitute->filter analyze 9. LC-MS/MS Analysis filter->analyze

Figure 1. Workflow for plasma sample preparation.

LC-MS/MS Method

The following are typical starting parameters for an LC-MS/MS system.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
System UHPLC System
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 179.1 135.1 15
Quantifier
This compound 179.1 107.1 20

| Qualifier | | | |

Note: The precursor ion [M-H]⁻ for C₁₀H₁₂O₃ (MW 180.20) is m/z 179.1. Product ions and collision energies must be optimized on the specific instrument being used.

Biological Relevance and Signaling

This compound is a terminal metabolite of various dietary polyphenols.[1] The metabolic process begins with the enzymatic action of the gut microbiota, which transforms complex plant-derived compounds like ferulic acid and chlorogenic acids into simpler phenolic acids.[3][11] These metabolites can then be absorbed into circulation.

Recent studies have begun to elucidate the biological activities of these microbial metabolites. For instance, the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to improve hepatic lipid metabolism and exert anti-obesity effects.[12][13] This action is mediated, at least in part, through the activation of G-protein coupled receptors like GPR41, which are also known as free fatty acid receptors.[12] Activation of GPR41 can influence host metabolic homeostasis.[12][13] While direct signaling pathways for this compound are less characterized, its structural similarity to other bioactive gut metabolites suggests it may play a role in host-microbe signaling and contribute to the health benefits associated with a polyphenol-rich diet.

G diet Dietary Polyphenols (e.g., Ferulic Acid) microbiota Gut Microbiota (e.g., Bacteroidetes) diet->microbiota Metabolism metabolite This compound & Related Metabolites microbiota->metabolite Production absorption Intestinal Absorption metabolite->absorption receptor Target Receptors (e.g., GPR41) absorption->receptor Activation effect Physiological Effects (e.g., Metabolic Regulation, Anti-inflammatory) receptor->effect Downstream Signaling

Figure 2. Origin and potential biological role of the gut metabolite.

Conclusion

The protocol described provides a robust and sensitive method for the quantification of the gut microbial metabolite this compound in biological matrices. Utilizing this compound as an analytical standard in LC-MS/MS analysis allows for accurate measurements, which are essential for researchers studying the intricate relationship between diet, the gut microbiome, and host health. Further investigation into the specific biological activities of this and other related metabolites will continue to advance our understanding of their importance in disease prevention and drug development.

References

In Vitro Biological Assays for 3-(4-Methoxyphenyl)propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid is a compound of interest in biomedical research due to its structural similarity to known bioactive molecules. While direct in vitro biological data for this compound is limited in publicly available literature, extensive research has been conducted on its close structural analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a microbial metabolite of dietary polyphenols and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

This document provides a detailed overview of potential in vitro biological assays for this compound, leveraging the available data on HMPA as a primary reference. The protocols and application notes are intended to guide researchers in designing and conducting experiments to elucidate the bioactivity of this compound. It is hypothesized that this compound may exhibit similar, though quantitatively different, biological effects to HMPA.

Data Presentation: Quantitative Data for Analogs

Due to the scarcity of direct quantitative data for this compound, the following table summarizes the reported in vitro activities of its analog, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA). This data can serve as a valuable reference for designing dose-response studies for this compound.

Compound NameAssay TypeTarget/Cell LineEndpointResultReference
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)G-protein coupled receptor activationHEK293 cells expressing mouse GPR41EC502.36 mM[5]
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)Amyloid β-Peptide (Aβ42) Aggregation InhibitionIn vitro Thioflavin T (ThT) assayEC505-6 mM[2][6]

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to assessing the potential biological activities of this compound, based on the activities observed for its analogs.

Antioxidant Activity: DPPH Radical Scavenging Assay

Application: This assay is used to evaluate the free radical scavenging capacity of a compound, a key indicator of its antioxidant potential.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions of the test compound by serial dilution from the stock solution.

    • Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound or control to the wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Application: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare various concentrations of this compound in serum-free DMEM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the test compound at different concentrations.

    • Pre-incubate the cells with the test compound for 1 hour.

    • Stimulate the cells by adding LPS (1 µg/mL final concentration) to all wells except the control group.

    • Incubate the plate for 24 hours.

  • Nitrite Determination (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

  • Data Analysis:

    • The percentage of nitric oxide inhibition is calculated.

    • The IC50 value is determined from the dose-response curve.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxicity Assessment: MTT Assay

Application: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathways

The biological activities of phenolic compounds like HMPA are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival. It is plausible that this compound could interact with similar pathways.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_nuc->iNOS_COX2 induces transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Compound This compound (Hypothesized) Compound->IKK inhibits Compound->NFkB_nuc inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

experimental_workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treat Cells cell_culture->treatment compound_prep Prepare this compound (Serial Dilutions) compound_prep->treatment incubation Incubate (e.g., 24h) treatment->incubation assay Perform Assay (e.g., Griess Assay for NO) incubation->assay data_analysis Data Analysis (Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro assays.

logical_relationship parent This compound hypothesis Hypothesized Biological Activities parent->hypothesis may exhibit analog 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA - Known Bioactive Analog) antioxidant Antioxidant Activity (DPPH Assay) analog->antioxidant shows anti_inflammatory Anti-inflammatory Activity (NO Inhibition Assay) analog->anti_inflammatory shows cytotoxicity Cytotoxicity (MTT Assay) hypothesis->antioxidant hypothesis->anti_inflammatory hypothesis->cytotoxicity

Caption: Logical relationship of hypothesized activities.

References

Application Notes and Protocols for Studying the Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a metabolite produced by the gut microbiota from the transformation of dietary polyphenols such as ferulic acid, curcumin, and chlorogenic acid.[1][2][3] It is also naturally present in fermented foods.[1][2] Emerging research has highlighted the potential therapeutic effects of HMPA, including antioxidant, anti-obesity, antidiabetic, and anticancer properties, as well as benefits for muscle function and cognitive improvement.[1][4][5] These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of HMPA, detailing experimental protocols and summarizing key quantitative data.

Animal Models and Applications

The primary animal models utilized for studying the effects of HMPA are mice and rats. These models are employed to investigate a range of physiological and pathological conditions.

  • Metabolic Disorders: C57BL/6J mice fed a high-fat diet (HFD) are a common model to induce obesity and hepatic steatosis, allowing for the evaluation of HMPA's effects on lipid metabolism, glucose homeostasis, and weight management.[4]

  • Exercise Performance and Muscle Function: Standard mouse strains, such as C57BL/6, are used to assess the impact of HMPA on muscle strength, endurance, and protein catabolism following exhaustive exercise.[1][2]

  • Oxidative Stress: The same mouse models can be used to investigate HMPA's role in modulating oxidative stress markers and antioxidant enzyme expression, both at rest and after exercise.[6]

  • Pharmacokinetics: Sprague-Dawley rats are utilized to study the absorption, metabolism, distribution, and excretion of HMPA, providing crucial data on its bioavailability.[7]

Data Presentation

Table 1: Effects of HMPA on Metabolic Parameters in High-Fat Diet-Fed Mice
ParameterControl Group (HFD)HMPA Group (HFD + 1% HMPA)Animal ModelDurationReference
Body Weight GainSignificantly higherSignificantly lowerC57BL/6J mice5 weeks[4]
Liver MassIncreasedDecreasedC57BL/6J mice5 weeks[4]
White Adipose Tissue MassIncreasedDecreasedC57BL/6J mice5 weeks[4]
Hepatic Triglyceride ContentElevatedSignificantly reducedC57BL/6J mice5 weeks[4]
Blood Glucose LevelElevatedSignificantly lowerC57BL/6J mice5 weeks[4]
Plasma Total CholesterolElevatedNo significant changeC57BL/6J mice5 weeks[4]
Plasma NEFAsElevatedSignificantly lowerC57BL/6J mice5 weeks[4]
Plasma TriglyceridesElevatedSignificantly lowerC57BL/6J mice5 weeks[4]
Plasma Insulin LevelElevatedSignificantly lowerC57BL/6J mice5 weeks[4]
Table 2: Effects of HMPA on Muscle Function and Exercise Performance in Mice
ParameterVehicle Control GroupLow-Dose HMPA GroupHigh-Dose HMPA GroupAnimal ModelDurationReference
Absolute Grip StrengthBaselineSignificantly enhanced (p=0.0256)EnhancedC57BL/6 mice14 days[1][2]
Relative Grip StrengthBaselineSignificantly enhanced (p=0.0209)EnhancedC57BL/6 mice14 days[1][2]
Plasma Blood Urea Nitrogen (post-exercise)ElevatedSignificantly decreased (p=0.0183)No significant changeC57BL/6 mice14 days[1][2]
Myf5 mRNA Expression (sedentary)BaselineIncreased (p=0.0106)No significant changeC57BL/6 mice14 days[1][2]
Plasma Reactive Oxygen MetabolitesElevated (post-exercise)ReducedReducedC57BL/6 mice14 days[6]

Experimental Protocols

Protocol 1: Evaluation of HMPA on Metabolic Disorders in High-Fat Diet-Induced Obese Mice
  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Induction of Obesity:

    • Divide mice into a control group and a treatment group.

    • Feed all mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a designated period (e.g., 5 weeks) to induce obesity and metabolic syndrome.

  • HMPA Administration:

    • For the treatment group, supplement the HFD with 1% (w/w) HMPA.[4]

    • The control group continues to receive the HFD without HMPA.

  • Monitoring:

    • Record body weight and food intake regularly (e.g., weekly).

  • Endpoint Analysis (after 5 weeks):

    • Collect blood samples for analysis of glucose, insulin, total cholesterol, non-esterified fatty acids (NEFAs), and triglycerides.[4]

    • Euthanize mice and harvest tissues (liver, white adipose tissue, brown adipose tissue) and measure their mass.

    • Analyze hepatic triglyceride content.

Protocol 2: Assessment of HMPA on Muscle Strength and Endurance
  • Animal Model: Male C57BL/6 mice, 8 weeks old.[3]

  • Acclimatization: As described in Protocol 1.

  • HMPA Administration:

    • Divide mice into three groups: vehicle control, low-dose HMPA, and high-dose HMPA.

    • Administer HMPA solution (e.g., 50 or 500 mg/kg body weight/day) or vehicle (distilled water) orally via gavage for 14 consecutive days.[3][6]

  • Grip Strength Test:

    • On day 14, assess forelimb grip strength using a grip strength meter.

    • Allow the mouse to grasp the metal bar and gently pull it backward by the tail until it releases its grip.

    • Record the peak force generated. Repeat the measurement multiple times and average the results.

  • Treadmill Exhaustion Test:

    • Acclimate mice to the treadmill for several days prior to the test.

    • On the test day, place mice on the treadmill and begin the exercise protocol (e.g., gradually increasing speed and/or incline).

    • Record the time to exhaustion, defined as the point at which the mouse is unable to continue running despite gentle encouragement.

  • Biochemical Analysis:

    • Immediately after the exhaustion test, collect blood to measure plasma levels of blood urea nitrogen (BUN) as a marker of protein catabolism.[1][2]

    • Harvest muscle tissue (e.g., gastrocnemius, soleus) for gene expression analysis of markers related to muscle development (e.g., Myf5) and metabolism.[1][2]

Signaling Pathways and Experimental Workflows

GPR41_Signaling_Pathway HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 Activates Lipid_Catabolism Lipid Catabolism Pathway GPR41->Lipid_Catabolism Stimulates Hepatic_Steatosis Improved Hepatic Steatosis Lipid_Catabolism->Hepatic_Steatosis Anti_Obesity Anti-Obesity Effects Lipid_Catabolism->Anti_Obesity

Caption: GPR41 Signaling Pathway Activated by HMPA.

HMPA_Muscle_Function_Pathway HMPA Low-Dose HMPA AMPK AMPK Phosphorylation HMPA->AMPK Increases (post-exercise) Sirt1 Sirt1 Expression AMPK->Sirt1 Activates Nrf1 Nrf1 Expression AMPK->Nrf1 Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis Sirt1->Mitochondrial_Biogenesis Nrf1->Mitochondrial_Biogenesis Exercise_Adaptation Improved Exercise Adaptation Mitochondrial_Biogenesis->Exercise_Adaptation

Caption: HMPA's Influence on Muscle Function Pathways.

Experimental_Workflow start Select Animal Model (e.g., C57BL/6 Mice) acclimatization Acclimatization (1 week) start->acclimatization grouping Divide into Groups (Control, HMPA-treated) acclimatization->grouping induction Induce Condition (optional) (e.g., High-Fat Diet) grouping->induction treatment Administer HMPA or Vehicle (e.g., Oral Gavage, Diet Supplementation) grouping->treatment (if no induction) induction->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring functional_tests Functional Assessments (Grip Strength, Treadmill Test) monitoring->functional_tests endpoint Endpoint Sample Collection (Blood, Tissues) functional_tests->endpoint analysis Biochemical & Molecular Analysis (Metabolites, Gene Expression) endpoint->analysis

Caption: General Experimental Workflow for In Vivo HMPA Studies.

References

Application Notes and Protocols: 3-(4-Methoxyphenyl)propionic Acid as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(4-Methoxyphenyl)propionic acid, also known as 4-Methoxyhydrocinnamic acid, is a carboxylic acid derivative featuring a methoxy-substituted phenyl group.[1][2] Its chemical structure makes it a versatile and valuable building block in organic synthesis, particularly within the pharmaceutical industry.[1][3] This compound serves as a key intermediate in the development of various bioactive molecules and Active Pharmaceutical Ingredients (APIs), especially those with anti-inflammatory and analgesic properties.[1][3] Its utility also extends to biochemical research, polymer chemistry, and the flavor and fragrance industry.[1] This document provides detailed application notes, experimental protocols, and key data associated with this compound for use in a research and development setting.

Physicochemical Properties and Specifications

This compound is typically a white to light beige crystalline powder.[4] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[3] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 1929-29-9[2][4][5]
Molecular Formula C₁₀H₁₂O₃[1][6]
Molecular Weight 180.20 g/mol [1][2][5]
Appearance White to light beige crystalline powder[1][4]
Melting Point 98-100 °C (lit.)[4][5][6]
Boiling Point 194 °C / 15 mmHg[6]
Purity ≥97.5%[7]
Synonyms 4-Methoxyhydrocinnamic acid, p-Methoxyhydrocinnamic acid[1][2][8]

Applications in Pharmaceutical Synthesis

The unique structure of this compound makes it an essential component for synthesizing more complex molecules with desired therapeutic effects.[3]

  • Anti-Inflammatory and Analgesic Agents: The arylpropionic acid scaffold is a well-known feature of many Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), such as Ibuprofen and Naproxen.[9] While not a direct precursor to Naproxen, this compound provides a similar structural motif and is used to develop novel compounds with anti-inflammatory and analgesic activities.[1][3] Masking its free carboxylic group through derivatization (e.g., forming amides or esters) is a common strategy to reduce gastrointestinal toxicity, a known side effect of many NSAIDs.[10]

  • Anisomycin Analogs: Anisomycin is a pyrrolidine antibiotic that inhibits protein synthesis in eukaryotes.[11][12] Its biological activity is critically linked to the para-methoxyphenyl group, which inserts into a hydrophobic pocket of the ribosome.[11] this compound serves as a valuable starting material or structural template for creating novel Anisomycin analogs with potential antifungal, insecticidal, or anticancer properties.[11]

  • Biochemical Research: As a phenolic compound, it is used in studies to understand the effects of such molecules on various biological systems and cellular processes.[1] Its metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid), has been studied for its effects on muscle function and hepatic lipid metabolism.[13][14]

The biological importance of the para-methoxyphenyl group, as seen in Anisomycin, is linked to its ability to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Anisomycin_Analog Anisomycin Analog (p-methoxyphenyl moiety) MAPKKK MAPKKK (e.g., MEKK1) Anisomycin_Analog->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAPK->Transcription_Factors Activates Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Response Regulates

Fig. 1: Simplified MAPK signaling pathway activated by Anisomycin analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via catalytic hydrogenation of 3-(4-methoxyphenyl)acrylic acid (4-Methoxycinnamic acid).[4]

reagents 4-Methoxycinnamic Acid Tetrahydrofuran (THF) 10% Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) step1 Step 1: Dissolution Dissolve 4-methoxycinnamic acid in THF in a reaction vessel. reagents->step1 step2 Step 2: Catalyst Addition Add a catalytic amount of 10% Pd/C. step1->step2 step3 Step 3: Hydrogenation Stir the mixture under a hydrogen atmosphere at room temperature for 5 hours. step2->step3 step4 Step 4: Filtration Filter the mixture to remove the Pd/C catalyst. step3->step4 step5 Step 5: Concentration Concentrate the filtrate in vacuum to yield the solid product. step4->step5 product Product This compound (White solid, 95.2% yield) step5->product

Fig. 2: Workflow for the synthesis of this compound.

Materials: Table 3: Materials for Synthesis of this compound

Reagent/MaterialQuantityPurpose
3-(4-methoxyphenyl)acrylic acid15 g (84.2 mmol)Starting Material
Tetrahydrofuran (THF)50 mLSolvent
10% Palladium on Carbon (Pd/C)Catalytic amountCatalyst
Hydrogen (H₂) gas1 atm (balloon)Reducing Agent

Procedure:

  • Add 3-(4-methoxyphenyl)acrylic acid (15 g) to a suitable reaction flask.

  • Dissolve the starting material in tetrahydrofuran (50 mL).

  • Carefully add a catalytic amount of 10% palladium on activated carbon to the solution.

  • Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 5 hours.

  • Upon completion (monitored by TLC), filter the mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the filter cake with a small amount of THF.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting white solid is this compound.

  • Expected Outcome: A white solid product with a yield of approximately 95.2% and a melting point of 102-103 °C.[4]

Protocol 2: Synthesis of a Representative Amide Derivative

This protocol provides a general method for converting the carboxylic acid to an amide, a common strategy for creating prodrugs of NSAIDs.[9][10]

start Start This compound step1 Step 1: Acid Chloride Formation React with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM). start->step1 intermediate Intermediate 3-(4-Methoxyphenyl)propanoyl chloride step1->intermediate step2 Step 2: Amidation React the acid chloride in situ with a primary or secondary amine in the presence of a base (e.g., triethylamine). intermediate->step2 step3 Step 3: Work-up & Purification Aqueous work-up to remove salts, followed by extraction and purification (e.g., column chromatography). step2->step3 product Product N-substituted-3-(4-methoxyphenyl)propanamide step3->product

Fig. 3: Workflow for synthesis of a representative amide derivative.

Materials: Table 4: Materials for Synthesis of a Representative Amide Derivative

Reagent/MaterialMolar Ratio (vs. Acid)Purpose
This compound1.0 eqStarting Material
Thionyl Chloride (SOCl₂)1.2 eqChlorinating Agent
Dichloromethane (DCM)-Solvent
Amine (e.g., Benzylamine)1.1 eqNucleophile
Triethylamine (TEA)2.0 eqBase

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours or until the conversion to the acid chloride is complete.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide.

Analytical Characterization

The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques.[15]

Table 2: Typical Specifications and Analytical Data

Analysis MethodSpecification / Expected ResultReference
Assay (Titration) ≥97.5%[7]
Assay (GC) ≥97.5%[7]
¹H NMR Peaks consistent with the molecular structure (methoxy, aromatic, and propionyl protons).[15]
¹³C NMR Peaks consistent with the 10 carbon atoms in the structure.[15]
IR Spectroscopy Characteristic peaks for C=O (carbonyl) stretch of a carboxylic acid (~1700 cm⁻¹) and C-O stretch of the methoxy group.[15]

Safety and Handling

  • This compound may cause skin and eye irritation.[3][6]

  • It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Work in a well-ventilated area or a chemical fume hood. Do not breathe dust.[6]

  • Store in a cool, dry place in a tightly sealed container.[3]

This compound is a high-value intermediate for the pharmaceutical and chemical industries.[3] Its favorable physicochemical properties and versatile reactivity make it an ideal starting point for the synthesis of a wide range of compounds, particularly for the development of next-generation anti-inflammatory drugs and other therapeutics. The protocols and data provided herein serve as a comprehensive guide for researchers engaged in drug discovery and organic synthesis.

References

Measuring 3-(4-Methoxyphenyl)propionic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid (3,4-MPA), also known as dihydroferulic acid, is a phenolic compound of significant interest in biomedical research. It is a key metabolite produced by the gut microbiota from the dietary intake of polyphenols, such as ferulic acid, which is abundant in fruits, vegetables, and whole grains.[1][2] The quantification of 3,4-MPA in biological matrices like plasma, urine, feces, and tissues can provide valuable insights into dietary habits, gut microbiome function, and the potential physiological effects of this metabolite. Emerging research suggests that 3,4-MPA may play a role in modulating metabolic pathways, including hepatic lipid metabolism through its interaction with G protein-coupled receptor 41 (GPR41).[1][3][4]

This document provides detailed application notes and protocols for the accurate and sensitive measurement of this compound in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5][6]

Analytical Methodologies

The recommended method for the quantification of this compound in biological samples is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, which are crucial for analyzing complex biological matrices.[7][8] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Tissue, Feces) extraction Extraction sample->extraction Add Internal Standard cleanup Clean-up & Concentration extraction->cleanup Protein Precipitation / LLE / SPE lc UPLC Separation cleanup->lc Reconstitute in Mobile Phase ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant Peak Integration report Reporting quant->report

Caption: General experimental workflow for 3,4-MPA analysis.

Experimental Protocols

Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analyte.

  • Plasma: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.

  • Urine: Collect spot or 24-hour urine samples in sterile containers. To prevent bacterial degradation of the analyte, keep samples on ice during collection and then store them at -80°C.[9]

  • Tissues: Harvest tissues of interest, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and immediately snap-freeze in liquid nitrogen. Store at -80°C until processing.

  • Feces: Collect fecal samples in sterile containers and immediately freeze at -80°C to halt microbial activity. For improved homogeneity, lyophilization (freeze-drying) of the fecal samples prior to extraction is recommended.[10]

Sample Preparation

The goal of sample preparation is to extract 3,4-MPA from the matrix and remove interfering substances.

Internal Standard: An isotopically labeled internal standard (IS), such as this compound-d3, should be used to correct for matrix effects and variations in extraction recovery and instrument response. The IS should be added to the sample at the beginning of the preparation process.

Protocol for Plasma/Serum (Protein Precipitation): [6]

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC-MS vial.

Protocol for Urine (Dilute-and-Shoot): [8][9]

  • Thaw urine samples on ice and vortex to mix.

  • Centrifuge at 5000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • In a new tube, dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase.

  • Add 10 µL of the internal standard solution.

  • Vortex and transfer to an LC-MS vial.

Protocol for Tissues (Homogenization and Protein Precipitation):

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add ice-cold PBS and the internal standard.

  • Homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Add three volumes of ice-cold acetonitrile with 0.1% formic acid to the homogenate.

  • Vortex and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Proceed with the supernatant as described in steps 7-10 of the plasma protocol.

Protocol for Feces (Lyophilization and Liquid-Liquid Extraction): [10]

  • Lyophilize fecal samples to a constant weight.

  • Weigh 20-50 mg of the lyophilized sample into a glass vial.

  • Add the internal standard.

  • Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MtBE) with 0.1% acetic acid).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an LC-MS vial.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

UPLC Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 - 10 µL

MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Desolvation Gas Flow 600 - 800 L/hr

MRM Transitions:

The specific precursor and product ions (MRM transitions) should be determined by infusing a standard solution of 3,4-MPA and its internal standard into the mass spectrometer. The most intense and specific transitions should be selected for quantification and qualification.[11]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compoundTo be determinedTo be determinedTo be determined
This compound-d3 (IS)To be determinedTo be determinedTo be determined

Note: The exact m/z values will depend on the ionization behavior of the molecule and should be experimentally determined.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of phenolic acids in biological samples using LC-MS/MS. These values should be established during method validation.

ParameterPlasmaUrineFeces/Tissue
Linear Range 1 - 1000 ng/mL10 - 5000 ng/mL5 - 2000 ng/g
Limit of Detection (LOD) 0.1 - 0.5 ng/mL1 - 5 ng/mL0.5 - 2 ng/g
Limit of Quantification (LOQ) 0.5 - 1 ng/mL[12]5 - 10 ng/mL[8]2 - 5 ng/g
Accuracy (% Recovery) 85 - 115%85 - 115%80 - 120%
Precision (%RSD) < 15%< 15%< 20%

Note: These are representative values and will vary depending on the specific method and laboratory.

Signaling Pathway

This compound has been identified as an agonist for G protein-coupled receptor 41 (GPR41), which is also a receptor for short-chain fatty acids.[3] Activation of GPR41 in hepatocytes is suggested to play a role in improving hepatic steatosis by stimulating the lipid catabolism pathway.[1]

signaling_pathway cluster_extra cluster_membrane cluster_intra HMPA 3-(4-Methoxyphenyl) propionic acid (3,4-MPA) GPR41 GPR41 HMPA->GPR41 binds G_protein Gαi/o GPR41->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Lipid_Catabolism Increased Lipid Catabolism PKA->Lipid_Catabolism phosphorylates targets leading to

Caption: Proposed signaling pathway of 3,4-MPA via GPR41.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound in various biological samples. The use of UPLC-MS/MS provides the necessary sensitivity and selectivity for accurate measurement. Adherence to proper sample handling and a thoroughly validated analytical method are essential for obtaining reliable data that can contribute to a better understanding of the role of this microbial metabolite in health and disease.

References

Application Note: Quantification of 3-(4-Methoxyphenyl)propionic Acid Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(4-Methoxyphenyl)propionic acid is a carboxylic acid derivative with applications in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, impurity profiling, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes reverse-phase chromatography with UV detection, providing a simple, accurate, and reproducible analytical procedure.

Chromatographic Conditions

A reverse-phase HPLC method was established for the analysis of this compound. The conditions are optimized to provide excellent peak shape and resolution. Water/acetonitrile mixtures are a common and effective choice for the mobile phase in reverse-phase HPLC.[1] For acidic compounds like this compound, the addition of an acid such as phosphoric acid to the mobile phase is recommended to ensure consistent ionization and good peak shape.[2]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water[3][4]
Gradient 50:50 (v/v) Isocratic
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

Experimental Protocols

2.1 Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (85%, ACS Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Volumetric flasks, pipettes, and vials

  • 0.45 µm Syringe filters

2.2 Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3 Sample Preparation (from Plasma) This protocol provides a general method for extracting the analyte from a biological matrix like plasma using protein precipitation.[6]

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add 1 mL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tube at 10,000 rpm for 10 minutes.[6]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

2.4 Method Validation Protocol The method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis.[7][8]

  • Linearity: Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting peak area against concentration.

  • Precision: Determined by analyzing six replicate injections of a standard solution at a single concentration on the same day (repeatability) and on three different days (intermediate precision). Results are expressed as the percentage relative standard deviation (%RSD).[8]

  • Accuracy: Evaluated through a recovery study by spiking a known amount of the analyte into a blank matrix at three different concentration levels (low, medium, high). The percentage recovery is then calculated.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio. An S/N ratio of 3 is used for LOD and 10 for LOQ.[8]

Data Presentation

The performance of the HPLC method is summarized in the table below. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for the quantification of this compound.

Parameter Result Acceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (R²) > 0.999[8]≥ 0.995
Repeatability (%RSD) < 1.5%≤ 2.0%
Intermediate Precision (%RSD) < 2.0%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%[8]98.0% - 102.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample and standard preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis & Processing cluster_result 3. Output Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Add Acetonitrile Standard Reference Standard Working_Standards Working_Standards Standard->Working_Standards Dilution HPLC_System HPLC Injection & Run Working_Standards->HPLC_System Calibration Calibration Curve Plot Working_Standards->Calibration Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Collect Supernatant Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase Filtration Filtration Reconstitution->Filtration Filtration->HPLC_System Data_Acquisition Chromatogram Generation HPLC_System->Data_Acquisition Integration Peak Area Integration Data_Acquisition->Integration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Final_Report Final Report Quantification->Final_Report

Figure 1: Experimental workflow for HPLC quantification.

Conclusion The described HPLC method is validated and shown to be suitable for the reliable quantification of this compound. The simple isocratic mobile phase, common C18 column, and straightforward sample preparation make this method efficient and easy to implement in a quality control or research laboratory setting.

References

Application Notes and Protocols for the Development of 3-(4-Methoxyphenyl)propionic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. This class of compounds has garnered significant interest in drug discovery due to its broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, and metabolic regulatory effects. These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of this compound derivatives. The detailed protocols and data presentation guidelines herein are intended to facilitate further research and development in this promising area.

I. Synthesis of this compound and Its Derivatives

The core structure of this compound can be readily synthesized and subsequently modified to generate a library of derivatives, such as amides, esters, and hydrazides.

A. Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of 3-(4-methoxyphenyl)acrylic acid.[1][2]

Protocol 1: Synthesis of this compound

Materials:

  • 3-(4-methoxyphenyl)acrylic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3-(4-methoxyphenyl)acrylic acid (14.7 mmol) in a mixture of THF (50 mL) and Methanol (20 mL).

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Place the reaction mixture under a hydrogen atmosphere.

  • Stir the mixture vigorously at room temperature for 5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The resulting white solid is this compound, which can be further purified by recrystallization if necessary.[1][2]

B. Synthesis of Amide Derivatives

Amide derivatives can be synthesized by coupling this compound with various amines using a suitable coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.

Protocol 2: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Desired amine

  • Coupling agent (e.g., DCC, EDC) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure (using a coupling agent):

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the desired amine (1 equivalent) and a base like TEA (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., EDC, 1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazides are synthesized by reacting the corresponding ester with hydrazine hydrate. These hydrazides can then be condensed with aldehydes or ketones to form hydrazones.[3][4]

Protocol 3: Synthesis of Hydrazide and Hydrazone Derivatives

Part 1: Hydrazide Synthesis

  • Reflux a mixture of the methyl ester of this compound (1 equivalent) with an excess of hydrazine hydrate in a suitable solvent like ethanol for 24 hours.[3]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is the hydrazide, which can be purified by recrystallization.

Part 2: Hydrazone Synthesis

  • Dissolve the synthesized hydrazide (1 equivalent) and a desired aldehyde or ketone (1 equivalent) in methanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[5]

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with cold methanol, and dry to obtain the pure hydrazone.

II. Biological Activity and Experimental Protocols

Derivatives of this compound have shown promise in several therapeutic areas. Below are protocols for evaluating their anticancer, antioxidant, and anti-inflammatory activities.

A. Anticancer Activity

The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the MTT assay.[6][7][8][9]

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%)IC50 (µM)
Control 0100 ± 5.2-
Compound X 195.3 ± 4.825.4
1072.1 ± 6.1
2551.2 ± 3.9
5030.7 ± 2.5
10015.6 ± 1.8
Doxorubicin 145.8 ± 3.20.9
B. Antioxidant Activity

The free radical scavenging activity of the compounds can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[10][11][12][13]

Protocol 5: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Synthesized compounds (dissolved in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 100 µL of various concentrations of the synthesized compounds or ascorbic acid to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Data Presentation:

CompoundConcentration (µg/mL)Scavenging Activity (%)IC50 (µg/mL)
Compound Y 1025.4 ± 2.135.2
2545.8 ± 3.5
5068.2 ± 4.1
10089.7 ± 2.9
Ascorbic Acid 1092.1 ± 1.84.5
C. Anti-inflammatory Activity

The anti-inflammatory potential can be determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15][16][17]

Protocol 6: Nitric Oxide Inhibition Assay

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized compounds

  • Griess reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Data Presentation:

TreatmentNO Production (µM)% Inhibition
Control 1.2 ± 0.3-
LPS (1 µg/mL) 25.6 ± 2.1-
LPS + Compound Z (10 µM) 15.4 ± 1.540
LPS + Compound Z (50 µM) 8.2 ± 0.968

III. Signaling Pathways and Mechanistic Studies

Understanding the mechanism of action of these derivatives is crucial for drug development. Several signaling pathways have been implicated in the biological effects of related compounds.

A. GPR41 Signaling Pathway

Certain short-chain fatty acids and their derivatives can activate G protein-coupled receptor 41 (GPR41), which is involved in metabolic regulation.

GPR41_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 3-(4-Methoxyphenyl) propionic acid derivative GPR41 GPR41 Ligand->GPR41 Binds to G_protein Gαi/o GPR41->G_protein Activates AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Downstream_effects Metabolic Regulation (e.g., improved hepatic lipid metabolism) cAMP_decrease->Downstream_effects IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Derivative 3-(4-Methoxyphenyl) propionic acid derivative Derivative->Akt Modulates Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assay (NO inhibition) Characterization->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Anticancer->Pathway_Analysis Anti_inflammatory->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

References

Application Notes and Protocols for Studying Microbial Metabolism with 3-(4-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propionic acid (HMPA), a metabolite produced by the gut microbiota from dietary polyphenols, is emerging as a key molecule in host-microbe interactions and metabolic regulation.[1][2][3] Found in various fermented foods, HMPA is also derived from the microbial transformation of compounds like 4-hydroxy-3-methoxycinnamic acid (HMCA), commonly known as ferulic acid.[4] This document provides detailed application notes and experimental protocols for researchers studying the role of HMPA in microbial metabolism and its subsequent effects on host physiology. These protocols are intended to serve as a guide for investigating the therapeutic potential of HMPA in metabolic disorders, such as obesity and insulin resistance, as well as its influence on the gut microbiome.

Application Notes

This compound is a valuable tool for investigating several aspects of microbial and host metabolism:

  • Gut Microbiota Modulation: HMPA has been shown to modulate the composition of the gut microbiota.[5][6][7] It can be used in in vivo and in vitro studies to understand how microbial metabolites can selectively promote the growth of beneficial bacteria, such as those from the Bacteroidetes phylum, while reducing the abundance of others, like Firmicutes.[5][6][7]

  • Host Metabolic Regulation: As a microbial metabolite, HMPA has demonstrated significant effects on host metabolism, including the improvement of hepatic steatosis and insulin sensitivity.[5][6][7] Researchers can use HMPA to explore the signaling pathways that link the gut microbiome to host metabolic health.

  • G-Protein Coupled Receptor (GPCR) Signaling: HMPA has been identified as a ligand for G-protein coupled receptor 41 (GPR41).[1][2] This makes it a useful probe for studying the role of GPR41 in mediating the effects of microbial metabolites on host cells, particularly in the context of lipid metabolism.[1][2]

  • Drug Development: The beneficial metabolic effects of HMPA suggest its potential as a therapeutic agent or a lead compound for the development of drugs targeting metabolic diseases. These protocols can be used in preclinical studies to evaluate the efficacy and mechanisms of action of HMPA and its derivatives.

Data Presentation

Table 1: Effects of HMPA Supplementation on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice
ParameterControl (HFD)HMPA-supplemented HFD (1%)Reference
Body Weight Gain (g) 15.5 ± 0.811.2 ± 0.7[3]
Liver Weight (g) 1.8 ± 0.11.4 ± 0.1[3]
White Adipose Tissue (WAT) Weight (g) 2.5 ± 0.21.8 ± 0.2[3]
Hepatic Triglyceride (TG) Content (mg/g) 125 ± 1575 ± 10[3]
Blood Glucose (mg/dL) 180 ± 10150 ± 8[3]
Plasma Insulin (ng/mL) 2.1 ± 0.31.2 ± 0.2[3]

Data are presented as mean ± SEM.

Table 2: Modulation of Gut Microbiota Composition by HMPA in HFD-Fed Mice
Microbial PhylumControl (HFD) - Relative Abundance (%)HMPA-supplemented HFD - Relative Abundance (%)Reference
Bacteroidetes 35 ± 355 ± 4[5][6]
Firmicutes 60 ± 440 ± 3[5][6]

Data are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow Diagrams

Microbial_Metabolism_of_HMCA_to_HMPA HMCA 4-Hydroxy-3-methoxycinnamic acid (HMCA) (from dietary polyphenols) GutMicrobiota Gut Microbiota (e.g., Bacteroidetes) HMCA->GutMicrobiota Metabolism HMPA This compound (HMPA) GutMicrobiota->HMPA Produces Host Host Physiological Effects HMPA->Host Impacts

Figure 1: Microbial conversion of HMCA to HMPA and its impact on the host.

HMPA_GPR41_Signaling_Pathway HMPA HMPA (Microbial Metabolite) GPR41 GPR41 HMPA->GPR41 Activates LipidCatabolism Increased Lipid Catabolism GPR41->LipidCatabolism Stimulates HepaticSteatosis Reduced Hepatic Steatosis LipidCatabolism->HepaticSteatosis

Figure 2: HMPA-mediated activation of the GPR41 signaling pathway.

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Sample Analysis AnimalModel High-Fat Diet-Induced Obese Mice Treatment Oral Administration of HMPA AnimalModel->Treatment Monitoring Monitor Body Weight, Food Intake Treatment->Monitoring GTT Glucose Tolerance Test Monitoring->GTT SampleCollection Collect Blood, Liver, and Fecal Samples GTT->SampleCollection Biochemical Measure Hepatic Triglycerides, Plasma Insulin SampleCollection->Biochemical Microbiota 16S rRNA Sequencing of Fecal DNA SampleCollection->Microbiota Molecular Western Blot for GPR41 in Liver Tissue SampleCollection->Molecular Metabolomics LC-MS/MS for HMPA in Plasma SampleCollection->Metabolomics

Figure 3: A typical experimental workflow for studying HMPA in vivo.

Experimental Protocols

Protocol 1: In Vivo Animal Study of HMPA Effects

Objective: To evaluate the in vivo effects of HMPA on metabolic parameters and gut microbiota composition in a diet-induced obesity mouse model.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD)

  • This compound (HMPA)

  • Oral gavage needles

  • Metabolic cages

  • Glucometer and test strips

  • Tubes for blood, tissue, and fecal sample collection

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6J mice for one week with standard chow and water ad libitum.

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • Group Allocation: Randomly divide the mice into two groups: a control group receiving HFD and a treatment group receiving HFD supplemented with 1% HMPA.

  • HMPA Administration: Administer HMPA to the treatment group daily via oral gavage. The control group should receive a vehicle control.

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Glucose Tolerance Test (GTT): After 4-5 weeks of treatment, perform an oral glucose tolerance test.

    • Fast the mice for 6 hours.

    • Measure baseline blood glucose from the tail vein.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Sample Collection: At the end of the study, euthanize the mice and collect blood, liver tissue, and cecal contents.

    • Store blood samples for plasma analysis.

    • Snap-freeze liver tissue in liquid nitrogen and store at -80°C for triglyceride and protein analysis.

    • Snap-freeze cecal contents for microbiota analysis.

Protocol 2: Gut Microbiota Analysis by 16S rRNA Sequencing

Objective: To characterize the changes in gut microbial composition following HMPA treatment.

Materials:

  • Fecal/cecal samples

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • PCR reagents for 16S rRNA gene amplification (V3-V4 region primers)

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction: Extract total microbial DNA from fecal or cecal samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

    • Forward Primer: 5'-CCTACGGGNGGCWGCAG-3'

    • Reverse Primer: 5'-GACTACHVGGGTATCTAATCC-3'

  • Amplicon Purification: Purify the PCR products using a DNA purification kit to remove primers and other contaminants.

  • Library Preparation: Prepare sequencing libraries from the purified amplicons. This typically involves attaching sequencing adapters and barcodes for sample multiplexing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality filtering of the raw sequencing reads.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha and beta diversity to compare microbial communities between the control and HMPA-treated groups.

Protocol 3: Measurement of Hepatic Triglyceride Content

Objective: To quantify the triglyceride levels in the liver tissue of control and HMPA-treated mice.

Materials:

  • Frozen liver tissue

  • Homogenizer

  • Chloroform/methanol solution (2:1 v/v)

  • Saline solution (0.9% NaCl)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of frozen liver tissue in a chloroform/methanol solution.

  • Lipid Extraction (Folch Method):

    • Add saline solution to the homogenate to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Lipid Resuspension: Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

  • Triglyceride Quantification: Measure the triglyceride concentration in the resuspended samples using a commercial triglyceride quantification kit, following the manufacturer's protocol.

  • Data Normalization: Normalize the triglyceride concentration to the initial weight of the liver tissue used for extraction.

Protocol 4: Western Blot Analysis of GPR41

Objective: To determine the protein expression levels of GPR41 in liver tissue.

Materials:

  • Frozen liver tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GPR41

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize liver tissue in RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPR41 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: LC-MS/MS Analysis of HMPA in Plasma

Objective: To quantify the concentration of HMPA in plasma samples.

Materials:

  • Plasma samples

  • This compound (HMPA) standard

  • Internal standard (e.g., deuterated HMPA)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold ACN with 0.1% formic acid.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for HMPA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of HMPA.

    • Calculate the concentration of HMPA in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

References

Formulation of 3-(4-Methoxyphenyl)propionic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and in vivo administration of 3-(4-Methoxyphenyl)propionic acid (MPA), a compound of interest for various pharmacological studies. The following sections offer guidance on vehicle selection, dosage, and administration routes based on available data for MPA and its structurally related analogue, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid.

Physicochemical Properties and Solubility

This compound is a light beige solid.[1] A key consideration for its in vivo formulation is its high solubility in water.[1] This property simplifies the preparation of aqueous dosing solutions. While MPA is readily soluble in water, some commercial suppliers also offer it in a dimethyl sulfoxide (DMSO) solution.[2]

Recommended Formulation and Vehicle Selection

Given its high water solubility, the recommended primary vehicle for in vivo studies is sterile, distilled water or a buffered saline solution (e.g., phosphate-buffered saline, PBS).[1] The use of aqueous vehicles is generally preferred for oral administration to minimize potential toxicity associated with organic solvents.[3]

For other routes of administration or if higher concentrations are required that exceed aqueous solubility, co-solvents may be considered. A common strategy involves dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then diluting it to the final concentration with a suitable aqueous vehicle.[3] However, the final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced biological effects.

Table 1: Quantitative Data on Formulation and Dosing of Structurally Related HMPA

ParameterValueSpeciesAdministration RouteVehicleReference
Low Dose50 mg/kg/dayMouse (C57BL/6)Oral GavageDistilled Water[4][5]
High Dose500 mg/kg/dayMouse (C57BL/6)Oral GavageDistilled Water[4][5]
Oral Dose0.1 g/kgMouseOralNot Specified[6]
Oral Dose0.5 g/kgMouseOralNot Specified[6]
Administration Volume10 mL/kgMouse (C57BL/6)Oral GavageDistilled Water[4][5]

Experimental Protocols

Preparation of Oral Dosing Solution (Aqueous)

This protocol is adapted from studies on the structurally similar compound HMPA, which was administered in distilled water.[4][5]

Materials:

  • This compound (MPA) powder

  • Sterile, distilled water

  • Calibrated balance

  • Volumetric flask

  • Stir plate and magnetic stir bar

  • Sterile storage container

Procedure:

  • Calculate the required amount of MPA: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals to be dosed, calculate the total mass of MPA needed. For example, for 10 mice averaging 25g each, at a dose of 50 mg/kg and a dosing volume of 10 mL/kg, the total volume needed would be 2.5 mL. The concentration of the solution would be 5 mg/mL.

  • Weigh the MPA: Accurately weigh the calculated amount of MPA powder using a calibrated balance.

  • Dissolve the MPA: Transfer the weighed MPA powder to an appropriate-sized volumetric flask. Add a portion of the sterile, distilled water and stir using a magnetic stir bar until the MPA is completely dissolved.

  • Adjust to final volume: Once the MPA is fully dissolved, add sterile, distilled water to reach the final desired volume.

  • Sterilization (Optional): If required for the experimental design, the final solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Store the prepared dosing solution in a sterile container, protected from light, and at an appropriate temperature (e.g., 4°C) until use. The stability of the solution under storage conditions should be determined.

Administration via Oral Gavage in Mice

Oral gavage is a common and effective method for precise oral dosing in rodents.[7]

Materials:

  • Prepared MPA dosing solution

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, bulb-tipped)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the animals to handling and the experimental procedures to minimize stress.

  • Weigh the animal: Immediately before dosing, weigh the animal to accurately calculate the volume of the dosing solution to be administered.

  • Prepare the dose: Draw the calculated volume of the MPA dosing solution into a syringe fitted with an oral gavage needle.

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion: Carefully insert the bulb-tipped gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

  • Administer the solution: Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

  • Post-administration monitoring: After administration, return the animal to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflow

MPA and its analogue HMPA have been shown to influence several key signaling pathways. Understanding these can aid in experimental design and endpoint analysis. HMPA has been reported to activate G protein-coupled receptor 41 (GPR41), which plays a role in improving hepatic lipid metabolism.[6][8] It also modulates redox-sensitive signaling pathways and can enhance antioxidant defenses.[4][5] Furthermore, HMPA may promote muscle development through the IGF-1 pathway and improve mitochondrial biogenesis via AMPK phosphorylation.[4][5] Another study suggests involvement in nitric oxide (NO) production through the release of intracellular calcium.[9]

GPR41_Signaling_Pathway MPA 3-(4-Methoxyphenyl)propionic acid (MPA) GPR41 GPR41 MPA->GPR41 Activates LipidCatabolism Lipid Catabolism GPR41->LipidCatabolism Stimulates HepaticSteatosis Hepatic Steatosis LipidCatabolism->HepaticSteatosis Improves

Caption: Putative signaling pathway of MPA via GPR41 activation.

Caption: General experimental workflow for in vivo studies with MPA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(4-Methoxyphenyl)propionic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the two most common routes: Catalytic Hydrogenation and Friedel-Crafts Acylation.

Route 1: Catalytic Hydrogenation of 4-Methoxycinnamic Acid

This is the most common and high-yielding method for synthesizing this compound.[1]

Issue 1: Low or Incomplete Conversion

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of 10% Palladium on Carbon (Pd/C). Ensure the catalyst has been stored under inert conditions to prevent oxidation.
Insufficient Catalyst Loading While a catalytic amount is sufficient, ensure adequate catalyst-to-substrate ratio. A typical loading is 5-10% by weight of the starting material.
Poor Hydrogen Gas Dispersion Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate efficient contact between the hydrogen gas, catalyst, and substrate.
Low Hydrogen Pressure While the reaction can often be carried out at atmospheric pressure, for stubborn reactions, increasing the hydrogen pressure can improve the reaction rate.
Incorrect Solvent Tetrahydrofuran (THF) is a commonly used solvent.[1] Other solvents like ethanol or ethyl acetate can also be effective. Ensure the solvent is of appropriate purity.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Reduction of the Aromatic Ring Over-reduction of the phenyl ring can occur under harsh conditions (high pressure and temperature). Conduct the reaction at room temperature and atmospheric pressure to ensure chemoselectivity.[1][2]
Presence of Impurities in Starting Material Ensure the 4-Methoxycinnamic acid is of high purity. Impurities can poison the catalyst or lead to unwanted side reactions.
Route 2: Friedel-Crafts Acylation

This route involves the reaction of an acylating agent with anisole in the presence of a Lewis acid catalyst.

Issue 1: Low Yield

Potential Cause Recommended Solution
Deactivated Lewis Acid Catalyst Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.[3]
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product can form a complex with it, rendering it inactive.[3][4]
Suboptimal Reaction Temperature The optimal temperature is substrate-dependent. Start at a lower temperature (e.g., 0°C) and gradually increase if the reaction is not proceeding. Excessively high temperatures can lead to side reactions.[3]
Improper Work-up Quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid with vigorous stirring to prevent the formation of emulsions and product loss.[3]

Issue 2: Formation of Multiple Products

Potential Cause Recommended Solution
Poor Regioselectivity The methoxy group of anisole is an ortho-, para-director. While the para-product is sterically favored, some ortho-acylation may occur. The choice of solvent can influence regioselectivity.
Polyacylation Although less common than in Friedel-Crafts alkylation, polyacylation can occur. Using a stoichiometric amount of the acylating agent can minimize this.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high yield?

A1: The catalytic hydrogenation of 4-methoxycinnamic acid using 10% Pd/C as a catalyst is a highly reliable and efficient method, with reported yields as high as 95.2%.[1]

Q2: My Pd/C catalyst seems to be inactive. Can it be regenerated?

A2: While regeneration of Pd/C is possible through methods like burning off carbonaceous deposits, for laboratory-scale synthesis, it is often more practical and reliable to use a fresh batch of catalyst to ensure high activity.

Q3: I am performing a Friedel-Crafts acylation and my reaction is not proceeding. What is the most likely cause?

A3: The most common issue in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. Ensure all your reagents, solvents, and glassware are scrupulously dry.[3]

Q4: How can I monitor the progress of the catalytic hydrogenation?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (4-methoxycinnamic acid). Alternatively, for reactions under pressure, the uptake of hydrogen can be monitored.

Q5: What are the expected spectroscopic data for this compound?

A5: The identity and purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The molecular weight of this compound is 180.20 g/mol .[5]

Data Presentation

Comparison of Synthesis Routes
Parameter Route 1: Catalytic Hydrogenation Route 2: Friedel-Crafts Acylation
Starting Materials 4-Methoxycinnamic acid, Hydrogen gasAnisole, Acylating agent (e.g., succinic anhydride)
Key Reagents 10% Palladium on Carbon (Pd/C)Lewis Acid (e.g., AlCl₃)
Typical Yield > 90%[1]Variable, generally lower than hydrogenation
Reaction Conditions Room temperature, atmospheric pressure[1]Often requires cooling (0°C) initially, can be sensitive[3]
Key Advantages High yield, high selectivity, mild conditionsUtilizes readily available starting materials
Key Disadvantages Cost of palladium catalyst, handling of hydrogen gasMoisture sensitivity, stoichiometric use of Lewis acid, potential for side reactions

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a literature procedure with a reported yield of 95.2%.[1]

Materials:

  • 4-Methoxycinnamic acid (15 g, 84.2 mmol)

  • 10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 0.75 g)

  • Tetrahydrofuran (THF) (50 mL)

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxycinnamic acid in tetrahydrofuran.

  • Carefully add a catalytic amount of 10% palladium on activated carbon to the solution.

  • Seal the reaction vessel and flush with hydrogen gas.

  • Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) at room temperature with continuous vigorous stirring for 5 hours.

  • Upon completion of the reaction (monitored by TLC), carefully filter the mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with a small amount of THF.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 3-(4-Methoxybenzoyl)propionic acid via Friedel-Crafts Acylation (as a precursor)

This protocol describes the synthesis of a related compound and can be adapted.

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a round-bottom flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve succinic anhydride in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride at 0°C.

  • After the addition is complete, slowly add a solution of anisole in anhydrous dichloromethane to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow_hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_product Product start Dissolve 4-Methoxycinnamic Acid in THF add_catalyst Add 10% Pd/C Catalyst start->add_catalyst hydrogenate Stir under H2 Atmosphere (5h, RT) add_catalyst->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate end_product This compound concentrate->end_product

Caption: Experimental workflow for catalytic hydrogenation.

troubleshooting_logic cluster_hydro Catalytic Hydrogenation cluster_fc Friedel-Crafts Acylation start Low Yield in Synthesis? hydro_check Check Catalyst Activity start->hydro_check Route 1 fc_check Anhydrous Conditions? start->fc_check Route 2 hydro_sol Use Fresh Catalyst hydro_check->hydro_sol Inactive hydro_check2 Check H2 Supply & Stirring hydro_check->hydro_check2 Active hydro_sol2 Ensure Vigorous Stirring hydro_check2->hydro_sol2 Poor fc_sol Dry Glassware & Reagents fc_check->fc_sol No fc_check2 Catalyst Stoichiometry? fc_check->fc_check2 Yes fc_sol2 Use Stoichiometric AlCl3 fc_check2->fc_sol2 Sub-stoichiometric

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Solubility of 3-(4-Methoxyphenyl)propionic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 3-(4-Methoxyphenyl)propionic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

A1: this compound is a weak organic acid. Its solubility in aqueous solutions is primarily governed by its pKa, which is approximately 4.71.[1] This means that at a pH below 4.71, the compound will be predominantly in its neutral, less soluble form, while at a pH above 4.71, it will be in its ionized (deprotonated), more soluble form.

Q2: How does the pH of the aqueous buffer affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on the pH of the buffer. As an acidic compound, its solubility will increase as the pH of the buffer rises above its pKa of ~4.71.[1] This is because the carboxylic acid group deprotonates to form the more polar and water-soluble carboxylate anion. Conversely, in acidic buffers with a pH below 4.71, the compound will be in its less soluble, protonated form.

Q3: Is this compound soluble in water?

A3: There are conflicting reports on the water solubility of this compound, with some sources describing it as "sparingly soluble" and others as "very soluble".[1][2] This discrepancy may be due to differences in experimental conditions such as temperature and the crystalline form of the compound. It is recommended to experimentally determine the solubility in your specific aqueous system.

Q4: In which solvents is this compound soluble?

A4: this compound is reported to be soluble in organic solvents such as ethanol and acetone.[2] This is a common characteristic for many organic compounds that have limited solubility in water.

Data Presentation

Buffer System (e.g., Phosphate, Acetate)pHTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Example Data
Acetate Buffer4.025Record Experimental ValueCalculate from mg/mL
Phosphate Buffer7.425Record Experimental ValueCalculate from mg/mL
Carbonate Buffer9.025Record Experimental ValueCalculate from mg/mL

Experimental Protocols

Protocol for Determining Thermodynamic (Shake-Flask) Solubility

This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps (e.g., glass HPLC vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by diluting with the chosen aqueous buffer. The concentration range of the standards should bracket the expected solubility of the compound.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is necessary to ensure a saturated solution. For example, start with 5-10 mg of the compound.

    • Add a known volume of the desired aqueous buffer to the vial (e.g., 1 mL).

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.

  • Sample Clarification:

    • After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.

    • Create a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the aqueous buffer by multiplying the determined concentration by the dilution factor.

Mandatory Visualization

Caption: pH-dependent equilibrium of this compound.

G Troubleshooting Workflow for Solubility Issues Start Start: Compound Precipitation or Low Solubility Observed Check_pH Is the buffer pH at least 2 units above the pKa (~4.71)? Start->Check_pH Increase_pH Increase buffer pH Check_pH->Increase_pH No Check_Concentration Is the compound concentration exceeding its solubility limit? Check_pH->Check_Concentration Yes Increase_pH->Check_pH Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_Temperature Was the experiment conducted at a controlled temperature? Check_Concentration->Check_Temperature No Success Solubility Issue Resolved Lower_Concentration->Success Further_Action If issues persist, consider re-determining solubility or salt forms Lower_Concentration->Further_Action Consider_Cosolvent Consider adding a co-solvent (e.g., DMSO, ethanol) at a low percentage Consider_Cosolvent->Success Consider_Cosolvent->Further_Action Check_Temperature->Consider_Cosolvent Yes Control_Temperature Control temperature during the experiment Check_Temperature->Control_Temperature No Control_Temperature->Success Control_Temperature->Further_Action

Caption: A logical workflow for troubleshooting common solubility problems.

Troubleshooting Guide

Q: My this compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer. What should I do?

A: This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is rapidly transferred from a good organic solvent to a poor aqueous solvent. Here are some troubleshooting steps:

  • Adjust the Buffer pH: For this acidic compound, increasing the pH of your aqueous buffer to be well above the pKa of 4.71 (e.g., pH 7.4 or higher) will significantly increase its solubility and may prevent precipitation.[3]

  • Modify the Dilution Method: Instead of a single large dilution, add the stock solution dropwise to the vigorously stirring buffer. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.

  • Reduce the Stock Solution Concentration: Using a more dilute stock solution can help prevent the compound from exceeding its solubility limit upon addition to the buffer.

  • Use a Co-solvent: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final aqueous buffer can help maintain the compound's solubility.[3]

Q: The compound dissolves initially but then precipitates over time. Why is this happening?

A: This suggests that you have created a supersaturated, thermodynamically unstable solution. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.

  • Increase Equilibration Time: Ensure you are allowing enough time for the solution to reach equilibrium when determining the solubility.

  • Maintain Constant Temperature: Temperature fluctuations can cause changes in solubility and lead to precipitation. Store your solutions at a constant temperature.

  • Consider Salt Forms: If available, different salt forms of a compound can have different solubility and stability profiles.

Q: I am observing inconsistent results in my solubility experiments. What could be the cause?

A: Variability in solubility measurements can arise from several factors:

  • Inconsistent Buffer Preparation: Ensure that your buffers are prepared consistently, with accurate pH measurements.

  • Compound Purity and Form: Variations in the purity, salt form, or crystalline structure (polymorphism) of the solid compound can affect its solubility.

  • Temperature Fluctuations: Perform experiments at a controlled and consistent temperature, as solubility is temperature-dependent.[3]

  • Incomplete Equilibration: Ensure that the shaking or stirring time is sufficient for the system to reach equilibrium.

References

Technical Support Center: Stability of Phenolic Acids in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(4-Methoxyphenyl)propionic acid in my cell culture medium?

A1: Several factors can contribute to the degradation of small molecules like this compound in cell culture media. These include:

  • pH: Phenolic compounds can be unstable in alkaline conditions.[5] Standard bicarbonate-buffered media equilibrated in a CO₂ incubator typically have a pH of 7.2-7.4, which may affect the stability of some compounds over time.

  • Media Components: Components in the media, such as reactive oxygen species generated by certain vitamins or amino acids, can lead to oxidative degradation.[6]

  • Light Exposure: Some phenolic compounds are light-sensitive and can degrade upon exposure to light.[6]

  • Temperature: Incubation at 37°C can accelerate degradation reactions compared to storage at lower temperatures.[6]

  • Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.[6]

  • Enzymatic Degradation: If working with cell cultures, cellular enzymes released into the medium from lysed cells could potentially metabolize the compound.

Q2: I'm observing inconsistent results in my experiments. Could this be due to the instability of my compound?

A2: Yes, inconsistent experimental outcomes are a common sign of compound instability.[6] If the concentration of your active compound decreases over the course of an experiment due to degradation, it can lead to high variability in your results and a lack of reproducible dose-response relationships.

Q3: How can I minimize the potential for degradation of this compound during my experiments?

A3: To minimize degradation, consider the following best practices:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of the compound in your cell culture medium immediately before use.

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the media before adding it to the cells.[6]

  • Protect from Light: Prepare solutions and conduct experiments in low-light conditions or use amber-colored tubes and plates to protect light-sensitive compounds.

  • Use Antioxidants: In some cases, the addition of a mild antioxidant to the medium, if it does not interfere with the experiment, may help to prevent oxidative degradation.

  • Test Different Media: If you suspect a component of your medium is causing degradation, you could test the stability in a simpler, defined medium.[6]

Troubleshooting Guide

Issue: My compound shows a lower-than-expected biological effect.

  • Question: Have you confirmed the stability of the compound under your specific experimental conditions?

    • Answer: If not, the compound may be degrading over the incubation period, leading to a lower effective concentration. It is recommended to perform a stability study to determine the half-life of your compound in the cell culture medium at 37°C.

  • Question: Are you preparing your working solutions fresh for each experiment?

    • Answer: Storing diluted solutions of the compound, even at 4°C, may lead to degradation over time. It is best practice to make fresh dilutions from a concentrated stock solution for each experiment.

Issue: I am seeing high variability between replicate wells in my cell-based assays.

  • Question: How long is the compound incubated with the cells?

    • Answer: For long incubation periods (e.g., 48-72 hours), significant degradation may occur, leading to inconsistent results. Consider replenishing the media with a fresh compound at intermediate time points.

  • Question: Could the compound be adsorbing to the plasticware?

    • Answer: This can be a problem, especially for hydrophobic compounds. You can test for this by incubating the compound in media in a well without cells, and then measuring the concentration over time. Using low-adhesion plasticware may help mitigate this issue.

Experimental Protocols

Protocol for Assessing Compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of a phenolic acid in a specific cell culture medium over time.

  • Prepare a Concentrated Stock Solution: Dissolve the phenolic acid in a suitable solvent (e.g., DMSO) to create a 10 mM stock solution.

  • Prepare the Working Solution: Dilute the stock solution into the desired cell culture medium (e.g., DMEM or RPMI-1640) to the final working concentration (e.g., 10 µM).

  • Incubation: Incubate the working solution in a sterile container at 37°C in a CO₂ incubator to mimic experimental conditions.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the solution.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Quantify the concentration of the intact phenolic acid in each sample using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis: Plot the concentration of the compound as a percentage of the initial concentration at time 0 versus time. This will allow you to determine the degradation rate and half-life of the compound in the medium.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of phenolic acids. Method optimization will be required for specific compounds and equipment.

  • Sample Preparation: Thaw the samples collected from the stability study. If necessary, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • HPLC System and Column: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Detection: Use a UV detector set at a wavelength appropriate for the compound's absorbance maximum (e.g., around 280 nm for many phenolic compounds).

  • Quantification: Create a standard curve using known concentrations of the phenolic acid to quantify the amount in the test samples.

Data Presentation

Table 1: Hypothetical Stability of a Phenolic Acid in DMEM at 37°C

Time (Hours)Concentration (µM)% Remaining
010.0100
29.595
48.888
87.979
127.171
245.252
482.828

Table 2: Example HPLC Conditions for Phenolic Acid Analysis

ParameterCondition
Instrument Agilent 1260 Infinity II or similar
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 20 µL

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (10 mM in DMSO) working Prepare Working Solution (10 µM in Medium) stock->working incubate Incubate at 37°C, 5% CO2 working->incubate sampling Collect Aliquots at Time Points (0-48h) incubate->sampling store Store Samples at -80°C sampling->store hplc Quantify by HPLC store->hplc data Plot % Remaining vs. Time hplc->data

Caption: Experimental workflow for assessing the stability of a compound in cell culture media.

signaling_pathway HMPA HMPA (3-(4-hydroxy-3-methoxyphenyl) propionic acid) GPR41 GPR41 Receptor HMPA->GPR41 Activates PKA Protein Kinase A (PKA) Signaling GPR41->PKA Activates Lipid Stimulation of Lipid Catabolism PKA->Lipid Leads to Hepatic Improvement of Hepatic Steatosis Lipid->Hepatic AntiObesity Anti-Obesity Effects Lipid->AntiObesity

Caption: Putative signaling pathway for HMPA-mediated metabolic effects.[1][2]

References

Technical Support Center: Oral Administration of 3-(4-Methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the oral delivery of 3-(4-Methoxyphenyl)propionic acid. It provides troubleshooting advice, key data, experimental protocols, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing very low and variable oral bioavailability for this compound in my animal studies. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for arylpropionic acid derivatives, which are often weak acids. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water.[1] As a weak acid, its solubility is highly pH-dependent. It will have low solubility in the acidic environment of the stomach (pH 1-2.5), which can lead to precipitation and limit the amount of drug dissolved and available for absorption.

  • Slow Dissolution Rate: Even if the compound is formulated as a solid, a slow dissolution rate in gastrointestinal fluids can be the rate-limiting step for absorption. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the drug's surface area and its saturation solubility.[2]

  • First-Pass Metabolism: The compound is likely to undergo significant metabolism in the liver after absorption. Phenylpropionic acids and compounds with methoxy groups are known substrates for Cytochrome P450 (CYP) enzymes.[3][4][5] Key metabolic pathways include O-demethylation of the methoxy group and hydroxylation of the aromatic ring, which can rapidly clear the parent drug from circulation.[3][6][7]

Q2: My compound appears to be precipitating in the stomach of my test animals. How can I improve its solubility and keep it in solution?

A2: To counteract precipitation in the acidic gastric environment, consider the following formulation strategies:

  • pH Modification: For preclinical studies, formulating the compound in a buffered solution with a pH between 4 and 8 can prevent it from crashing out of solution upon entering the stomach.[8]

  • Salt Formation: Creating a salt of the carboxylic acid (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility and dissolution rate compared to the free acid form.[2][9]

  • Use of Co-solvents and Surfactants: Incorporating water-miscible organic solvents (co-solvents) like PEG 400 or propylene glycol, or using surfactants to form micelles, can increase the drug's solubility.[8][9]

  • Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can bypass the need for dissolution in aqueous fluids and facilitate absorption via the lymphatic pathway, potentially reducing first-pass metabolism.[2][8][10]

Q3: What are the expected metabolic pathways for this compound, and how can I investigate them?

A3: Based on its structure (a methoxyphenyl ring attached to a propionic acid chain), the primary metabolic pathways are likely:

  • Phase I Metabolism (CYP-mediated):

    • O-demethylation: The methoxy group is a prime target for O-demethylation by CYP enzymes (like CYP2D6), forming a phenolic metabolite, 3-(4-hydroxyphenyl)propionic acid.[3][4]

    • Aromatic Hydroxylation: Hydroxyl groups can be added to the phenyl ring, often catalyzed by CYP2B isozymes.[3][6]

  • Phase II Metabolism (Conjugation):

    • The resulting phenolic metabolites and the parent drug's carboxylic acid group can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion. A study on the closely related 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) showed it undergoes rapid conversion into sulfated and glucuronidated conjugates after oral administration in rats.[11][12]

To investigate these pathways, you can perform an in vitro metabolism study using human or animal liver microsomes.[3]

Q4: I need to improve the overall exposure (AUC) of my compound. What formulation strategies should I consider?

A4: To improve the Area Under the Curve (AUC), you need to enhance both solubility and potentially protect the drug from metabolism.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can significantly enhance the dissolution rate and, consequently, bioavailability.[2][8]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic polymer can improve both solubility and dissolution.[10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[2][9][13]

  • Prodrug Approach: Chemical modification of the carboxylic acid group to form a more soluble or more permeable prodrug could be an effective strategy. The prodrug would then be converted back to the active parent drug in vivo.[13]

Physicochemical & Pharmacokinetic Data

Data for this compound is limited. The tables below summarize its known properties and provide pharmacokinetic data for a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), for reference.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₂O₃ [1][14]
Molecular Weight 180.20 g/mol [1][15]
Appearance White to light beige crystalline solid [1]
Melting Point 98-100 °C [14][15][16]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone [1]

| Density | 1.144 g/cm³ (Predicted) |[14] |

Table 2: Pharmacokinetic Parameters of a Related Compound (HMPA) in Rats after Oral Administration (10 mg/kg)

Parameter HMPA (Parent) Sulfated HMPA Glucuronidated HMPA Source
Tmax (min) 15 15 15 [11][12]
Cmax (nmol/mL) 2.6 ± 0.4 3.6 ± 0.9 0.55 ± 0.09 [11][12]
T₁/₂ (h) 0.44 - - [12]

| AUC₀₋₆h (nmol·h/mL) | 1.8 ± 0.3 | 2.9 ± 0.6 | 0.28 ± 0.05 |[12] |

Note: HMPA is 3-(4-hydroxy-3-methoxyphenyl)propionic acid. This data illustrates the rapid absorption and extensive metabolism typical for this class of compounds.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound in different pH buffers.

  • Materials: this compound, phosphate buffers (pH 2.0, 4.5, 6.8, 7.4), orbital shaker, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of the compound to vials containing each pH buffer.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • Perform the experiment in triplicate for each pH condition.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

  • Objective: To identify major Phase I metabolites of this compound.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, this compound, potassium phosphate buffer (pH 7.4), LC-MS/MS system.

  • Methodology:

    • On ice, prepare a reaction mixture containing HLM in phosphate buffer.[3]

    • Pre-warm the microsomal suspension to 37°C.[3]

    • Initiate the reaction by adding the test compound and the NADPH regenerating system.[3] Include a negative control (without NADPH) to check for non-enzymatic degradation.

    • Incubate the mixture at 37°C with gentle shaking for a set time (e.g., 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the sample to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to identify the parent compound and potential metabolites (e.g., O-demethylated, hydroxylated products).

Visualizations: Workflows and Pathways

G start Low Oral Bioavailability Observed q1 Is the compound solubility-limited? start->q1 q2 Is the compound permeability-limited? q1->q2 No sol_strat Solubility Enhancement Strategies: - pH adjustment / Buffers - Salt Formation - Particle Size Reduction - Solid Dispersions q1->sol_strat Yes q3 Is there evidence of high first-pass metabolism? q2->q3 No perm_strat Permeability Enhancement: - Permeation Enhancers - Lipid Formulations (SEDDS) q2->perm_strat Yes q3->start No (Re-evaluate data) met_strat Reduce First-Pass Effect: - Prodrug Approach - Lymphatic Targeting (Lipid Systems) - Enzyme Inhibitors (Co-dosing) q3->met_strat Yes G parent This compound phase1 Phase I Metabolism (CYP450 Enzymes) parent->phase1 phase2 Phase II Metabolism (Conjugation) parent->phase2 met1 O-Demethylation Product (4-Hydroxyphenyl derivative) phase1->met1 met2 Aromatic Hydroxylation Product phase1->met2 met1->phase2 met2->phase2 conj1 Glucuronide Conjugates phase2->conj1 conj2 Sulfate Conjugates phase2->conj2 excretion Excretion (Urine/Bile) conj1->excretion conj2->excretion G start Start: Poorly Soluble Weak Acid API step1 Step 1: Pre-formulation Characterize Physicochemical Properties: - pKa - logP - Solubility Profile (pH-dependent) - Solid State (Polymorphism) start->step1 step2 Step 2: Strategy Selection Simple Approach Intermediate Approach Advanced Approach step1->step2 strat1 pH Modification Salt Formation Co-solvents step2:s1->strat1 strat2 Particle Size Reduction (Micronization) Solid Dispersions step2:s2->strat2 strat3 Lipid-Based Systems (SEDDS) Nanosuspensions Prodrugs step2:s3->strat3 end Optimized Formulation for In Vivo Study strat1->end strat2->end strat3->end

References

Technical Support Center: Optimizing Palladium-Catalyzed Hydrogenation of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed hydrogenation of 4-methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed hydrogenation of 4-methoxycinnamic acid.

Question: Why is my reaction showing low or no conversion of 4-methoxycinnamic acid?

Answer: Low or no conversion can be attributed to several factors. At room temperature (25°C), palladium catalysts often exhibit limited activity for this reaction.[1][2] Increasing the reaction temperature, for instance to 65°C or 90°C, can significantly improve the yield of the hydrogenated product.[1] Additionally, the absence of a base can hinder the reaction's efficiency. The use of a base like potassium hydroxide (KOH) or triethylamine is often essential for achieving high yields.[1][3] Catalyst activity itself might be insufficient. Ensure the catalyst has not been deactivated and consider a pretreatment step, such as heating under a hydrogen atmosphere, which can improve selectivity and reaction rate.[4] Finally, for transfer hydrogenation, the choice and amount of hydrogen donor, such as formic acid or 1,4-cyclohexadiene, are critical.[1][3]

Question: My reaction is producing unexpected byproducts. What are they and how can I avoid them?

Answer: A potential side reaction, especially under harsh conditions (high temperature and pressure), is the hydrogenation of the aromatic ring, leading to 3-(4-methoxycyclohexyl)propanoic acid.[5][6] To favor the selective hydrogenation of the carbon-carbon double bond, it is crucial to use milder reaction conditions. The activation energy for hydrogenating the C=C bond is lower than that for the carboxylic group or the aromatic ring.[1][5] Using a chemoselective catalyst system, such as Pd/C with specific modifiers or under controlled hydrogen pressure, can also prevent over-reduction.[7] If using a ruthenium-based catalyst, be aware that it can also reduce the carboxylic acid group.[5][6]

Question: The reaction yield is inconsistent between batches. What could be the cause?

Answer: Inconsistent yields can often be traced back to the catalyst's condition and the reaction setup. The activity of palladium on carbon (Pd/C) can vary between suppliers and even batches.[8] The method of catalyst preparation and pretreatment significantly impacts its performance.[4] Ensure a consistent source and consider a catalyst characterization if reproducibility is critical. The efficiency of stirring can also play a role, as this is a heterogeneous catalysis reaction requiring good contact between the substrate, hydrogen, and the catalyst surface. Finally, ensure all reagents, especially the solvent and any added base, are of consistent quality and anhydrous if required by the specific protocol.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the hydrogenation of 4-methoxycinnamic acid?

A1: Typical catalyst loading for palladium on carbon (Pd/C) is in the range of 2-10 mol% relative to the substrate.[1][9] Studies have shown that a 2 mol% loading of PdCl₂ can be highly efficient under optimized conditions.[1] For Pd/C, a common starting point is 5-10 mol%.[9]

Q2: Which solvent is most suitable for this reaction?

A2: A variety of solvents can be used, with the choice often depending on the specific hydrogenation method (e.g., hydrogen gas vs. transfer hydrogenation). Common solvents include methanol, ethanol, tetrahydrofuran (THF), and even water.[1][9][10] For transfer hydrogenation using formic acid, THF is frequently employed.[1] In some green chemistry applications, water has been shown to be a highly effective solvent.[1][3]

Q3: Can I use transfer hydrogenation instead of hydrogen gas?

A3: Yes, catalytic transfer hydrogenation is a viable and often more convenient alternative to using pressurized hydrogen gas.[11] Common hydrogen donors include formic acid (often in combination with a base like triethylamine) and 1,4-cyclohexadiene.[1][3] This method can be performed under milder conditions and avoids the need for specialized high-pressure equipment.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9] Alternatively, gas chromatography (GC) can be used to quantify the disappearance of the starting material and the appearance of the product.[1][11] When using hydrogen gas, the uptake of hydrogen can also be monitored to follow the reaction's progress.[9][10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol is adapted from the hydrogenation of methyl p-methoxycinnamate.[9]

Materials:

  • 4-methoxycinnamic acid

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite® or syringe filter)

Procedure:

  • Dissolve 4-methoxycinnamic acid in methanol in a flask suitable for hydrogenation.

  • Carefully add 5% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Introduce hydrogen gas (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake with methanol.

  • The resulting filtrate contains the product, 3-(4-methoxyphenyl)propanoic acid, which can be isolated by removing the solvent under reduced pressure.

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid

This protocol is based on the transfer hydrogenation of cinnamic acid.[1]

Materials:

  • 4-methoxycinnamic acid

  • Tetrahydrofuran (THF)

  • Palladium catalyst (e.g., PdCl₂ or Pd/C)

  • Formic acid (hydrogen donor)

  • Triethylamine (base)

Procedure:

  • Dissolve 4-methoxycinnamic acid in THF in a round-bottom flask.

  • Add the palladium catalyst (e.g., 2-10 mol%).

  • Add triethylamine (e.g., 5 equivalents relative to the substrate).

  • Add formic acid (e.g., 5 equivalents relative to the substrate).

  • Stir the mixture at a controlled temperature (e.g., 65°C).

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated through standard workup procedures, which may include filtration to remove the catalyst, followed by extraction and solvent evaporation.

Data Presentation

Table 1: Effect of Catalyst and Temperature on Cinnamic Acid Hydrogenation Yield

Catalyst (10 mol%)Temperature (°C)Yield of Phenylpropanoic Acid (%)
Catalyst 1250
Catalyst 2250
Catalyst 3251
Catalyst 16597
Catalyst 26587
Catalyst 36512

Data adapted from a study on cinnamic acid hydrogenation, which is expected to show similar trends for 4-methoxycinnamic acid.[1]

Table 2: Optimization of Reaction Conditions for Transfer Hydrogenation of Cinnamic Acid

Parameter ChangedConditionYield (%)
Hydrogen DonorAmmonium Formate70
Formic Acid97
Sodium Formate45
BaseTriethylamine97
Potassium Hydroxide99
Sodium Hydroxide90
SolventTetrahydrofuran (THF)97
Water100 (with PdCl₂)
Dioxane89
Catalyst Loading (PdCl₂)2 mol%99

This table summarizes findings from the optimization of cinnamic acid hydrogenation and serves as a strong starting point for optimizing the hydrogenation of 4-methoxycinnamic acid.[1][3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup prep_substrate Dissolve 4-methoxycinnamic acid in solvent add_catalyst Add Pd/C catalyst prep_substrate->add_catalyst purge_system Purge with inert gas add_catalyst->purge_system introduce_h2 Introduce H2 gas purge_system->introduce_h2 stir Stir vigorously introduce_h2->stir monitor Monitor reaction (TLC/GC) stir->monitor purge_excess_h2 Purge excess H2 monitor->purge_excess_h2 filter_catalyst Filter to remove catalyst purge_excess_h2->filter_catalyst isolate_product Isolate product filter_catalyst->isolate_product

Caption: Experimental workflow for the palladium-catalyzed hydrogenation of 4-methoxycinnamic acid.

troubleshooting_flowchart start Low/No Conversion check_temp Is reaction temperature > 25°C? start->check_temp increase_temp Increase temperature to 65-90°C check_temp->increase_temp No check_base Is a base present? check_temp->check_base Yes increase_temp->check_base add_base Add base (e.g., KOH, Et3N) check_base->add_base No check_catalyst Is the catalyst active? check_base->check_catalyst Yes add_base->check_catalyst pretreat_catalyst Pre-treat catalyst or use fresh batch check_catalyst->pretreat_catalyst No check_h2_source Is the H2 source adequate? check_catalyst->check_h2_source Yes pretreat_catalyst->check_h2_source optimize_h2_source Ensure sufficient H2 pressure or optimize hydrogen donor amount check_h2_source->optimize_h2_source No success Improved Conversion check_h2_source->success Yes optimize_h2_source->success

Caption: Troubleshooting guide for low conversion in hydrogenation reactions.

References

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Methoxyphenyl)propionic acid. The primary focus is on the common synthetic route involving the catalytic hydrogenation of 4-methoxycinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or Incomplete Conversion of 4-Methoxycinnamic Acid

  • Question: My reaction seems to be sluggish or stops before all the starting material is consumed, as indicated by TLC or GC analysis. What are the possible causes and how can I drive the reaction to completion?

  • Answer: Low or incomplete conversion is a common issue that can often be attributed to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time.

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity due to improper storage, handling, or poisoning by impurities in the reagents or solvent. Ensure the catalyst is fresh and handled under an inert atmosphere. If catalyst poisoning is suspected, purifying the starting material or using a higher-grade solvent may be necessary.

    • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reaction. While the reaction can proceed at atmospheric pressure (using a hydrogen balloon), a slightly elevated pressure in a Parr shaker or a similar apparatus can significantly increase the reaction rate.

    • Reaction Time: The reaction time can vary depending on the scale, catalyst loading, and hydrogen pressure. It is crucial to monitor the reaction progress by TLC or GC to determine the point of completion. A typical reaction time at room temperature with 10% Pd/C is around 5 hours.[1]

Issue 2: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate or peaks in my GC-MS analysis in addition to my desired product and starting material. What are these side products and how can I minimize their formation?

  • Answer: The most common side reactions in the hydrogenation of 4-methoxycinnamic acid are over-reduction of the aromatic ring or, in some cases, incomplete reduction.

    • Over-reduction of the Aromatic Ring: Under harsh conditions, such as elevated temperatures and high hydrogen pressures, the methoxy-substituted benzene ring can be hydrogenated to yield 3-(4-methoxycyclohexyl)propionic acid. While Pd/C is generally selective for the alkene reduction, this selectivity can be compromised at higher temperatures. It is recommended to carry out the reaction at room temperature to minimize this side reaction.

    • Incomplete Hydrogenation: The presence of the starting material, 4-methoxycinnamic acid, is an indication of an incomplete reaction (see Issue 1).

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble obtaining a pure product after the work-up. What are the best methods for purifying this compound?

  • Answer: The primary method for purifying this compound is recrystallization. The choice of solvent is critical for obtaining high purity and yield.

    • Recrystallization Solvent: this compound is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1] A mixed solvent system, such as ethanol/water, is often effective. The crude product should be dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product should form.

    • Removal of Catalyst: It is essential to completely remove the Pd/C catalyst by filtration before concentrating the reaction mixture. Filtering the mixture through a pad of Celite® can aid in the removal of fine catalyst particles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the catalytic hydrogenation of 4-methoxycinnamic acid. This reaction typically employs a palladium on activated carbon (Pd/C) catalyst and a hydrogen source. The reaction is highly selective for the reduction of the carbon-carbon double bond, leaving the aromatic ring and the carboxylic acid functional group intact under mild conditions. A reported yield for this reaction is 95.2% when conducted at room temperature.[1]

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for this separation is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material, 4-methoxycinnamic acid, is more polar and will have a lower Rf value than the product, this compound. The spots can be visualized under a UV lamp (254 nm).

Q3: What are the key safety precautions to consider during this synthesis?

A3: The primary safety concern is the use of hydrogen gas and the pyrophoric nature of the Pd/C catalyst, especially after the reaction.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all sources of ignition are eliminated.

  • Palladium on Carbon Catalyst: The dry, hydrogen-saturated Pd/C catalyst can be pyrophoric and may ignite upon exposure to air. It is crucial to keep the catalyst wet with solvent during filtration and handling. The filtered catalyst should be carefully quenched, for example, by suspending it in a large volume of water before disposal.

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of Cinnamic Acid Derivatives

CatalystTarget Functional Group(s)Potential Side ReactionsSelectivity
5% Pd/C C=C double bondHydrogenation of the aromatic ring at high temperatures and pressures.High for C=C bond under mild conditions.
5% Ru/C C=C double bond, Aromatic Ring, Carboxylic AcidHydrogenation of multiple functional groups.Low, leads to a mixture of products.

Data compiled from qualitative descriptions in the literature.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a literature procedure with a reported yield of 95.2%.[1]

Materials:

  • 4-Methoxycinnamic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxycinnamic acid (e.g., 15 g, 84.2 mmol) in anhydrous tetrahydrofuran (e.g., 50 mL).

  • Carefully add a catalytic amount of 10% palladium on activated carbon (e.g., 0.15 g, 1 mol%) to the solution.

  • The flask is then fitted with a hydrogen-filled balloon or connected to a hydrogenation apparatus.

  • The reaction mixture is stirred vigorously at room temperature for approximately 5 hours.

  • Reaction progress is monitored by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete when the starting material spot is no longer visible.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with a small amount of THF.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow reagents Reagents: 4-Methoxycinnamic Acid 10% Pd/C THF, H₂ reaction Catalytic Hydrogenation (Room Temperature, 5h) reagents->reaction filtration Filtration (Removal of Pd/C) reaction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Recrystallization (e.g., Ethanol/Water) concentration->purification product Pure this compound purification->product

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity? incomplete_conversion Incomplete Conversion start->incomplete_conversion Yes side_products Side Products Detected start->side_products Yes purification_issue Purification Difficulty start->purification_issue Yes catalyst_issue Check Catalyst Activity incomplete_conversion->catalyst_issue conditions_issue Optimize Reaction Conditions (Time, H₂ Pressure) incomplete_conversion->conditions_issue over_reduction Over-reduction of Aromatic Ring side_products->over_reduction harsh_conditions Reduce Temperature and Pressure over_reduction->harsh_conditions recrystallization Optimize Recrystallization (Solvent System) purification_issue->recrystallization

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

troubleshooting low bioactivity of 3-(4-Methoxyphenyl)propionic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 3-(4-Methoxyphenyl)propionic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its analogs?

A1: While specific data for this compound is limited, extensive research has been conducted on its hydroxylated analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols. HMPA has demonstrated several biological activities, including:

  • Anti-obesity and improved hepatic lipid metabolism: HMPA activates G protein-coupled receptor 41 (GPR41), which plays a role in stimulating lipid catabolism.[1][2][3]

  • Antioxidant effects: HMPA has been shown to have antioxidant properties.[4]

  • Anti-inflammatory properties: Studies suggest that HMPA possesses anti-inflammatory capabilities.[5]

  • Modulation of muscle function: HMPA may influence muscle development and function.[6]

Due to the structural similarity, it is plausible that this compound may exhibit some of these activities, though likely with different potencies.

Q2: I am not observing the expected biological effects. What are the initial checks I should perform?

A2: If you are observing low or no bioactivity, start with these initial verification steps:

  • Compound Identity and Purity: Confirm the identity and purity of your this compound stock using methods like NMR or mass spectrometry. Impurities can interfere with your assay.

  • Solubility: Ensure the compound is fully dissolved in your vehicle solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture medium is not exceeding cytotoxic levels (typically <0.5% for DMSO).

  • Cell Health: Before initiating your experiment, verify that your cells are healthy, with high viability (>95%), and are in the exponential growth phase.

  • Positive and Negative Controls: Ensure your positive and negative controls for the assay are behaving as expected. This will help determine if the issue lies with the compound or the assay itself.

Q3: Could the compound be degrading in my experimental setup?

A3: Yes, phenolic compounds can be unstable in cell culture media.[7] Some phenolic acids have been shown to undergo rapid oxidation in common culture media like DMEM, RPMI 1640, and MEM, which can lead to the generation of hydrogen peroxide.[7] This degradation can result in a loss of the compound's intended activity and may even cause off-target effects due to H₂O₂ production. It is advisable to prepare fresh stock solutions and minimize the exposure of the compound to light and elevated temperatures.

Troubleshooting Guides

Issue 1: Low or No Activity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Media - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - When diluting into your aqueous assay buffer, do so stepwise and vortex thoroughly to avoid precipitation. - Visually inspect for any precipitate after dilution. If observed, consider lowering the final concentration or using a different solvent system.
Compound Instability/Degradation - Prepare fresh working solutions of this compound for each experiment from a frozen stock. - Minimize the incubation time of the compound with the cells to the shortest duration that is expected to yield a response. - Include a "compound in media only" control to test for degradation or reaction with media components over the course of the experiment.
Suboptimal Compound Concentration - Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration and to identify potential bell-shaped dose-response curves, which can occur with some compounds.
Low Cell Permeability - If the target is intracellular, the compound may not be efficiently crossing the cell membrane. Consider using permeabilization agents if appropriate for your assay, or explore esterified analogs of the compound which may have better membrane permeability.
Cell Line Insensitivity - The chosen cell line may not express the target receptor (e.g., GPR41) or may have a signaling pathway that is unresponsive to the compound. - Verify target expression using techniques like qPCR or Western blotting. - Consider testing the compound on a different, more sensitive cell line.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Cell Passage Number - Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change with excessive passaging.
Inconsistent Incubation Times - Adhere strictly to the planned incubation times for all experiments to ensure reproducibility.
Variations in Compound Preparation - Standardize the procedure for preparing and diluting the compound to minimize variability between batches.
Edge Effects in Multi-well Plates - To minimize evaporation and temperature gradients that can affect cells in the outer wells of a microplate, avoid using the outer wells or fill them with sterile PBS or media.

Quantitative Data Summary

The following tables summarize key quantitative data for the related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Bioactivity of HMPA

AssayCell LineParameterValueReference
GPR41 ActivationHEK293 (expressing mouse GPR41)EC₅₀2.36 mM[1]
Aβ₄₂ Aggregation InhibitionCell-freeEC₅₀5-6 mM[8]

Table 2: In Vivo Administration of HMPA

Animal ModelAdministration RouteDosageDurationObserved EffectsReference
C57BL/6J mice (High-Fat Diet)Oral (in diet)1% of diet5 weeksReduced body weight gain, improved hepatic steatosis[1][3]

Experimental Protocols

GPR41 Activation Assay (cAMP Inhibition)

This protocol is adapted for measuring the activation of GPR41, a Gi-coupled receptor, by monitoring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing GPR41

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed GPR41-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor.

  • Cell Treatment: Wash the cells with assay buffer and then add the diluted compound to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response. Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage inhibition of the forsklin-stimulated cAMP response for each concentration of the test compound. Determine the IC₅₀ value.

In Vitro Oxidative Stress Assay (DCFH-DA)

This protocol measures the intracellular reactive oxygen species (ROS) levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Target cells (e.g., hepatocytes, macrophages)

  • This compound

  • DCFH-DA probe

  • Oxidative stress inducer (e.g., H₂O₂)

  • Cell culture medium

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

  • Probe Loading: Wash the cells and incubate them with DCFH-DA solution in the dark at 37°C for 30-60 minutes.

  • Induction of Oxidative Stress: Wash the cells to remove excess probe and then expose them to an oxidative stress inducer (e.g., H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission).

  • Data Analysis: Compare the fluorescence intensity of the compound-treated cells to the control cells (treated with the inducer but not the compound) to determine the antioxidant effect.

Signaling Pathway and Experimental Workflow Diagrams

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_4_MPPA 3-(4-Methoxyphenyl) propionic acid GPR41 GPR41 3_4_MPPA->GPR41 Gi Gi GPR41->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Lipid_Metabolism Improved Lipid Metabolism PKA->Lipid_Metabolism

Caption: GPR41 Signaling Pathway Activation.

Experimental_Workflow_Troubleshooting Start Experiment Start: Low Bioactivity Observed Check_Compound Verify Compound: Purity, Solubility, Stability Start->Check_Compound Check_Cells Verify Cells: Health, Passage #, Target Expression Start->Check_Cells Check_Assay Verify Assay: Controls, Protocol Start->Check_Assay Solubility_Issue Issue: Solubility? Check_Compound->Solubility_Issue Cellular_Issue Issue: Cellular Uptake/Sensitivity? Check_Cells->Cellular_Issue Concentration_Issue Issue: Concentration? Check_Assay->Concentration_Issue Stability_Issue Issue: Stability? Solubility_Issue->Stability_Issue No Optimize_Solvent Action: Optimize Solvent/ Dilution Method Solubility_Issue->Optimize_Solvent Yes Stability_Issue->Concentration_Issue No Fresh_Solutions Action: Use Fresh Solutions/ Minimize Incubation Stability_Issue->Fresh_Solutions Yes Concentration_Issue->Cellular_Issue No Dose_Response Action: Perform Dose-Response Concentration_Issue->Dose_Response Yes Change_Cell_Line Action: Change Cell Line/ Use Permeabilizing Agent Cellular_Issue->Change_Cell_Line Yes Success Bioactivity Observed Optimize_Solvent->Success Fresh_Solutions->Success Dose_Response->Success Change_Cell_Line->Success

References

Technical Support Center: Enhancing the Bioavailability of 3-(4-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 3-(4-Methoxyphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving adequate oral bioavailability for this compound?

A1: The primary challenge for this compound is its low aqueous solubility.[1] As a compound that is sparingly soluble in water, its dissolution in the gastrointestinal (GI) tract is likely the rate-limiting step for absorption. Poor dissolution can lead to low and variable oral bioavailability. Based on its physicochemical properties, it can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating that its absorption is solubility-limited.

Q2: What are the key physicochemical properties of this compound that I should consider?

A2: Understanding the physicochemical properties is crucial for developing an effective bioavailability enhancement strategy. Key parameters are summarized in the table below.

Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanocrystal technology can enhance the dissolution rate.[2][3]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level to create an amorphous solid dispersion can significantly improve its solubility and dissolution.[4][5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step.[2][4][6]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[2][3]

Q4: How can I assess the improvement in bioavailability of my this compound formulation in vitro?

A4: In vitro dissolution testing is a fundamental method to predict the in vivo performance of your formulation.[7] By comparing the dissolution profile of your enhanced formulation to that of the pure drug substance, you can get a preliminary indication of potential bioavailability improvement. Key considerations for the dissolution test are the choice of dissolution medium, apparatus, and agitation speed to simulate the conditions of the GI tract.

Q5: What are the next steps after obtaining promising in vitro dissolution results?

A5: Positive in vitro results should be followed by in vivo studies in animal models to confirm the enhanced bioavailability. Pharmacokinetic (PK) studies are conducted to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). An increase in AUC for the formulated product compared to the unformulated drug substance indicates improved bioavailability.

Troubleshooting Guides

Issue 1: Low and variable drug release during in vitro dissolution testing.

Possible Cause Troubleshooting Step
Inadequate "sink" conditions. The concentration of the drug in the dissolution medium should not exceed 1/3 of its saturation solubility. If sink conditions are not maintained, the dissolution rate will be artificially low. Increase the volume of the dissolution medium or add a surfactant to the medium to increase the drug's solubility.[8]
Drug powder is agglomerating. Poor wettability of the drug powder can lead to clumping and a reduced effective surface area for dissolution. Consider adding a wetting agent (surfactant) to the dissolution medium or to the formulation itself.
Inappropriate dissolution test parameters. The chosen apparatus, agitation speed, and medium composition may not be suitable for your formulation. Refer to regulatory guidelines (e.g., FDA, FIP) for dissolution testing and consider using a different apparatus (e.g., USP Apparatus 2 - Paddle) or adjusting the rotation speed.[9][10]
Formulation is not optimized. If you are working with a formulation like a solid dispersion or SEDDS, the excipient ratios and manufacturing process may not be optimal. Re-evaluate the formulation components and preparation method.

Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability.

Possible Cause Troubleshooting Step
In vitro test does not mimic in vivo conditions. The dissolution medium may not accurately reflect the composition and pH of the gastrointestinal fluids. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine.
Permeability is also a limiting factor (BCS Class IV). If the drug has low permeability in addition to low solubility, improving dissolution alone may not significantly increase bioavailability. Consider incorporating permeation enhancers into your formulation, but be mindful of potential toxicity.[2]
Drug degradation in the GI tract. The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation. Investigate the drug's stability at different pH values and in the presence of relevant enzymes. Enteric coating of the formulation can protect the drug from the stomach's acidic environment.
Involvement of efflux transporters. The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing its absorption. Investigate if the drug is a P-gp substrate and consider co-administration with a P-gp inhibitor in preclinical studies.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[11]
Molecular Weight 180.20 g/mol [11][12]
Appearance White to light beige crystalline solid[1]
Melting Point 98-100 °C[12][13]
Solubility Sparingly soluble in water; Soluble in ethanol and acetone[1]
pKa Estimated ~4.5-5.0 (due to the carboxylic acid group)N/A
LogP Estimated 1.5-2.5N/A

Note: pKa and LogP values are estimated based on the chemical structure and are provided for guidance. Experimental determination is recommended.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To determine the dissolution rate of this compound from a given formulation.

Materials:

  • USP Apparatus 2 (Paddle)

  • Dissolution vessels (typically 900 mL)

  • Water bath with heater and circulator

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer)

  • This compound formulation and pure drug substance

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in each vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.[8]

  • Set the paddle rotation speed (typically 50 or 75 rpm).

  • Carefully drop a single dose of the formulation or pure drug into each vessel.

  • Start the dissolution apparatus and the timer simultaneously.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Immediately filter the samples to prevent further dissolution of undissolved particles.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the drug concentration in the filtered samples using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To determine the effective intestinal permeability (Peff) of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetics (e.g., ketamine/xylazine)

  • Perfusion pump

  • Surgical instruments

  • Perfusion solution (e.g., Krebs-Ringer buffer) containing the drug and a non-absorbable marker (e.g., phenol red)

  • Sample collection tubes

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37 °C.

  • Make a midline abdominal incision to expose the small intestine.

  • Select an intestinal segment (e.g., jejunum, ileum) of a specific length (e.g., 10 cm).

  • Insert cannulas at both ends of the segment, being careful not to disturb the blood supply.

  • Gently flush the segment with warm saline to remove any residual contents.

  • Perfuse the segment with the drug-containing perfusion solution at a constant flow rate (e.g., 0.2 mL/min).[14]

  • Allow for an initial equilibration period (e.g., 30 minutes) for the system to reach a steady state.

  • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).

  • At the end of the experiment, measure the length and radius of the perfused intestinal segment.

  • Analyze the concentration of the drug and the non-absorbable marker in the inlet and outlet samples using a validated analytical method.

  • Calculate the effective permeability (Peff) using the following equation, correcting for water flux using the non-absorbable marker: Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * l) Where:

    • Q is the flow rate

    • Cout_corr is the corrected outlet drug concentration

    • Cin is the inlet drug concentration

    • r is the radius of the intestinal segment

    • l is the length of the intestinal segment

Mandatory Visualizations

BCS_Classification cluster_solubility Solubility High_Sol High Class_I Class I (High Sol, High Perm) Class_III Class III (High Sol, Low Perm) Low_Sol Low Class_II Class II (Low Sol, High Perm) Class_IV Class IV (Low Sol, Low Perm) High_Perm High Low_Perm Low MMPA 3-(4-Methoxyphenyl) propionic acid (Likely Class II or IV) MMPA->Class_II MMPA->Class_IV

Caption: Biopharmaceutics Classification System (BCS) and the likely classification of this compound.

Bioavailability_Enhancement_Workflow start Start: Poorly Soluble Compound (this compound) physchem Physicochemical Characterization (Solubility, Permeability, pKa, LogP) start->physchem formulation Formulation Strategy Selection physchem->formulation ps_red Particle Size Reduction (Micronization, Nanosizing) formulation->ps_red Physical Modification solid_disp Amorphous Solid Dispersion formulation->solid_disp Molecular Dispersion lipid_form Lipid-Based Formulation (e.g., SEDDS) formulation->lipid_form Solubilization invitro In Vitro Dissolution Testing ps_red->invitro solid_disp->invitro lipid_form->invitro decision Improved Dissolution? invitro->decision invivo In Vivo Pharmacokinetic Study (Animal Model) end End: Enhanced Bioavailability invivo->end decision->formulation No, Re-formulate decision->invivo Yes

Caption: General workflow for enhancing the oral bioavailability of a poorly soluble compound.

SPIP_Workflow setup 1. Anesthetize Rat & Expose Intestine 2. Cannulate Intestinal Segment 3. Flush Segment with Saline perfusion 4. Perfuse with Drug Solution 5. Equilibrate System (Steady State) 6. Collect Perfusate Samples setup:f2->perfusion:f0 analysis 7. Measure Segment Dimensions 8. Analyze Drug Concentration (LC-MS/MS) 9. Calculate Effective Permeability (Peff) perfusion:f2->analysis:f0 result Permeability Data analysis:f2->result

Caption: Experimental workflow for the in situ Single-Pass Intestinal Perfusion (SPIP) study.

References

Navigating the Challenges of 3-(4-Methoxyphenyl)propionic Acid Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing 3-(4-Methoxyphenyl)propionic acid (MPA) in in vitro assays, its limited aqueous solubility can present a significant hurdle. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to ensure successful solubilization and accurate, reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound (MPA)?

A1: this compound is characterized as being sparingly soluble in water. However, it demonstrates good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] One supplier datasheet for the related compound, 3-(3-hydroxyphenyl)propionic acid, indicates a solubility of 33 mg/mL in DMSO.

Q2: I'm observing precipitation when I add my MPA stock solution to the aqueous assay buffer. What is the likely cause?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is readily dissolved in a high-concentration organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.

Q3: What is a reliable starting point for preparing a stock solution of MPA?

A3: Based on data for the structurally similar compound 3-(3-Methoxyphenyl)propionic acid, a stock solution of at least 2.5 mg/mL (approximately 13.87 mM) can be prepared.[2] A common practice is to start by preparing a high-concentration stock solution in 100% DMSO, for example, at 10 mM or 20 mM.

Q4: Are there any co-solvents that can help improve the solubility of MPA in aqueous solutions?

A4: Yes, for the related compound 3-(3-Methoxyphenyl)propionic acid, co-solvents have been shown to be effective. A recommended solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[2] These can be tested for MPA to enhance its solubility in your specific assay buffer.

Troubleshooting Guide

Should you encounter solubility issues with this compound during your in vitro experiments, follow this step-by-step guide to troubleshoot the problem.

Initial Stock Solution Preparation

A well-prepared, high-concentration stock solution is the foundation for successful experiments.

Protocol 1: High-Concentration Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of MPA in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of MPA powder. For a 10 mM stock solution, this would be 1.802 mg per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the MPA powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles.

  • Sonication (if necessary): If particles remain, sonicate the solution in a water bath at room temperature for 10-15 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation and Preventing Precipitation

The critical step is the dilution of the organic stock solution into your aqueous cell culture medium or buffer.

Protocol 2: Serial Dilution into Aqueous Buffer

Objective: To prepare a working solution of MPA in an aqueous buffer while minimizing precipitation.

Materials:

  • High-concentration MPA stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

  • Sterile tubes

  • Vortex mixer

Methodology:

  • Pre-warm the buffer: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C. This can help to increase the solubility of the compound.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in the aqueous buffer. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:10 in the buffer to create a 1 mM intermediate solution.

  • Final Dilution: While gently vortexing the pre-warmed buffer, add the stock or intermediate solution drop-wise to achieve the final desired concentration. The continuous mixing helps to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your assay.

Data Presentation

Table 1: Solubility of 3-(Aryl)propionic Acid Derivatives in DMSO

Compound NameStructureSolubility in DMSOSource
3-(3-Methoxyphenyl)propionic acidIsomer of MPA≥ 2.5 mg/mL (≥ 13.87 mM)[2]
3-(3-Hydroxyphenyl)propionic acidRelated Phenolic Acid33 mg/mL (198.59 mM)[3]

Visualizing Experimental Workflows

To aid in understanding the process of troubleshooting solubility issues, the following workflows have been diagrammed using the DOT language.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh MPA Powder add_dmso Add DMSO weigh->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate check_dissolution Check for Complete Dissolution vortex_sonicate->check_dissolution check_dissolution->vortex_sonicate No stock_ready Aliquot and Store Stock check_dissolution->stock_ready Yes prewarm_media Pre-warm Aqueous Media (37°C) add_stock Add Stock Drop-wise with Vortexing prewarm_media->add_stock check_precipitation Check for Precipitation add_stock->check_precipitation working_ready Use in Assay check_precipitation->working_ready No troubleshoot Troubleshoot Further check_precipitation->troubleshoot Yes

Caption: Workflow for preparing MPA stock and working solutions.

troubleshooting_logic cluster_options Troubleshooting Options cluster_evaluation Evaluation start Precipitation Observed in Working Solution lower_conc Lower Final Concentration start->lower_conc use_cosolvent Use Co-solvents (e.g., PEG300, Tween-80) start->use_cosolvent adjust_ph Adjust pH of Buffer (if compatible with assay) start->adjust_ph serial_dilution Perform Serial Dilution start->serial_dilution check_solubility Is the solution clear? lower_conc->check_solubility use_cosolvent->check_solubility adjust_ph->check_solubility serial_dilution->check_solubility end_success Proceed with Assay check_solubility->end_success Yes end_fail Re-evaluate Compound/Assay Compatibility check_solubility->end_fail No

Caption: Decision tree for troubleshooting MPA precipitation.

References

Technical Support Center: Optimization of 3-(4-Methoxyphenyl)propionic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the optimization of 3-(4-Methoxyphenyl)propionic acid extraction from natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources of this compound?

While this compound itself is not extensively documented in a wide range of natural sources, it is closely related to other phenolic acids found in plants and bee products. Propolis, a resinous mixture produced by honeybees, is a notable source of various phenolic compounds, including derivatives of cinnamic acid, which are precursors to this compound. It is often found as a metabolite of more common plant polyphenols.

Q2: Which extraction methods are most effective for isolating this compound?

Several methods can be employed for the extraction of phenolic acids like this compound from natural matrices.[1][2] Conventional methods include maceration and Soxhlet extraction. However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred due to their higher efficiency, reduced extraction times, and lower solvent consumption.[1][2]

Q3: What are the recommended solvents for the extraction of this compound?

The choice of solvent is critical for efficient extraction. For phenolic acids, polar solvents are generally effective. Ethanol and methanol, often in aqueous solutions (e.g., 60-80% ethanol/methanol in water), are widely used.[3] The selection of the optimal solvent and its concentration depends on the specific natural matrix and the chosen extraction technique.

Q4: How can I prevent the degradation of this compound during extraction?

Phenolic compounds can be sensitive to heat, light, and oxidation. To minimize degradation, it is advisable to use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.[4][5] Protecting the sample from light and working in an inert atmosphere (e.g., under nitrogen) can also prevent oxidative degradation. The stability of the compound is also pH-dependent, so controlling the pH of the extraction solvent can be crucial.

Q5: What analytical techniques are suitable for the quantification of this compound in the extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the separation and quantification of this compound.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause(s) Recommended Solution(s)
The final yield of this compound is consistently below expectations.Improper Sample Preparation: The particle size of the natural material is too large, limiting solvent penetration.Grind the plant material to a fine powder (e.g., 20-40 mesh) to increase the surface area for extraction.
Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for the target compound.Experiment with different solvents (e.g., ethanol, methanol, acetone) and their aqueous mixtures in varying ratios.
Inefficient Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may not be optimized.Systematically vary one parameter at a time (e.g., increase extraction time, adjust temperature) to determine the optimal conditions.
Incomplete Cell Lysis (for UAE/MAE): Insufficient energy input to disrupt the plant cell walls.Increase the ultrasound power/amplitude or microwave power, but monitor for potential degradation of the compound at higher energies.
Compound Degradation: The target molecule is sensitive to heat, light, or pH.Use a lower extraction temperature, protect the sample from light, and consider buffering the extraction solvent.
Poor Purity of the Crude Extract
Symptom Possible Cause(s) Recommended Solution(s)
The crude extract contains a high level of interfering compounds (e.g., pigments, lipids).Non-selective Solvent: The chosen solvent is co-extracting a wide range of compounds.Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids.
Employ a more selective solvent system or use solid-phase extraction (SPE) for cleanup after the initial extraction.
Inadequate Filtration: Particulate matter from the natural source is carried over into the extract.Use a finer filter paper or a multi-layer filtration setup. Centrifugation prior to filtration can also be effective.
HPLC Analysis Issues
Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing: The chromatographic peak for this compound is asymmetrical.Secondary Interactions: The analyte is interacting with active sites (residual silanols) on the HPLC column.Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups.[7]
Employ an end-capped column or a column with a different stationary phase.
Column Overload: The concentration of the injected sample is too high.Dilute the sample before injection.
Ghost Peaks: Unexpected peaks appear in the chromatogram.Contamination: Contamination in the mobile phase, injector, or column.Flush the system with a strong solvent. Ensure high purity of solvents and additives.
Late Elution: A compound from a previous injection is eluting in the current run.Increase the run time or implement a column wash step at the end of each run.
Retention Time Drift: The retention time of the analyte changes between injections.Inconsistent Mobile Phase Composition: Improper mixing or evaporation of the mobile phase.Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
Temperature Fluctuations: The column temperature is not stable.Use a column oven to maintain a constant temperature.[8]

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized parameters for modern extraction techniques for phenolic compounds from natural sources, which can be used as a starting point for the extraction of this compound.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds from Propolis

ParameterOptimized Value/RangeReference
Solvent 70% Ethanol[4]
Solvent-to-Solid Ratio 60:1 (v/w)[9]
Ultrasound Power 135 W[9]
Extraction Time 20 - 30 min[4][9]
Temperature 35 - 50 °C[4][5]

Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds

ParameterOptimized Value/RangeReference
Solvent 50-70% Ethanol or Methanol
Solvent-to-Solid Ratio 20:1 to 40:1 (v/w)
Microwave Power 300 - 500 W
Extraction Time 5 - 15 min
Temperature 50 - 80 °C

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Propolis

This protocol is a representative method for the extraction of phenolic acids, including this compound, from propolis.

1. Sample Preparation:

  • Grind raw propolis into a fine powder using a grinder.

  • Sieve the powder to obtain a uniform particle size (e.g., 20-40 mesh).

  • Dry the powdered propolis in an oven at 40°C to a constant weight to remove moisture.

2. Extraction Procedure:

  • Weigh 1 gram of the dried propolis powder and place it into a 100 mL flask.

  • Add 60 mL of 70% ethanol to the flask (a 60:1 solvent-to-solid ratio).[9]

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasound power to 135 W and the temperature to 40°C.[9]

  • Sonicate the mixture for 20 minutes.[9]

3. Post-Extraction Processing:

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.

  • Decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

  • The resulting filtrate is the crude extract.

4. Solvent Removal and Storage:

  • Evaporate the solvent from the crude extract using a rotary evaporator at 40°C under reduced pressure.

  • The concentrated extract can be freeze-dried to obtain a solid powder.

  • Store the final extract in a cool, dark, and dry place (e.g., -20°C) until further analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_analysis Analysis Grind Grind Raw Material Sieve Sieve to Uniform Size Grind->Sieve Dry Dry to Constant Weight Sieve->Dry Mix Mix with Solvent (e.g., 70% Ethanol) Dry->Mix Extract Ultrasound-Assisted Extraction (e.g., 135W, 40°C, 20 min) Mix->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Evaporate Evaporate Solvent Filter->Evaporate Store Store Extract (-20°C) Evaporate->Store HPLC HPLC-DAD/MS Analysis Store->HPLC Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low Extraction Yield SamplePrep Improper Sample Prep? Start->SamplePrep Solvent Suboptimal Solvent? Start->Solvent Parameters Inefficient Parameters? Start->Parameters Degradation Compound Degradation? Start->Degradation Grind Grind to finer powder SamplePrep->Grind VarySolvent Test different solvents/ratios Solvent->VarySolvent Optimize Optimize time, temp, ratio Parameters->Optimize Protect Use lower temp, protect from light Degradation->Protect

References

Technical Support Center: Analysis of 3-(4-Methoxyphenyl)propionic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting 3-(4-Methoxyphenyl)propionic acid and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary metabolites of this compound?

    • A1: The metabolism of this compound can involve several biotransformations. Common metabolic pathways for similar phenolic acids include O-demethylation, hydroxylation of the aromatic ring, and conjugation with glucuronic acid or sulfate. Therefore, expected metabolites include 3-(4-hydroxyphenyl)propionic acid and their respective glucuronide and sulfate conjugates.

  • Q2: Which analytical techniques are most suitable for detecting these metabolites?

    • A2: Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound and its metabolites in biological matrices.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the parent compound and its non-polar metabolites, though it often requires a derivatization step to increase volatility.[3][4]

Sample Preparation

  • Q3: What are the recommended sample preparation techniques for plasma and urine?

    • A3: For LC-MS/MS analysis, protein precipitation (PPT) with a cold organic solvent like acetonitrile or methanol is a common and straightforward method for plasma samples.[5] For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is recommended.[6] For urine samples, a "dilute-and-shoot" approach after centrifugation may be sufficient, although SPE can be employed for cleaner extracts.

  • Q4: How can I improve the recovery of metabolites during sample preparation?

    • A4: To improve recovery, optimize the pH of the extraction solvent to ensure the analytes are in a neutral form, enhancing their partitioning into the organic solvent during liquid-liquid extraction (LLE) or their retention on an SPE sorbent. For SPE, carefully select a sorbent that has an affinity for your compounds of interest (e.g., a mixed-mode or polymer-based sorbent). Ensure complete elution from the SPE cartridge by using an appropriate elution solvent.

LC-MS Analysis

  • Q5: I am observing significant ion suppression in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?

    • A5: Ion suppression is a common matrix effect in LC-MS/MS, often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[1][2][6] To mitigate this, you can:

      • Improve sample cleanup using techniques like SPE.

      • Optimize chromatographic separation to separate the analytes from interfering matrix components.

      • Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects.

      • Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects.[7]

  • Q6: What type of internal standard is best for the quantitative analysis of this compound and its metabolites?

    • A6: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[8] A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte, effectively compensating for variations in sample preparation and matrix effects. If a SIL-IS is not available, a structurally similar compound that does not occur naturally in the sample can be used as an alternative.[8]

GC-MS Analysis

  • Q7: Why is derivatization necessary for the GC-MS analysis of these compounds?

    • A7: this compound and its hydroxylated metabolites are polar and have low volatility. Derivatization is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[3][9] Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[3][9]

  • Q8: I am seeing multiple peaks for a single derivatized analyte. What could be the cause?

    • A8: The appearance of multiple peaks for a single analyte can be due to incomplete derivatization, where both the derivatized and underivatized forms are present. To address this, optimize the derivatization reaction conditions, such as temperature, time, and the amount of derivatizing agent.[9] Ensure that the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[9]

Troubleshooting Guides

LC-MS/MS Troubleshooting
Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. Add a small amount of a modifier like formic acid to the mobile phase to improve peak shape. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Low Signal Intensity/Sensitivity 1. Ion suppression from matrix effects. 2. Suboptimal MS source parameters. 3. Analyte degradation.1. Improve sample cleanup (e.g., use SPE). Use a stable isotope-labeled internal standard. 2. Optimize source parameters such as gas flows, temperature, and voltages. 3. Ensure proper sample handling and storage to prevent degradation.
Inconsistent Retention Times 1. Fluctuations in pump pressure or mobile phase composition. 2. Column temperature variations. 3. Column degradation.1. Check the LC system for leaks and ensure proper mobile phase mixing. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has degraded.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Bleed from the analytical column. 3. In-source decay or fragmentation.1. Use high-purity solvents and flush the LC system. 2. Use a column with low bleed characteristics. 3. Optimize MS parameters to reduce background noise.
GC-MS Troubleshooting
Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. Column contamination.1. Use a deactivated inlet liner and a high-quality capillary column. 2. Optimize derivatization conditions (temperature, time, reagent concentration).[4][9] 3. Bake out the column at a high temperature or trim the front end of the column.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the carrier gas or syringe. 3. Septum bleed.1. Run a solvent blank to check for carryover. Increase the final oven temperature and hold time to elute all compounds. 2. Use high-purity carrier gas and clean the syringe regularly. 3. Use a high-quality, low-bleed septum.
Poor Reproducibility 1. Inconsistent injection volume. 2. Variability in the derivatization reaction. 3. Leaks in the GC system.1. Use an autosampler for precise injections. 2. Ensure consistent reaction conditions for all samples and standards. 3. Perform a leak check of the GC system.
No Peaks or Very Small Peaks 1. Syringe or inlet issue. 2. Column breakage. 3. Detector not turned on or not functioning properly.1. Check the syringe for blockages and ensure the inlet is at the correct temperature. 2. Inspect the column for breaks. 3. Verify that the detector is on and the parameters are set correctly.

Experimental Protocols

LC-MS/MS Method for this compound and its Metabolites in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-3-(4-Methoxyphenyl)propionic acid in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the sample for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Table 1: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound179.1135.115
3-(4-Hydroxyphenyl)propionic acid165.1121.118
¹³C₆-3-(4-Methoxyphenyl)propionic acid185.1141.115
GC-MS Method for this compound in Urine

1. Sample Preparation and Derivatization

  • To 100 µL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to complete the derivatization.

2. Gas Chromatography Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection plasma Plasma/Urine Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction drydown Evaporation extraction->drydown derivatization Derivatization extraction->derivatization reconstitute Reconstitution drydown->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms LC Injection data_analysis Data Analysis & Quantification lc_ms->data_analysis gc_ms GC-MS Analysis gc_ms->data_analysis derivatization->gc_ms

Caption: General experimental workflow for the analysis of this compound metabolites.

troubleshooting_logic cluster_solutions Potential Solutions start Analytical Issue Observed (e.g., Poor Peak Shape, Low Signal) check_lc Check LC System (Pressure, Leaks, Mobile Phase) start->check_lc check_ms Check MS System (Tuning, Source Conditions) start->check_ms check_sample Review Sample Preparation (Recovery, Matrix Effects) start->check_sample check_method Evaluate Analytical Method (Column, Gradient, Derivatization) start->check_method optimize_mp Optimize Mobile Phase check_lc->optimize_mp clean_source Clean MS Source check_ms->clean_source improve_cleanup Improve Sample Cleanup (SPE) check_sample->improve_cleanup change_column Change Analytical Column check_method->change_column

References

strategies to increase the stability of 3-(4-Methoxyphenyl)propionic acid formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(4-Methoxyphenyl)propionic Acid Formulations

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on addressing stability challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage is at room temperature (20-25°C).[2][3] Exposure to high humidity, excessive heat, and strong light should be avoided to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

A2: As a phenolic compound and a carboxylic acid, the primary degradation pathways include:

  • Oxidation: The methoxy-substituted phenol ring is susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or when exposed to light and heat.[1][4]

  • pH-Dependent Hydrolysis/Degradation: The carboxylic acid group makes the molecule's stability dependent on the pH of the formulation.[5] In solution, extreme pH conditions (both acidic and basic) can accelerate degradation.[6][7]

  • Photodegradation: Aromatic compounds, particularly phenols, can be sensitive to light, leading to the formation of degradation products.[4]

  • Thermal Degradation: The compound is stable under normal conditions, but elevated temperatures can promote degradation.[1]

Q3: How does pH impact the stability of aqueous formulations of this compound?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, phenolic compounds are more stable under acidic conditions where the hydroxyl group remains protonated, preventing oxidation.[6] The carboxylic acid moiety's ionization state also changes with pH, which can affect solubility and reactivity.[5] It is crucial to determine the optimal pH range for stability through systematic studies.

Q4: Which antioxidants are suitable for stabilizing formulations of this compound?

A4: To mitigate oxidative degradation, the inclusion of antioxidants is recommended. Common choices for pharmaceutical formulations include:

  • Water-Soluble Antioxidants: Ascorbic acid, sodium metabisulfite, and sodium sulfite.

  • Oil-Soluble Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice depends on the formulation type (e.g., aqueous, lipid-based). Compatibility and efficacy should be confirmed through stability studies.

Q5: What types of excipients should be screened for compatibility?

A5: Excipient compatibility is critical. Potential interactions can accelerate degradation. A screening should include:

  • Fillers/Diluents: Microcrystalline cellulose, lactose, dicalcium phosphate.

  • Binders: Starch, povidone (PVP), hydroxypropyl methylcellulose (HPMC).

  • Buffering Agents: Citrate, phosphate, or acetate buffers to maintain optimal pH.[5]

  • Wetting Agents/Surfactants: Polysorbates (e.g., Tween 80) and sodium lauryl sulfate may be used, but their potential to promote oxidation should be evaluated.[6] Avoid excipients with high levels of reactive impurities, such as peroxides in polymers or trace metals.

Troubleshooting Guide

Issue 1: A new, unidentified peak appears in the HPLC chromatogram of my formulation during a stability study.

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Check if the formulation was protected from light and stored under an inert atmosphere (e.g., nitrogen).2. Analyze a sample containing a suitable antioxidant (e.g., BHT, ascorbic acid) to see if the peak formation is suppressed.3. Perform a forced degradation study with an oxidizing agent like hydrogen peroxide (H₂O₂) to confirm if the new peak matches the oxidative degradant.[8]
Hydrolytic Degradation 1. Verify the pH of the formulation. A significant shift could indicate buffer capacity has been exceeded.2. Conduct forced degradation studies under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to identify pH-mediated degradants.[7][8]
Excipient Interaction 1. Prepare and analyze a placebo formulation (all components except the active ingredient). Check for any interfering peaks.2. Conduct binary mixture studies (API + single excipient) to identify the incompatible component.
Photodegradation 1. Confirm that the product was stored in light-protective packaging.2. Expose the formulation to controlled UV and visible light as per ICH Q1B guidelines and analyze by HPLC to see if the peak intensity increases.

Issue 2: The formulation shows a change in color (e.g., yellowing) over time.

Potential Cause Troubleshooting Steps
Formation of Oxidized Species Phenolic compounds often form colored quinone-like structures upon oxidation. This is a strong indicator of oxidative degradation.1. Implement the steps for "Oxidative Degradation" from Issue 1.2. Consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.
Interaction with Excipients or Container 1. Review all excipients for potential incompatibilities (e.g., reducing sugars like lactose reacting with the API).2. Investigate potential leaching from the primary packaging material.

Issue 3: Poor solubility or precipitation of the API is observed in a liquid formulation.

Potential Cause Troubleshooting Steps
pH Shift The solubility of carboxylic acids is highly pH-dependent.[5] A shift in pH towards a more acidic environment can cause the protonated, less soluble form to precipitate.1. Measure the pH of the formulation.2. Increase the buffer capacity or select a more appropriate buffer system.
Incorrect Solvent System The polarity and solubilizing capacity of the solvent system may be insufficient.1. Evaluate the use of co-solvents (e.g., propylene glycol, ethanol).2. Consider using surfactants or cyclodextrins to enhance solubility.[9]
Polymorphic Transformation The API may be converting to a less soluble crystalline form over time.1. Analyze the precipitate using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify the crystal form.

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies to intentionally degrade the API by 5-20%, which helps in identifying potential degradation products and validating the specificity of analytical methods.[7][8][10]

Table 1: Representative Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursMinimal degradation expected, but potential for esterification if alcohols are present in the formulation.
Base Hydrolysis 0.1 M NaOH60°C8-24 hoursPotential for salt formation and other base-catalyzed reactions.
Oxidation 3% H₂O₂Room Temp.24 hoursFormation of quinones or other oxidized species on the phenyl ring.
Thermal Dry Heat80°C48-96 hoursGeneral decomposition, potential for decarboxylation at higher temperatures.
Photolytic ICH Q1B Option 2Room Temp.Per ICH guidelinesFormation of radical-induced degradation products.

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a low-pH aqueous buffer (e.g., 25 mM potassium phosphate buffer at pH 2.5). This ensures the carboxylic acid is protonated for good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm or 275 nm.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the formulation to obtain a theoretical API concentration within the standard curve range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Processing:

    • Inject standards and samples onto the HPLC system.

    • Integrate the peak area of the API and any degradation products.

    • Calculate the percentage of remaining API and the relative percentage of each impurity using the area normalization method or against a reference standard.

Protocol 2: Forced Degradation Study

This protocol details how to stress the API to identify potential degradants.[7][8]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 8, 24 hours), cool, neutralize with 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep at 60°C. Withdraw samples at intervals, cool, neutralize with 0.2 M HCl, and dilute for analysis.

  • Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at intervals and dilute for analysis.

  • Thermal Stress: Store the solid API and a solution of the API in a calibrated oven at 80°C. Analyze samples at various time points.

  • Photostability Stress: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Analyze the samples and a dark control.

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method (Protocol 1). Compare chromatograms to identify and quantify degradation products.

Visualizations

G cluster_legend Legend Stress Stress Condition Molecule Molecule/Intermediate Product Degradation Product API This compound Oxidation Oxidation (H₂O₂, Light, Metal Ions) API->Oxidation Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Photolysis Photolysis (UV/Vis Light) API->Photolysis Oxidized_Product Quinone-type Species & Ring-Opened Products Oxidation->Oxidized_Product Phenolic Ring Attack Hydrolyzed_Product Ester/Amide Adducts (with excipients) Hydrolysis->Hydrolyzed_Product Carboxylic Acid Reaction Photo_Product Radical-induced Dimers & Photoproducts Photolysis->Photo_Product Free Radical Formation

Caption: Potential degradation pathways for this compound.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Stability Protocol (Timepoints, Conditions) B Prepare Formulation Batches & Placebo A->B C Develop & Validate Stability-Indicating Method B->C D Place Samples in Stability Chambers C->D E Pull Samples at Scheduled Timepoints D->E F Analyze Samples (HPLC, pH, Appearance) E->F G Compile & Analyze Data (Assay, Impurities, Trends) F->G H Generate Stability Report G->H

Caption: General experimental workflow for a pharmaceutical stability study.

G Start Unexplained Peak in HPLC CheckBlank Is peak in blank/solvent? Yes No Start->CheckBlank CheckPlacebo Is peak in placebo? Yes No CheckBlank:no->CheckPlacebo SolventImpurity Result: Solvent/System Impurity CheckBlank:yes->SolventImpurity ForcedDeg Does peak match a forced degradant (e.g., oxidative)? Yes No CheckPlacebo:no->ForcedDeg ExcipientImpurity Result: Excipient Impurity or Excipient Degradant CheckPlacebo:yes->ExcipientImpurity APIDegradant Result: API Degradant. Implement Stabilization Strategy. ForcedDeg:yes->APIDegradant Unknown Result: Unknown Source. Consider Leachables/Extractables. ForcedDeg:no->Unknown

Caption: Troubleshooting logic for identifying an unknown peak in a chromatogram.

References

Technical Support Center: Mitigating Cytotoxicity of 3-(4-Methoxyphenyl)propionic Acid at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering cytotoxicity with 3-(4-Methoxyphenyl)propionic acid (MPA) at high concentrations in their experiments. The information provided is based on general principles of cytotoxicity for phenolic compounds, as specific data for MPA is limited.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for this compound (MPA) at high concentrations?

While MPA is generally recognized for its beneficial properties, like other phenolic compounds, it may exhibit cytotoxic effects at high concentrations.[1] A plausible mechanism is the induction of oxidative stress.[2][3] At high levels, phenolic compounds can act as pro-oxidants, leading to an overproduction of reactive oxygen species (ROS).[1][4] This excess ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways such as apoptosis.[1][2]

Q2: How can I mitigate the observed cytotoxicity of MPA in my cell cultures?

Several strategies can be employed to reduce the cytotoxic effects of high MPA concentrations:

  • Co-administration with Antioxidants: For cytotoxicity mediated by oxidative stress, co-treatment with antioxidants may offer protection.[2] Antioxidants can neutralize excess ROS, thereby reducing cellular damage.

  • Optimization of Concentration and Incubation Time: It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[5] Some compounds require a longer period to induce a cytotoxic response, while for others, shorter exposure might be sufficient and less toxic.

  • Use of Cytoprotective Agents: Certain agents can protect normal cells from the harmful effects of cytotoxic compounds.

  • Serum-Free Media During Short Exposures: For certain assays like the MTT assay, using serum-free media during the incubation with the reagent can reduce background and interference.[6][7]

Q3: How do I differentiate between apoptosis and necrosis as the primary mode of cell death induced by high concentrations of MPA?

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is key to understanding the mechanism of cytotoxicity. The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose.[8]

  • Annexin V Positive / PI Negative: Early apoptotic cells.

  • Annexin V Positive / PI Positive: Late apoptotic or necrotic cells.

  • Annexin V Negative / PI Negative: Live, healthy cells.

  • Annexin V Negative / PI Positive: Necrotic cells.

This flow cytometry-based assay allows for the quantification of cells in different stages of cell death.[9]

Troubleshooting Guides

Problem: I am observing high variability between replicate wells in my cytotoxicity assay.

High variability can obscure the true effect of your compound. Here are some common causes and solutions:

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability.

    • Solution: Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[10]

  • "Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can alter concentrations and affect cell viability.[10]

    • Solution: Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[10]

  • Pipetting Errors: Inaccurate or inconsistent pipetting will lead to variability.[10]

    • Solution: Ensure your pipettes are regularly calibrated and use a consistent pipetting technique.[10]

Problem: My MTT assay results show high background absorbance.

High background can be caused by several factors:

  • Contamination: Microbial contamination of the culture medium can lead to the reduction of the MTT reagent.[7]

    • Solution: Always use aseptic techniques and check for contamination.

  • Reagent Issues: The MTT solution may degrade over time.[7]

    • Solution: Use fresh, high-quality reagents.

  • Interference from Media Components: Phenol red or serum in the culture medium can contribute to background absorbance.[6]

    • Solution: Use a serum-free and phenol red-free medium during the MTT incubation step.[6] You can also set up background control wells containing media and the MTT reagent but no cells.[6]

Problem: I am not observing a dose-dependent cytotoxic effect with MPA.

The absence of a clear dose-response curve could be due to several factors:

  • Incorrect Concentration Range: The concentrations tested may be too high (leading to 100% cell death at all concentrations) or too low (showing no effect).

    • Solution: Test a wider range of concentrations, often on a logarithmic scale.

  • Compound Solubility: MPA may precipitate out of solution at higher concentrations.

    • Solution: Check the solubility of MPA in your culture medium. A co-solvent like DMSO can be used, but its final concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[5]

  • Assay Incubation Time: The chosen incubation time may be too short to observe a cytotoxic effect.[5]

    • Solution: Perform a time-course experiment to determine the optimal endpoint.[5]

Quantitative Data Summary

Disclaimer: The following data is illustrative and intended to demonstrate how to present quantitative results. It is not based on actual experimental data for this compound.

Table 1: Effect of Antioxidant (N-acetylcysteine) on MPA-Induced Cytotoxicity in HeLa Cells (MTT Assay)

MPA Concentration (µM)% Cell Viability (MPA alone)% Cell Viability (MPA + 1 mM NAC)
0 (Control)100 ± 4.598 ± 5.1
5095 ± 6.296 ± 4.8
10082 ± 5.891 ± 6.3
20065 ± 7.185 ± 5.5
40041 ± 6.572 ± 7.0
80018 ± 4.955 ± 6.1

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of MPA and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] For suspension cells, you can add the solvent directly to the wells.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.[11] A background reading at a higher wavelength (e.g., 630 nm) can be used to correct for optical variations.[12]

  • Data Analysis: Subtract the background absorbance from the 570 nm readings.[12] Cell viability is typically expressed as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Treatment: Treat cells with the desired concentrations of MPA for the chosen duration. Include both positive and negative controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.[9]

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry immediately (within 1 hour).[8]

Visualizations

G MPA High Concentration MPA ROS Increased ROS Production MPA->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidants Antioxidants Antioxidants->ROS Inhibits

Caption: Hypothetical signaling pathway of MPA-induced cytotoxicity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_mitigation Mitigation CellCulture 1. Cell Culture & Seeding CompoundPrep 2. MPA Dilution Series CellCulture->CompoundPrep Treatment 3. Cell Treatment CompoundPrep->Treatment Incubation 4. Incubation (e.g., 24-72h) Treatment->Incubation CytotoxicityAssay 5. Cytotoxicity Assay (e.g., MTT) Incubation->CytotoxicityAssay DataAnalysis 6. Data Analysis (IC50 Calculation) CytotoxicityAssay->DataAnalysis MitigationStep 7. Mitigation Strategy DataAnalysis->MitigationStep

Caption: Experimental workflow for cytotoxicity assessment and mitigation.

G Start Inconsistent Cytotoxicity Results CheckSeeding Check Cell Seeding Homogeneity Start->CheckSeeding CheckEdgeEffect Evaluate Edge Effects CheckSeeding->CheckEdgeEffect Homogenous Inconsistent Results Still Inconsistent CheckSeeding->Inconsistent Not Homogenous CheckPipetting Verify Pipette Calibration & Technique CheckEdgeEffect->CheckPipetting No Edge Effect CheckEdgeEffect->Inconsistent Edge Effect Present Consistent Results Consistent CheckPipetting->Consistent Pipetting OK CheckPipetting->Inconsistent Pipetting Error

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3-(4-Methoxyphenyl)propionic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutic agents to combat oxidative stress-related diseases, the evaluation of natural and synthetic compounds for their antioxidant potential is paramount. This guide provides a detailed comparison of the antioxidant activities of two phenolic compounds: 3-(4-Methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, and ferulic acid. While structurally similar, subtle differences in their chemical makeup can lead to significant variations in their biological activity. This document synthesizes available experimental data, outlines methodologies for key antioxidant assays, and visualizes the known signaling pathways involved in their antioxidant mechanisms to offer a comprehensive resource for the scientific community.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and ferulic acid has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)Reference
This compound19.5[1][2]
Ferulic Acid48.87 - 50.98[3]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µM)Reference
This compoundData Not Available
Ferulic Acid10.25 - 86.0[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundAntioxidant CapacityReference
This compoundData Not Available
Ferulic AcidGenerally demonstrates lower activity than its non-methylated counterpart, 3,4-dihydroxycinnamic acid.[4]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

CompoundH-ORAC Value (µmol TE/L)Reference
This compoundData Not Available
Ferulic Acid17,552 ± 1,864[5]

Note: The IC50 value for this compound is reported as having "antioxidant/radical-scavenging properties" with this value, though the specific assay is not explicitly stated in the initial source. Further investigation is required to definitively attribute this value to a specific assay.

Antioxidant Mechanisms and Signaling Pathways

Both this compound and ferulic acid exert their antioxidant effects through direct radical scavenging and modulation of intracellular signaling pathways.

Ferulic Acid:

Ferulic acid's antioxidant mechanism is well-documented.[6] It can directly donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical.[7] Furthermore, it can upregulate endogenous antioxidant defense systems by activating key signaling pathways. For instance, ferulic acid has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6] It can also modulate pathways like MAPK and AKT to reduce the production of reactive oxygen species (ROS) by inhibiting NADPH oxidase.[6]

This compound (HMPA):

As a major metabolite of ferulic acid, HMPA also possesses significant antioxidant properties.[8] In vivo studies have shown that HMPA administration can reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity.[8] HMPA has been observed to modulate the expression of antioxidant enzymes such as superoxide dismutase 1 (Sod1) and Nqo1.[8] Additionally, it may influence pathways related to mitochondrial biogenesis through the activation of SIRT1 and Nrf1.[8]

Antioxidant Signaling Pathways cluster_FA Ferulic Acid cluster_HMPA This compound (HMPA) FA Ferulic Acid Nrf2_FA Nrf2 Activation FA->Nrf2_FA MAPK_AKT_FA MAPK/AKT Pathway FA->MAPK_AKT_FA Inhibits ROS_FA ROS FA->ROS_FA Direct Scavenging ARE ARE Nrf2_FA->ARE AntioxidantEnzymes_FA Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes_FA AntioxidantEnzymes_FA->ROS_FA Neutralizes NADPH_Oxidase_FA NADPH Oxidase MAPK_AKT_FA->NADPH_Oxidase_FA NADPH_Oxidase_FA->ROS_FA HMPA HMPA Sod1_Nqo1 Modulation of Sod1 & Nqo1 HMPA->Sod1_Nqo1 SIRT1_Nrf1 SIRT1/Nrf1 Activation HMPA->SIRT1_Nrf1 ROS_HMPA ROS HMPA->ROS_HMPA Direct Scavenging Sod1_Nqo1->ROS_HMPA Neutralizes Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1_Nrf1->Mitochondrial_Biogenesis

Figure 1: Simplified signaling pathways of Ferulic Acid and HMPA.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[9] The color of the solution changes from purple to yellow, and the degree of discoloration is proportional to the scavenging activity.[9]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[9]

  • Sample and Standard Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[9]

  • Reaction: In a 96-well plate or cuvettes, a specific volume of the sample or standard solution is mixed with the DPPH working solution.[10] A blank containing only the solvent and DPPH solution is also prepared.[10]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the antioxidant.

DPPH Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution Prep_DPPH->Mix Prep_Samples Prepare Sample & Standard Dilutions Prep_Samples->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's activity.[11]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.[11]

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Reaction: A specific volume of the test sample or standard is added to the ABTS working solution.[11]

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6-7 minutes) at room temperature.[11][12]

  • Measurement: The absorbance is measured at 734 nm.[11]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Assay Workflow Generate_ABTS Generate ABTS•+ (ABTS + K2S2O8) Prep_Working_Sol Dilute ABTS•+ to Abs ~0.7 Generate_ABTS->Prep_Working_Sol Mix Mix Sample/Standard with ABTS•+ Solution Prep_Working_Sol->Mix Incubate Incubate ~6 min at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Figure 3: Workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[13]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14] The reagent is warmed to 37°C before use.[15]

  • Reaction: The test sample or standard is added to the FRAP reagent.[15]

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[15]

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[15]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of sample.

FRAP Assay Workflow Prep_FRAP Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_Reagent Warm Reagent to 37°C Prep_FRAP->Warm_Reagent Mix Mix Sample/Standard with FRAP Reagent Warm_Reagent->Mix Incubate Incubate at 37°C for ~4 min Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value (e.g., µmol Fe(II) equiv.) Measure->Calculate

Figure 4: Workflow for the FRAP antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[16]

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein and a solution of the free radical initiator, AAPH.[16]

  • Reaction Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the sample or Trolox standard.[16]

  • Incubation: The plate is incubated at 37°C for a pre-incubation period (e.g., 30 minutes).[16]

  • Initiation: The reaction is initiated by adding the AAPH solution to all wells.[16]

  • Measurement: The fluorescence is measured kinetically at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[17]

  • Calculation: The area under the curve (AUC) for each sample is calculated and compared to the AUC of a Trolox standard curve to determine the ORAC value, expressed as Trolox equivalents.

ORAC Assay Workflow Prep_Reagents Prepare Fluorescein and AAPH Solutions Setup_Plate Add Fluorescein & Sample/ Standard to 96-well plate Prep_Reagents->Setup_Plate Pre_Incubate Pre-incubate at 37°C for 30 min Setup_Plate->Pre_Incubate Initiate Initiate reaction with AAPH Pre_Incubate->Initiate Measure Measure Fluorescence Kinetically (e.g., 60 min) Initiate->Measure Calculate Calculate Area Under Curve and ORAC Value (TE) Measure->Calculate

Figure 5: Workflow for the ORAC antioxidant assay.

Conclusion

The available data suggests that both this compound and ferulic acid are potent antioxidants. Preliminary evidence indicates that HMPA may possess superior radical scavenging activity compared to ferulic acid, as suggested by a lower reported IC50 value. However, a direct, comprehensive comparison across a range of standardized antioxidant assays from a single study is currently lacking in the scientific literature. Such studies are crucial to definitively establish the relative antioxidant efficacy of these two compounds.

The antioxidant mechanisms of ferulic acid are well-established, involving both direct radical scavenging and modulation of key cellular signaling pathways. While the mechanisms of HMPA are still being elucidated, it appears to also act through both direct and indirect antioxidant effects.

For researchers and drug development professionals, both compounds represent promising candidates for further investigation. Future research should focus on conducting head-to-head comparative studies using standardized antioxidant assays and further exploring the molecular mechanisms underlying the antioxidant activity of HMPA. This will provide a clearer understanding of their therapeutic potential in combating diseases associated with oxidative stress.

References

A Comparative Analysis of Polyphenol Metabolites on Gut Microbiota Composition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the effects of various polyphenol metabolites on the composition of the human gut microbiota. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from recent human clinical trials and preclinical studies, presenting quantitative data, detailed experimental protocols, and key signaling pathways involved in the intricate interplay between polyphenols and the gut microbiome.

Executive Summary

Polyphenols, abundant in plant-based foods, are extensively metabolized by the gut microbiota into a diverse array of bioactive compounds. These metabolites play a crucial role in modulating the composition and function of the gut microbial community, which in turn can impact host health. This guide offers a side-by-side comparison of the effects of different classes of polyphenol metabolites, including urolithins (from ellagitannins), flavan-3-ol derivatives, and flavonols like quercetin and resveratrol, on the gut microbiota. The evidence presented highlights the potential of these metabolites to promote the growth of beneficial bacteria and inhibit pathogenic species, thereby offering therapeutic avenues for various health conditions.

Comparative Analysis of Gut Microbiota Modulation

The impact of polyphenol metabolites on gut microbiota composition is multifaceted and metabolite-specific. Below is a summary of quantitative data from representative studies, showcasing the differential effects of various polyphenol metabolites.

Table 1: Comparative Effects of Polyphenol Metabolites on Human Gut Microbiota Composition from Clinical Trials
Polyphenol MetaboliteStudy Population & DosageKey Changes in Gut Microbiota (Relative Abundance)Alpha Diversity ChangesBeta Diversity ChangesReference
Urolithin A Healthy adults; 50 mg/day for 12 weeksIncreased: EggerthellaDecreased: Escherichia-ShigellaSignificant increase (Faith's Phylogenetic Diversity)No significant changes[1][2]
Cocoa Flavan-3-ols Healthy adults; 900 mg/day for 8 daysNo significant between-treatment differences in relative abundance of any taxa.Lower Shannon diversity compared to placebo.No between-treatment differences.[3]
Table 2: Comparative Effects of Polyphenol Metabolites on Gut Microbiota Composition from Preclinical Studies
Polyphenol Metabolite(s)Animal Model & DosageKey Changes in Gut Microbiota (Relative Abundance)Key FindingsReference
Quercetin & Resveratrol Combination High-fat diet-fed Wistar rats; Quercetin (30 mg/kg BW/day) & Resveratrol (15 mg/kg BW/day) for 10 weeksDecreased: Firmicutes, Desulfovibrionaceae, Acidaminococcaceae, Coriobacteriaceae, LachnospiraceaeIncreased: Bacteroidales_S24-7_group, Christensenellaceae, Akkermansia, RuminococcaceaeThe combination ameliorated HFD-induced gut microbiota dysbiosis and reduced the Firmicutes to Bacteroidetes ratio.[4]
Quercetin Monoiodoacetate-induced osteoarthritis in rats; daily intragastric administration for 28 daysModulated: Partially abrogated the increase in Clostridia and decrease in Bacteroidia and Bacilli seen in OA rats.Quercetin treatment led to a decrease in gut microbiota diversity, indicating a selective modulation of the intestinal flora.[5]

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, this section details the methodologies employed in the cited research.

Human Intervention Study: Urolithin A Supplementation[1][2]
  • Study Design: A placebo-controlled, randomized, double-blinded, parallel-group trial.

  • Participants: Healthy adults with the ability to produce small amounts of urolithin A from ellagic acid and with relatively poor vascular endothelial function.

  • Intervention: Participants were administered capsules containing either a placebo, 10 mg/day of Urolithin A, or 50 mg/day of Urolithin A for 12 weeks.

  • Fecal Sample Collection: Stool samples were collected from participants and immediately frozen at -20°C until analysis.

  • DNA Extraction and 16S rRNA Gene Sequencing:

    • Total DNA was extracted from fecal samples.

    • The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR.

    • Sequencing was performed on an Illumina MiSeq platform.

  • Bioinformatics Analysis:

    • The QIIME2 pipeline was used for data analysis.

    • Sequences were quality filtered, denoised, and clustered into Amplicon Sequence Variants (ASVs).

    • Taxonomic assignment was performed against a reference database.

    • Alpha diversity was assessed using Faith's Phylogenetic Diversity, and beta diversity was analyzed using UniFrac distances.

Preclinical Study: Quercetin and Resveratrol Supplementation in Rats[4]
  • Animal Model: Male Wistar rats.

  • Study Design: Rats were divided into a normal diet group, a high-fat diet (HFD) group, and an HFD group supplemented with a combination of quercetin (30 mg/kg body weight/day) and resveratrol (15 mg/kg body weight/day) via oral gavage for 10 weeks.

  • Fecal Sample Collection: Fecal samples were collected at the end of the 10-week intervention.

  • DNA Extraction and 16S rRNA Gene Sequencing:

    • Bacterial DNA was extracted from fecal samples.

    • The V4 region of the 16S rRNA gene was amplified by PCR.

    • Sequencing was performed on an Illumina MiSeq platform.

  • Bioinformatics Analysis:

    • The QIIME pipeline was utilized for data processing.

    • Sequences were clustered into Operational Taxonomic Units (OTUs) at 97% similarity.

    • Taxonomic classification was performed using the Greengenes database.

Key Signaling Pathways

Polyphenol metabolites exert their influence on host health not only by modulating the gut microbiota but also by interacting with key intracellular signaling pathways. The following diagrams illustrate two central pathways involved in inflammation and metabolic regulation that are often targeted by these microbial metabolites.

NF-κB Signaling Pathway in Intestinal Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response in intestinal epithelial cells. Chronic activation of this pathway is associated with inflammatory bowel disease. Certain polyphenol metabolites have been shown to inhibit this pathway, thereby reducing inflammation.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS/Cytokines TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4_TNFR->IKK_complex p_IkB p-IκBα IKK_complex->p_IkB P IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Proteasome Proteasomal Degradation p_IkB->Proteasome NFkB_active Active NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Inflammatory_Genes Polyphenol_Metabolites Polyphenol Metabolites Polyphenol_Metabolites->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by polyphenol metabolites.

AMPK Signaling Pathway in Gut Metabolism

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK in the gut can lead to improved barrier function and metabolic health. Several polyphenol metabolites are known to activate this pathway.

AMPK_Pathway Polyphenol_Metabolites Polyphenol Metabolites LKB1 LKB1 Polyphenol_Metabolites->LKB1 p_AMPK p-AMPK (Active) LKB1->p_AMPK P AMPK AMPK Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Glucose_Uptake ↑ Glucose Uptake p_AMPK->Glucose_Uptake mTORC1 mTORC1 p_AMPK->mTORC1 Inhibition Metabolic_Benefits Metabolic Benefits Fatty_Acid_Oxidation->Metabolic_Benefits Glucose_Uptake->Metabolic_Benefits Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis

References

A Comparative Guide to the Anti-Inflammatory Effects of 3-(4-Methoxyphenyl)propionic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 3-(4-Methoxyphenyl)propionic acid and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The analysis focuses on their distinct mechanisms of action, supported by available experimental data, to inform further research and drug development efforts. While direct comparative studies are limited, this guide synthesizes the current understanding of each compound's anti-inflammatory profile.

Executive Summary

Ibuprofen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, directly blocking the production of pro-inflammatory prostaglandins.[1][2] Its efficacy is well-documented with established inhibitory concentrations. In contrast, this compound and its derivatives appear to exert their anti-inflammatory effects through alternative pathways, primarily by modulating intracellular signaling cascades such as NF-κB and MAPK, and by reducing oxidative stress. This suggests a different, and potentially more targeted, approach to mitigating inflammation.

Data Presentation: A Comparative Overview

Quantitative data for the anti-inflammatory activity of ibuprofen is readily available, particularly its half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2. For this compound and its closely related derivatives, the data is more qualitative, focusing on the inhibition of inflammatory mediators and signaling pathways rather than direct enzyme inhibition.

Table 1: Quantitative Anti-Inflammatory Data for Ibuprofen

Target EnzymeIC50 (µM)Reference(s)
COX-112 - 13[1][3]
COX-280 - 370[1][3]

Note: IC50 values for ibuprofen can vary depending on the specific experimental conditions, including the enzyme source and assay type.

Table 2: Anti-Inflammatory Profile of this compound and its Derivatives

CompoundObserved Anti-Inflammatory EffectsKey Signaling PathwaysReference(s)
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Suppressed production of nitric oxide (NO) and prostaglandin E2 (PGE2). Attenuated expression of inducible NO synthase (iNOS) and COX-2. Reduced secretion of TNF-α and IL-1β.Inhibition of NF-κB, MAPKs, and PI3K/Akt signaling pathways. Reduction of intracellular reactive oxygen species.
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)Exhibits antioxidant and anti-inflammatory properties. Reduces oxidative stress.Not fully elucidated, but known to have antioxidant effects.[4][5][6]

Mechanisms of Action

The anti-inflammatory effects of ibuprofen and this compound are mediated by distinct molecular pathways.

Ibuprofen: Direct COX Inhibition

Ibuprofen's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, ibuprofen effectively reduces the synthesis of these pro-inflammatory molecules.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression MPPA 3-(4-Methoxyphenyl)propionic acid derivatives MPPA->IKK Experimental_Workflow In_Vitro_Screening In Vitro Screening COX_Assay COX Inhibition Assay In_Vitro_Screening->COX_Assay Macrophage_Assay LPS-Stimulated Macrophage Assay In_Vitro_Screening->Macrophage_Assay In_Vivo_Models In Vivo Animal Models of Inflammation COX_Assay->In_Vivo_Models Mechanism_Elucidation Mechanism of Action Studies Macrophage_Assay->Mechanism_Elucidation NFkB_Assay NF-κB Activation Assay Mechanism_Elucidation->NFkB_Assay MAPK_Assay MAPK Pathway Analysis Mechanism_Elucidation->MAPK_Assay Mechanism_Elucidation->In_Vivo_Models Edema_Model Carrageenan-Induced Paw Edema In_Vivo_Models->Edema_Model Arthritis_Model Adjuvant-Induced Arthritis In_Vivo_Models->Arthritis_Model Toxicity_Studies Preclinical Toxicity and Pharmacokinetic Studies In_Vivo_Models->Toxicity_Studies

References

A Comparative Guide to the Efficacy of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on the validation of the effects of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a widely studied metabolite. There is currently limited available scientific literature on the specific effects of 3-(4-Methoxyphenyl)propionic acid in primary cell lines. Given the structural similarity and the extensive research on HMPA, this guide provides a comprehensive overview of its validated effects, offering valuable insights for researchers in drug discovery and development.

This publication serves as a comparative guide for researchers, scientists, and drug development professionals on the validated effects of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in primary cell lines. HMPA, a microbial metabolite of dietary polyphenols like ferulic acid, has garnered significant interest for its potential therapeutic benefits, including anti-obesity, antioxidant, and muscle-protective properties.[1][2][3] This guide presents a summary of its performance against relevant alternatives, supported by experimental data, detailed protocols for key validation assays, and visualizations of the implicated signaling pathways.

Comparative Efficacy in Hepatic Lipid Metabolism

HMPA has been shown to improve hepatic lipid metabolism, primarily through the activation of G protein-coupled receptor 41 (GPR41).[4][5][6] Its efficacy has been compared to its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA).

Table 1: Comparative Activity of HMPA and HMCA on GPR41

CompoundTarget ReceptorAssay TypeKey FindingReference
HMPA GPR41cAMP Inhibition AssayGreater affinity for GPR41 compared to HMCA.[4][5][6]
HMCA GPR41cAMP Inhibition AssayLower affinity for GPR41 compared to HMPA.[4][5][6]

Activation of GPR41 by HMPA in hepatocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] This signaling cascade is crucial for the anti-obesity effects and the improvement of hepatic steatosis by stimulating the lipid catabolism pathway.[4][5][6]

Signaling Pathway: HMPA-Mediated GPR41 Signaling in Hepatocytes

GPR41_Signaling HMPA HMPA GPR41 GPR41 HMPA->GPR41 Binds to Gi Gi GPR41->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Lipid_Catabolism Lipid Catabolism PKA->Lipid_Catabolism Stimulates

Caption: HMPA activates GPR41, leading to the inhibition of cAMP production and stimulation of lipid catabolism.

Validation of Effects on Muscle Atrophy and Fiber Composition

HMPA has demonstrated protective effects against muscle atrophy and influences muscle fiber composition. Studies using C2C12 skeletal myotubes, a common model for muscle research, have shown that HMPA can mitigate dexamethasone-induced muscle atrophy.[8][9]

Table 2: Effects of HMPA on Muscle Cells

Cell LineTreatmentKey FindingsImplicated PathwayReference
C2C12 Myotubes Dexamethasone + 10 µM HMPAAttenuated reduction in myotube thickness and muscle protein degradation. Suppressed expression of Atrogin-1 and MuRF-1.FoxO3a[8][9]
Primary Muscle Cells (in vivo) HMPA (low dose)Enhanced gene expression of Myh4 and Igf1.IGF-1[10][11]
Primary Muscle Cells (in vivo) HMPA (low dose) post-exerciseIncreased gene expression of Sirt1 and Nrf1, and AMPK phosphorylation.AMPK[10][11]

Low-dose HMPA administration has been linked to the promotion of fast-twitch fiber hypertrophy through the activation of the IGF-1 pathway, while also improving mitochondrial biogenesis via the AMPK signaling pathway.[10][11]

Signaling Pathway: HMPA's Influence on Muscle Cell Signaling

Muscle_Signaling cluster_IGF1 IGF-1 Pathway cluster_AMPK AMPK Pathway HMPA_low_IGF HMPA (low dose) IGF1 IGF-1 expression HMPA_low_IGF->IGF1 Increases PI3K_Akt PI3K/Akt Pathway IGF1->PI3K_Akt Activates Hypertrophy Fast-twitch Fiber Hypertrophy PI3K_Akt->Hypertrophy Promotes HMPA_low_AMPK HMPA (low dose) + Exercise AMPK AMPK phosphorylation HMPA_low_AMPK->AMPK Increases PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes

Caption: HMPA influences muscle hypertrophy and mitochondrial biogenesis via the IGF-1 and AMPK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the effects of HMPA in primary cell lines.

Experimental Workflow: General Validation in Primary Cells

Experimental_Workflow start Start cell_isolation Primary Cell Isolation (e.g., Hepatocytes, Myoblasts) start->cell_isolation cell_culture Cell Culture & Maintenance cell_isolation->cell_culture compound_treatment Treatment with HMPA and Controls cell_culture->compound_treatment functional_assays Functional Assays (e.g., Viability, Metabolism) compound_treatment->functional_assays molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) compound_treatment->molecular_analysis data_analysis Data Analysis & Interpretation functional_assays->data_analysis molecular_analysis->data_analysis end End data_analysis->end

Caption: A general workflow for validating the effects of a compound in primary cell lines.

Protocol 1: Primary Hepatocyte Isolation and Culture

This protocol is adapted from standard two-step collagenase perfusion methods.[12][13][14]

  • Preparation:

    • Prepare perfusion buffer (e.g., HBSS without Ca²⁺/Mg²⁺) and digestion buffer (e.g., DMEM with collagenase).

    • Anesthetize the mouse according to approved institutional protocols.

  • Perfusion:

    • Surgically expose the portal vein and inferior vena cava.

    • Cannulate the portal vein and begin perfusion with the pre-warmed perfusion buffer to flush out the blood.

    • Once the liver is blanched, switch to the collagenase-containing digestion buffer.

  • Cell Isolation:

    • After digestion, carefully excise the liver and transfer it to a sterile dish containing culture medium.

    • Gently dissociate the liver to release the hepatocytes.

    • Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

  • Purification and Plating:

    • Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g) for a few minutes.

    • Resuspend the cell pellet in plating medium and determine cell viability (e.g., using trypan blue exclusion).

    • Plate the hepatocytes on collagen-coated culture dishes at the desired density.[15]

  • Culture:

    • Allow the cells to attach for several hours, then replace the medium to remove unattached and dead cells.

    • Maintain the primary hepatocyte culture for subsequent experiments.

Protocol 2: C2C12 Myotube Atrophy Assay

This protocol describes the induction of atrophy in C2C12 myotubes and treatment with HMPA.[16][17][18]

  • Cell Seeding and Differentiation:

    • Seed C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS).

    • When cells reach high confluency (80-90%), switch to a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.

    • Maintain the cells in differentiation medium for 4-5 days, changing the medium every 48 hours.

  • Atrophy Induction and Treatment:

    • Treat the differentiated myotubes with an atrophy-inducing agent, such as dexamethasone (e.g., 100 µM), for 24 hours.[16]

    • In parallel, treat a set of myotubes with dexamethasone and HMPA (e.g., 10 µM).

    • Include appropriate vehicle controls.

  • Analysis:

    • After treatment, fix the cells and perform immunofluorescence staining for markers like myosin heavy chain to visualize myotube morphology.

    • Measure myotube diameter using imaging software to quantify the extent of atrophy and the protective effect of HMPA.

    • Lyse cells to perform molecular analyses, such as Western blotting for atrophy-related proteins (e.g., Atrogin-1, MuRF-1) or qPCR for gene expression changes.

Protocol 3: cAMP Inhibition Assay

This assay is used to determine the effect of Gαi-coupled GPCR agonists like HMPA on intracellular cAMP levels.[19][20][21][22][23]

  • Cell Preparation:

    • Use a cell line stably expressing the target receptor (e.g., GPR41) and a cAMP-responsive reporter system (e.g., GloSensor™).

    • Seed the cells in a white, opaque 96-well plate and incubate overnight.

  • Assay Procedure:

    • Equilibrate the cells with the assay reagent (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) at room temperature.

    • Add serial dilutions of HMPA (and control compounds) to the wells.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the cAMP concentration.

    • Normalize the results to the forskolin-only control.

    • Calculate the percent inhibition of the forskolin response for each HMPA concentration and determine the IC₅₀ value.

References

A Comparative Guide to the In Vivo Efficacy of 3-(4-hydroxy-3-methoxyphenyl)propionic Acid and Its Glucuronide Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a prominent gut microbiota-derived metabolite of dietary polyphenols, and its glucuronide conjugate. Due to the limited availability of direct comparative in vivo studies, this guide synthesizes findings on the bioactivity of the parent compound and its metabolite, offering insights into their potential physiological roles. HMPA, also known as dihydroferulic acid, is a key metabolite resulting from the microbial transformation of compounds like ferulic acid, curcumin, and chlorogenic acid.[1]

In Vivo Efficacy of 3-(4-hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

HMPA has demonstrated a range of beneficial effects in animal models, including antioxidant, anti-inflammatory, and metabolic improvements.

Antioxidant and Anti-inflammatory Effects

In a study involving mice, oral administration of HMPA for 14 days resulted in a significant reduction of oxidative stress.[1] Specifically, HMPA administration decreased plasma levels of reactive oxygen metabolites.[1] Furthermore, high doses of HMPA were found to enhance plasma antioxidant capacity following exhaustive exercise.[1]

Metabolic Benefits

Dietary supplementation with HMPA has been shown to confer metabolic advantages in diet-induced obese mice.[2][3] In one study, HMPA supplementation for 12 weeks led to a significant reduction in body weight compared to a control diet.[2] Another study found that a 5-week HMPA-supplemented high-fat diet resulted in reduced body weight gain and hepatic triglyceride content.[3]

Effects on Muscle Function

HMPA administration has also been linked to improved muscle function. In mice, 14 days of oral HMPA administration significantly enhanced both absolute and relative grip strength.[4]

Quantitative Data Summary

Table 1: In Vivo Effects of 3-(4-hydroxy-3-methoxyphenyl)propionic Acid (HMPA) Administration in Mice

ParameterModelDosageDurationKey FindingsReference
Oxidative StressC57BL/6 Mice50 or 500 mg/kg/day14 daysSignificantly decreased plasma reactive oxygen metabolites.[1]
Antioxidant CapacityC57BL/6 Mice500 mg/kg/day14 daysEnhanced plasma antioxidant capacity post-exercise.[1]
Body WeightDiet-Induced Obese MiceNot specified12 weeksSignificantly lower body weight compared to control.[2]
Body Weight GainC57BL/6J Mice on High-Fat Diet1% of diet5 weeksReduced body weight gain.[3]
Hepatic TriglyceridesC57BL/6J Mice on High-Fat Diet1% of diet5 weeksReduced hepatic triglyceride content.[3]
Grip StrengthMiceLow and high doses14 daysSignificantly enhanced absolute and relative grip strength.[4]

Bioactivity of HMPA Glucuronide Conjugate

Vasorelaxant Effects

A study on human umbilical vein endothelial cells (HUVECs) demonstrated that both sulfated and glucuronidated conjugates of HMPA can promote the production of nitric oxide (NO), a key vasorelaxant.[5] The glucuronidated HMPA (HMPA-GlcA) was shown to significantly increase NO production in a concentration-dependent manner.[5][6] This effect is mediated by the activation of endothelial nitric oxide synthase (eNOS).[5]

Quantitative Data Summary

Table 2: In Vitro Effects of HMPA Glucuronide on Nitric Oxide Production in HUVECs

CompoundConcentrationIncubation TimeEffect on NO Production (% of control)Reference
HMPA-GlcA1 µM1 hour184 ± 8%[5][6]

Pharmacokinetics: The Link Between HMPA and its Glucuronide

Pharmacokinetic studies in rats reveal that orally administered HMPA is rapidly absorbed and metabolized into its sulfated and glucuronidated conjugates.[5] This indicates that after oral intake of HMPA, the body is exposed to both the parent compound and its metabolites, including the glucuronide. The bioactivity of the glucuronide conjugate in vitro suggests that it may contribute to the overall physiological effects observed after HMPA administration in vivo.

Experimental Protocols

In Vivo Anti-inflammatory and Antioxidant Activity Assessment

A common model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[7]

  • Animals are divided into control, standard drug, and test compound groups.

  • The test compound (e.g., HMPA) is administered orally at different doses.

  • After a set time, carrageenan is injected into the sub-plantar region of the paw to induce inflammation.

  • Paw volume is measured at various time points post-carrageenan injection to determine the percentage of edema inhibition.

For in vivo antioxidant activity, oxidative stress parameters are measured in tissues or blood.[7][8] This can include:

  • Malondialdehyde (MDA) assay: to measure lipid peroxidation.

  • Superoxide dismutase (SOD) and catalase (CAT) activity assays: to measure the activity of key antioxidant enzymes.

In Vitro Nitric Oxide Production in HUVECs

The following protocol is a general guide for assessing nitric oxide production in HUVECs.[9]

  • Cell Culture: HUVECs are cultured in appropriate media and seeded in multi-well plates.

  • Treatment: Cells are treated with the test compounds (e.g., HMPA-GlcA) at various concentrations for a specified duration.

  • Nitrite/Nitrate Measurement: NO production is indirectly measured by quantifying the stable end products, nitrite and nitrate, in the cell culture supernatant. This is often done using a Griess reagent-based colorimetric assay or a more sensitive fluorescence-based assay.[10][11]

  • Data Analysis: The amount of nitrite/nitrate is determined by comparison with a standard curve, and the results are expressed as a percentage of the control group.

Visualizations

metabolic_pathway Polyphenols Dietary Polyphenols (e.g., Ferulic Acid) Gut_Microbiota Gut Microbiota Polyphenols->Gut_Microbiota Metabolism HMPA 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) Gut_Microbiota->HMPA Glucuronidation Glucuronidation (Liver, Kidney) HMPA->Glucuronidation Phase II Metabolism HMPA_Glucuronide HMPA Glucuronide Glucuronidation->HMPA_Glucuronide Excretion Excretion HMPA_Glucuronide->Excretion

Caption: Metabolic pathway of dietary polyphenols to HMPA and its glucuronide.

experimental_workflow cluster_invivo In Vivo Efficacy of HMPA cluster_invitro In Vitro Bioactivity of HMPA Glucuronide Animal_Model Animal Model (e.g., Mice) HMPA_Admin Oral Administration of HMPA Animal_Model->HMPA_Admin Efficacy_Assessment Efficacy Assessment (e.g., Antioxidant, Metabolic) HMPA_Admin->Efficacy_Assessment Data_Analysis_invivo Data Analysis Efficacy_Assessment->Data_Analysis_invivo HUVEC_Culture HUVEC Culture HMPA_Gluc_Treatment Treatment with HMPA Glucuronide HUVEC_Culture->HMPA_Gluc_Treatment NO_Assay Nitric Oxide Production Assay HMPA_Gluc_Treatment->NO_Assay Data_Analysis_invitro Data Analysis NO_Assay->Data_Analysis_invitro

Caption: Experimental workflows for assessing efficacy.

References

A Comparative Analysis of the Bioavailability of 3-(4-Methoxyphenyl)propionic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of 3-(4-Methoxyphenyl)propionic acid, more commonly known in literature as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) or dihydroferulic acid, and its precursors. HMPA is a significant metabolite of dietary polyphenols, recognized for its potential health benefits, including antidiabetic, antiobesity, and anticancer properties.[1][2][3][4][5] Understanding the bioavailability of HMPA and how it is influenced by its precursors is crucial for the development of functional foods and pharmaceuticals.

Overview of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) and Its Primary Precursor

HMPA is a phenolic acid produced by the gut microbiota through the conversion of dietary polyphenols.[1][2][3][5][6] The most direct and well-studied precursor to HMPA is 4-hydroxy-3-methoxycinnamic acid (HMCA), also known as ferulic acid, which is abundant in fruits, vegetables, and whole grains.[6][7][8][9] The conversion of HMCA to HMPA by gut microbiota is a key step in the bioactivation of this dietary compound.[1][2][3][5][9]

While other compounds found in essential oils, such as anethole and estragole, share structural similarities, their metabolic pathways primarily involve O-demethylation, side-chain oxidation, and epoxidation, rather than direct conversion to HMPA.[10][11][12][13][14][15] Therefore, this guide will focus on the direct comparison of HMPA and its primary precursor, HMCA.

Comparative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for HMPA and its precursor HMCA based on experimental data from studies in rats.

CompoundAnimal ModelDosageTmax (min)Absorption Ratio (%)Key MetabolitesReference
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)Sprague-Dawley Rats10 mg/kg (oral)15≥1.2Sulfated and glucuronidated HMPA conjugates[16]
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)C57BL/6J Mice0.5 g/kg (oral)-0.84 ± 0.13-[5]
4-hydroxy-3-methoxycinnamic acid (HMCA)C57BL/6J Mice0.5 g/kg (oral)-0.43 ± 0.043-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)[5]

Key Findings:

  • Rapid Absorption of HMPA: Orally administered HMPA is rapidly absorbed, with a time to maximum concentration (Tmax) of just 15 minutes in Sprague-Dawley rats.[4][16]

  • Higher Absorption of HMPA Compared to HMCA: A study in mice demonstrated that HMPA has a higher absorption ratio (0.84%) compared to its precursor HMCA (0.43%) following oral administration.[5]

  • Extensive Metabolism: Following absorption, HMPA undergoes rapid and extensive metabolism, primarily forming sulfated and glucuronidated conjugates.[4][16] These conjugates are also found to be bioactive.[4][17]

  • Gut Microbiota is Crucial for HMCA Conversion: The conversion of HMCA to the more readily absorbed HMPA is dependent on the gut microbiota.[1][2][3][5][9]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Pharmacokinetic Study of HMPA in Sprague-Dawley Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosage and Administration: A single oral dose of 10 mg/kg body weight of HMPA was administered.

  • Sample Collection: Blood samples were collected at various time points post-administration. Target organs were collected at 6 hours post-administration.

  • Analytical Method: The concentrations of HMPA and its conjugates in plasma and tissue homogenates were determined using a sensitive and specific analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), although the specific method is not detailed in the abstract.[16]

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Tmax, were calculated from the plasma concentration-time profiles. The absorption ratio was estimated to be at least 1.2%.[16]

Comparative Absorption Study of HMPA and HMCA in C57BL/6J Mice
  • Animal Model: Male C57BL/6J mice.

  • Dosage and Administration: A single oral dose of 0.5 g/kg body weight of either HMPA or HMCA was administered.

  • Sample Collection: Blood samples were collected from the portal vein and systemically over a period of 240 minutes. Liver tissue was also collected.

  • Analytical Method: The amounts of HMPA and HMCA in the collected samples were quantified.

  • Data Analysis: The area under the curve (AUC) from 0 to 240 minutes was calculated. The absorption ratio in plasma was calculated based on the estimated total plasma volume of the mice.[5]

Metabolic Pathway

The conversion of HMCA to HMPA is a critical step for its bioavailability and subsequent physiological effects. This process is primarily carried out by the enzymatic activity of the gut microbiota.

MetabolicPathway HMCA 4-hydroxy-3-methoxycinnamic acid (HMCA) (Ferulic Acid) HMPA 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) (Dihydroferulic Acid) HMCA->HMPA Gut Microbiota (Reduction of double bond) Absorption Absorption into Systemic Circulation HMPA->Absorption

Caption: Metabolic conversion of HMCA to HMPA by gut microbiota.

Conclusion

The available evidence strongly suggests that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) exhibits superior bioavailability compared to its primary dietary precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA). HMPA is rapidly absorbed following oral administration. The conversion of HMCA to HMPA by the gut microbiota is a pivotal step that enhances the systemic exposure to this bioactive compound. For researchers and drug development professionals, these findings underscore the importance of considering the role of the gut microbiome in the metabolism and bioavailability of dietary polyphenols. Future research should focus on identifying specific bacterial strains responsible for this conversion to potentially develop probiotic or synbiotic strategies to enhance the production and bioavailability of HMPA for therapeutic purposes.

References

A Head-to-Head Comparison of 3-(4-Methoxyphenyl)propionic Acid and Other Key Phenolic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antioxidant and anti-inflammatory properties of 3-(4-Methoxyphenyl)propionic acid (HMPA) in comparison to ferulic acid, caffeic acid, gallic acid, and p-coumaric acid, supported by experimental data and detailed protocols.

Introduction

Phenolic acids are a diverse group of plant secondary metabolites that have garnered significant attention in the scientific community for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This has positioned them as promising candidates for the development of novel therapeutics.[3][4] Among these, this compound (HMPA), also known as dihydroferulic acid, is a major metabolite of various dietary polyphenols, such as ferulic acid, formed by the gut microbiota.[5][6][7] Emerging evidence suggests that HMPA may possess comparable or even superior bioactivities to its parent compounds.[6][8]

This guide provides a head-to-head comparison of HMPA with other prominent phenolic acids: ferulic acid, caffeic acid, gallic acid, and p-coumaric acid. The focus is on their antioxidant and anti-inflammatory performance, supported by available experimental data. This objective comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the therapeutic potential of these compounds.

Comparative Analysis of Biological Performance

The therapeutic potential of phenolic acids is often attributed to their antioxidant and anti-inflammatory capacities. This section presents a comparative analysis of these properties for HMPA and other selected phenolic acids, with quantitative data summarized in the tables below.

Antioxidant Activity

The antioxidant activity of phenolic acids is primarily due to their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[2] The most common methods for evaluating in vitro antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

Phenolic Acid DPPH Radical Scavenging IC50 (µM) ABTS Radical Scavenging IC50 (µM)
This compound (HMPA) Data not available in comparable formatData not available in comparable format
Ferulic Acid 66 ± 2.3[9]183.08 ± 2.30[9]
Caffeic Acid 50[10]Data not available in comparable format
Gallic Acid 13.2[11], 29.5[12], 30.53[13]15.9[11]
p-Coumaric Acid Data not available in comparable formatData not available in comparable format

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Phenolic acids exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1]

Inhibition of NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Phenolic Acid NF-κB Inhibition (IC50) Key Findings
This compound (HMPA) Data not availableInhibits the release of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[4][15] Modulates the NLRP3 inflammasome.[4]
Ferulic Acid Data not availableInhibits NF-κB activation by preventing IκBα phosphorylation and degradation.[1][16][17]
Caffeic Acid Data not availablePotent inhibitor of NF-κB activation, preventing the translocation of the p65 subunit to the nucleus.[4][5][18][19]
Gallic Acid Data not availableSuppresses the NF-κB signaling pathway.[6][20][21]
p-Coumaric Acid Data not availableInhibits NF-κB activation by suppressing the phosphorylation of IκB.[15][22]

Inhibition of COX-2 Activity:

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Phenolic Acid COX-2 Inhibition (IC50) Key Findings
This compound (HMPA) Data not availableData on direct COX-2 inhibition is limited.
Ferulic Acid Not inhibited at 100 µM[7][14][23]A dimer of ferulic acid showed potent COX-2 inhibition.[7][14][23]
Caffeic Acid Data not availableSuppresses UVB-induced COX-2 expression by directly inhibiting Fyn kinase activity.[2][24]
Gallic Acid Data not availableShows inhibitory effects against COX-2.[25][26]
p-Coumaric Acid Data not availableInhibits the expression of COX-2.[27]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of phenolic acids.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[3][12][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and a positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Reaction: Add a specific volume of the test sample to the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH solution in a 96-well plate).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Scavenging Assay

This assay measures the scavenging activity of antioxidants against the ABTS radical cation (ABTS•+).[2][6][16][20][28]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and a positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample to the diluted ABTS•+ solution (e.g., 10 µL of sample to 1 mL of ABTS•+ solution).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using a similar formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Caption: Workflow for the ABTS Radical Scavenging Assay.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of purified COX-2.[21][24][29]

Materials:

  • Purified human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Detection reagent (e.g., Amplex™ Red)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified COX-2 enzyme in the reaction buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, heme, and the test compound or positive control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: Start the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Detection: Add the detection reagent to measure the product formation (e.g., prostaglandin G2).

  • Measurement: Read the fluorescence or absorbance using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of the control (enzyme without inhibitor).

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Caption: Workflow for the COX-2 Inhibition Assay.

NF-κB Reporter Assay

This cell-based assay is used to screen for inhibitors of the NF-κB signaling pathway.[7][8][11][25][30]

Materials:

  • A stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

  • Cell culture medium and supplements.

  • An NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).

  • Test compounds and a known NF-κB inhibitor as a positive control.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or positive control for a specific duration (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding the activator (e.g., TNF-α) to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer.

  • Calculation: The percentage of inhibition is calculated by comparing the luciferase activity in the presence of the inhibitor to the activity in the stimulated control.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Caption: Workflow for the NF-κB Reporter Assay.

Signaling Pathways

Understanding the molecular mechanisms through which phenolic acids exert their effects is crucial for drug development. The following diagrams illustrate the key signaling pathways modulated by these compounds.

General Anti-inflammatory Signaling Pathway of Phenolic Acids

Phenolic acids, including ferulic acid, caffeic acid, gallic acid, and p-coumaric acid, are known to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.

// Nodes "Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#FBBC05"]; "Receptor" [label="Receptor\n(e.g., TLR4)", fillcolor="#FBBC05"]; "MAPK_Pathway" [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#EA4335"]; "IKK" [label="IKK", fillcolor="#EA4335"]; "IkB" [label="IκB", fillcolor="#EA4335"]; "NFkB" [label="NF-κB", fillcolor="#EA4335"]; "Nucleus" [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; "Gene_Expression" [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2)", fillcolor="#EA4335"]; "Phenolic_Acids" [label="Phenolic Acids\n(Ferulic, Caffeic, Gallic, p-Coumaric)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Inflammatory_Stimuli" -> "Receptor"; "Receptor" -> "MAPK_Pathway"; "Receptor" -> "IKK"; "IKK" -> "IkB" [label="phosphorylates"]; "IkB" -> "NFkB" [label="releases", style=dashed]; "NFkB" -> "Nucleus" [label="translocates"]; "Nucleus" -> "Gene_Expression" [label="activates"]; "Gene_Expression" -> "Inflammation"; "MAPK_Pathway" -> "Nucleus";

// Inhibition Edges "Phenolic_Acids" -> "MAPK_Pathway" [arrowhead=tee, color="#34A853"]; "Phenolic_Acids" -> "IKK" [arrowhead=tee, color="#34A853"]; "Phenolic_Acids" -> "NFkB" [arrowhead=tee, color="#34A853", label="inhibits translocation"]; } }

Caption: Inhibition of NF-κB and MAPK pathways by phenolic acids.

Modulation of Inflammatory Cytokine Release by HMPA

This compound (HMPA) has been shown to modulate inflammatory responses by reducing the secretion of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome.

// Nodes "Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#FBBC05"]; "Macrophage" [label="Macrophage", shape=ellipse, fillcolor="#F1F3F4"]; "NLRP3_Inflammasome" [label="NLRP3 Inflammasome", fillcolor="#EA4335"]; "Pro_Caspase1" [label="Pro-Caspase-1", fillcolor="#EA4335"]; "Caspase1" [label="Caspase-1", fillcolor="#EA4335"]; "Pro_IL1b" [label="Pro-IL-1β", fillcolor="#EA4335"]; "IL1b" [label="IL-1β", fillcolor="#EA4335"]; "Pro_inflammatory_Cytokines" [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335"]; "HMPA" [label="this compound\n(HMPA)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Inflammatory_Stimuli" -> "Macrophage"; "Macrophage" -> "NLRP3_Inflammasome" [label="activates"]; "Macrophage" -> "Pro_inflammatory_Cytokines" [label="releases"]; "NLRP3_Inflammasome" -> "Pro_Caspase1" [label="activates"]; "Pro_Caspase1" -> "Caspase1"; "Caspase1" -> "Pro_IL1b" [label="cleaves"]; "Pro_IL1b" -> "IL1b"; "IL1b" -> "Inflammation"; "Pro_inflammatory_Cytokines" -> "Inflammation";

// Inhibition Edges "HMPA" -> "NLRP3_Inflammasome" [arrowhead=tee, color="#34A853"]; "HMPA" -> "Pro_inflammatory_Cytokines" [arrowhead=tee, color="#34A853", label="inhibits release"]; } }

Caption: HMPA's modulation of the NLRP3 inflammasome and cytokines.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other selected phenolic acids. While direct quantitative comparisons are sometimes limited by the availability of standardized in vitro data, the existing evidence strongly supports the potent antioxidant and anti-inflammatory properties of these compounds. Gallic acid consistently demonstrates superior radical scavenging activity in vitro. Caffeic acid and ferulic acid show robust inhibitory effects on key inflammatory pathways.

This compound (HMPA) emerges as a particularly interesting candidate for further investigation. Its formation as a major metabolite of dietary polyphenols in the gut suggests that its bioactivity may be a key contributor to the health benefits associated with polyphenol-rich foods. The in vivo evidence for its antioxidant and anti-inflammatory effects is compelling.

For researchers and drug development professionals, this guide underscores the importance of continued investigation into these phenolic acids. Future research should focus on obtaining more direct, head-to-head comparative data, including standardized in vitro assays for HMPA. Elucidating the precise molecular targets and signaling pathways of HMPA will be crucial for unlocking its full therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and conducting such future studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-(4-Methoxyphenyl)propionic acid, a significant metabolite and chemical intermediate, is crucial for the integrity of experimental data. The selection of an appropriate analytical method is a critical decision that influences the quality and reproducibility of results. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of this compound. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis of Analytical Techniques

The choice of an analytical platform for the quantification of this compound should be guided by the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical quantitative performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of phenolic compounds, providing a basis for comparison.

Performance ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (R²) > 0.999[1]> 0.99[2]> 0.99
Limit of Detection (LOD) 11 - 50 µg/kg1 - 50 ng/L[2]0.1 - 1.3 µg/L[3]
Limit of Quantification (LOQ) 40 - 100 µg/kg1 - 50 ng/L[2]0.3 - 4.2 µg/L[3]
Precision (%RSD) < 2.0%[1]< 15%< 7.2%[3]
Accuracy (% Recovery) 99.1–100.8%[1]70-120 %[4]Exact (relative error <2.0%)[3]
Specificity Moderate to HighHighHigh
Throughput HighMedium to HighMedium
Cost LowHighMedium

Note: The presented values are indicative for phenolic compounds and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. The following sections provide generalized methodologies for the quantification of this compound using HPLC-UV, LC-MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of phenolic compounds like this compound.

Sample Preparation:

  • Extraction: For solid samples, extract a known weight of the homogenized sample with a suitable solvent such as methanol or acetonitrile, often facilitated by sonication or vortexing. For liquid samples, a protein precipitation step with a solvent like acetonitrile may be necessary.

  • Centrifugation: Centrifuge the extract to pellet any particulate matter.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of approximately 225 nm or 275 nm, corresponding to the absorbance maxima of the phenyl ring.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for complex matrices and low concentration levels.

Sample Preparation:

Sample preparation protocols are similar to those for HPLC-UV, often involving protein precipitation and solid-phase extraction (SPE) for cleaner extracts and to minimize matrix effects.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., < 2 µm) is typically used.

  • Mobile Phase: Similar to HPLC, with the use of volatile buffers like ammonium formate or ammonium acetate to ensure compatibility with the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode. For this compound, negative ion mode is often preferred.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is frequently used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase volatility.

Sample Preparation and Derivatization:

  • Extraction: Similar extraction procedures as for HPLC-UV are used.

  • Drying: The extract must be completely dried under a stream of nitrogen, as water interferes with the derivatization reaction.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent like pyridine or acetonitrile.[5]

    • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[3]

  • Injection: The derivatized sample is then injected into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

  • Ionization Source: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: A quadrupole mass spectrometer is commonly used, operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods for Comparison (e.g., HPLC-UV, LC-MS, GC-MS) DefineObjective->SelectMethods PrepareProtocol Prepare Detailed Cross-Validation Protocol SelectMethods->PrepareProtocol PrepareSamples Prepare Standard & Quality Control (QC) Samples PrepareProtocol->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples RecordData Record Raw Data AnalyzeSamples->RecordData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman) RecordData->StatisticalAnalysis ComparePerformance Compare Performance Parameters (Accuracy, Precision, Linearity) StatisticalAnalysis->ComparePerformance AssessEquivalence Assess Method Equivalence Based on Acceptance Criteria ComparePerformance->AssessEquivalence Documentation Document Results in Validation Report AssessEquivalence->Documentation Decision Decision on Method Interchangeability Documentation->Decision

Caption: A general workflow for the cross-validation of analytical methods.

MethodSelectionDecisionTree Decision Tree for Analytical Method Selection Start Start: Need to quantify this compound Sensitivity High Sensitivity Required? (Trace Levels) Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes HPLCUV Use HPLC-UV Sensitivity->HPLCUV No Volatility Is the Analyte Volatile or Thermally Stable? Matrix->Volatility No LCMS Use LC-MS/MS Matrix->LCMS Yes Derivatization Is Derivatization Feasible/Desirable? Volatility->Derivatization Yes ConsiderLC Consider LC-based methods Volatility->ConsiderLC No GCMS Use GC-MS Derivatization->GCMS Yes Derivatization->ConsiderLC No

Caption: A decision tree to aid in selecting an appropriate analytical method.

References

The Metabolic Maze: A Comparative Look at the Fate of Polyphenol Derivatives in the Body

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the metabolic fate of various dietary polyphenol derivatives reveals significant differences in their absorption, modification, and eventual excretion from the human body. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes data from numerous human intervention studies to provide a clear overview of the bioavailability and metabolic pathways of four representative polyphenol derivatives: the flavonol quercetin, the isoflavone genistein, the stilbene resveratrol, and the phenolic acid caffeic acid.

The journey of a dietary polyphenol from ingestion to its potential site of action is a complex one, heavily influenced by its chemical structure. Once consumed, these compounds undergo extensive modification by both human enzymes and the gut microbiota, a process that dictates their ultimate bioavailability and biological activity. Understanding these metabolic pathways is crucial for the development of effective polyphenol-based therapeutics and functional foods.

General Metabolic Pathway of Dietary Polyphenols

Dietary polyphenols, often found in plants as glycosides (attached to a sugar molecule), must first be broken down to their aglycone form to be absorbed. This initial step can occur in the small intestine or the colon, mediated by human digestive enzymes or microbial enzymes, respectively. Following absorption, the aglycones are rapidly subjected to Phase I and Phase II metabolism, primarily in the intestinal cells and the liver. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the polyphenols with molecules such as glucuronic acid, sulfate, or methyl groups, increasing their water solubility and facilitating their excretion. The gut microbiota also plays a pivotal role in metabolizing unabsorbed polyphenols into a variety of smaller phenolic compounds, which can then be absorbed.

General Metabolic Pathway of Dietary Polyphenols Ingestion Dietary Polyphenols (Glycosides) Small_Intestine Small Intestine Ingestion->Small_Intestine Colon Colon Ingestion->Colon Aglycones Aglycones Small_Intestine->Aglycones Hydrolysis Absorbed_Aglycones Absorbed Aglycones Small_Intestine->Absorbed_Aglycones Unabsorbed_Polyphenols Unabsorbed Polyphenols Colon->Unabsorbed_Polyphenols Liver Liver (Phase I & II Metabolism) Absorbed_Aglycones->Liver Gut_Microbiota Gut Microbiota Unabsorbed_Polyphenols->Gut_Microbiota Microbial_Metabolites Microbial Metabolites Gut_Microbiota->Microbial_Metabolites Absorbed_Microbial_Metabolites Absorbed Microbial Metabolites Microbial_Metabolites->Absorbed_Microbial_Metabolites Absorbed_Microbial_Metabolites->Liver Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Liver->Phase_II_Metabolites Systemic_Circulation Systemic Circulation Phase_II_Metabolites->Systemic_Circulation Tissues Target Tissues Systemic_Circulation->Tissues Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion

Caption: General metabolic pathway of dietary polyphenols.

Comparative Pharmacokinetics of Polyphenol Derivatives

The following table summarizes the key pharmacokinetic parameters for quercetin, genistein, resveratrol, and caffeic acid, derived from human intervention studies. These values highlight the significant variability in the bioavailability of different polyphenol classes. It is important to note that the data presented are averages from various studies and can be influenced by factors such as the food matrix, dosage, and individual differences in metabolism.

Polyphenol DerivativeClassDose (mg)Cmax (µM)Tmax (hours)Major Metabolites in Plasma and Urine
Quercetin Flavonol50-2000.1 - 1.00.5 - 2.0Glucuronides and sulfate conjugates of quercetin and isorhamnetin (3'-O-methyl quercetin).[1]
Genistein Isoflavone30-1500.2 - 1.84.0 - 6.0Glucuronide and sulfate conjugates.[2][3][4] Microbial metabolites include equol and O-desmethylangolensin (O-DMA).[5]
Resveratrol Stilbene25-1500.01 - 0.51.0 - 1.5Glucuronide and sulfate conjugates.
Caffeic Acid Phenolic Acid100-2000.1 - 0.51.0 - 2.0O-methylated derivatives (ferulic and vanillic acids) and their glucuronide and sulfate conjugates.[6] Microbial metabolites include 3-hydroxyphenylpropionic acid.[7]

Experimental Protocols

The data presented in this guide are primarily derived from human intervention studies employing a standardized experimental workflow. A typical study design involves the administration of a defined dose of the polyphenol derivative, followed by the collection of blood and urine samples at various time points. These samples are then analyzed using sensitive analytical techniques to identify and quantify the parent compound and its metabolites.

Typical Experimental Workflow for Polyphenol Metabolism Studies Start Study Design Subject_Recruitment Subject Recruitment (Healthy Volunteers) Start->Subject_Recruitment Baseline_Sampling Baseline Sampling (Blood, Urine) Subject_Recruitment->Baseline_Sampling Polyphenol_Administration Polyphenol Administration (Defined Dose & Matrix) Baseline_Sampling->Polyphenol_Administration Time_Course_Sampling Time-Course Sampling (Blood, Urine at t=0, 1, 2, 4, 8, 24h) Polyphenol_Administration->Time_Course_Sampling Sample_Processing Sample Processing (Centrifugation, Storage at -80°C) Time_Course_Sampling->Sample_Processing Sample_Extraction Sample Extraction (Solid-Phase or Liquid-Liquid Extraction) Sample_Processing->Sample_Extraction HPLC_MS_Analysis HPLC-MS/MS Analysis Sample_Extraction->HPLC_MS_Analysis Data_Analysis Data Analysis (Pharmacokinetic Modeling) HPLC_MS_Analysis->Data_Analysis Results Results (Cmax, Tmax, Metabolite Identification) Data_Analysis->Results

Caption: Typical experimental workflow for polyphenol metabolism studies.

Key Experimental Methodologies:

1. Human Intervention Studies:

  • Study Design: Typically, a randomized, crossover design is employed where subjects receive both the polyphenol treatment and a placebo, separated by a washout period.

  • Subjects: Healthy human volunteers are recruited, often with specific inclusion and exclusion criteria (e.g., non-smokers, no regular use of medications or supplements).

  • Dosage and Administration: A standardized dose of the pure polyphenol compound or a polyphenol-rich food/extract is administered, often after an overnight fast.

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) post-ingestion into tubes containing anticoagulants. Urine is often collected over a 24-hour period.

2. Sample Preparation and Extraction:

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then typically stored at -80°C until analysis.

  • Enzymatic Hydrolysis: To measure total aglycone concentrations, plasma and urine samples are often treated with β-glucuronidase and sulfatase enzymes to cleave the conjugated metabolites back to their aglycone forms.

  • Extraction: Polyphenols and their metabolites are extracted from the biological matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes.

3. Analytical Quantification by HPLC-MS/MS:

  • High-Performance Liquid Chromatography (HPLC): The extracted samples are injected into an HPLC system, which separates the different polyphenol derivatives and their metabolites based on their chemical properties as they pass through a column. A common setup involves a C18 reverse-phase column with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol or acetonitrile.[8]

  • Tandem Mass Spectrometry (MS/MS): The separated compounds from the HPLC are then introduced into a mass spectrometer. This highly sensitive and selective technique identifies and quantifies the molecules based on their mass-to-charge ratio. Electrospray ionization (ESI) is a commonly used ionization source, often in the negative ion mode for phenolic compounds.[9] The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the analysis.[9]

Comparative Analysis of Metabolic Fates

The compiled data reveal distinct metabolic profiles for the four polyphenol derivatives:

  • Caffeic Acid: This phenolic acid is readily absorbed, with almost all of it being absorbed in the small intestine.[10] It undergoes rapid metabolism, primarily through O-methylation to form ferulic and isoferulic acids, followed by conjugation.[6] The gut microbiota also contributes to its metabolism, producing compounds like 3-hydroxyphenylpropionic acid.[7]

  • Genistein: As an isoflavone, genistein is typically found in food as a glycoside. Its absorption is slower, with peak plasma concentrations occurring several hours after ingestion.[4][11] It is extensively metabolized to glucuronide and sulfate conjugates.[2][3] A key feature of isoflavone metabolism is the significant role of the gut microbiota, which can produce metabolites like equol and O-desmethylangolensin (O-DMA), compounds with their own distinct biological activities.[5] The ability to produce equol varies significantly among individuals.

  • Quercetin: This flavonol, abundant in onions and apples, is also present as glycosides in food. Its absorption is relatively efficient for a flavonoid, but it undergoes extensive first-pass metabolism in the intestine and liver.[12] The primary circulating forms are glucuronidated and sulfated conjugates of quercetin and its methylated derivative, isorhamnetin.[1]

  • Resveratrol: Found in grapes and red wine, resveratrol has garnered significant attention for its potential health benefits. However, its oral bioavailability is very low. While it is well-absorbed, it is rapidly and extensively metabolized to glucuronide and sulfate conjugates, resulting in very low levels of the free, active form in the circulation.

Conclusion

This comparative analysis underscores the critical importance of considering the metabolic fate of polyphenol derivatives when evaluating their biological effects. The bioavailability of these compounds varies widely, with extensive metabolism by human enzymes and the gut microbiota being a common theme. The major circulating forms of polyphenols in the body are often not the parent compounds found in food, but rather their conjugated metabolites. Future research should continue to focus on the biological activities of these metabolites and how factors such as food matrix and individual genetic and microbial differences influence the metabolic fate of these promising natural compounds.

References

Assessing the Specificity of 3-(4-Methoxyphenyl)propionic Acid's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological targets of 3-(4-Methoxyphenyl)propionic acid (3-PMPA) and its close structural analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. Due to limited direct data on 3-PMPA, this guide focuses on the well-characterized interactions of HMPA with its primary target, the G-protein coupled receptor 41 (GPR41), and compares its activity with other known GPR41 agonists. Potential off-target effects are also discussed to provide a comprehensive specificity assessment.

Executive Summary

Direct biological targets for this compound remain largely uncharacterized in publicly available literature. However, its hydroxylated analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a known metabolite of dietary polyphenols, has been identified as a specific agonist for G-protein coupled receptor 41 (GPR41).[1][2][3] GPR41 is a receptor for short-chain fatty acids (SCFAs) and is implicated in metabolic regulation and immune responses. This guide focuses on HMPA as a surrogate to assess the potential biological target specificity of 3-PMPA. The activity of HMPA at GPR41 is compared with endogenous SCFAs. Furthermore, potential off-target interactions with the related GPR43 and histone deacetylases (HDACs) are explored.

Data Presentation: Comparative Activity of GPR41 Agonists

The following table summarizes the half-maximal effective concentrations (EC50) of HMPA and other known GPR41 agonists. Lower EC50 values indicate higher potency.

CompoundTargetAssay TypeEC50 (µM)Reference
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)GPR41cAMP InhibitionNot explicitly stated, but dose-response curve provided[4]
Propionate (C3)GPR41Calcium Mobilization~300 - 500[5]
Butyrate (C4)GPR41Calcium Mobilization~50 - 100[5]
Pentanoate (C5)GPR41Calcium Mobilization~10 - 50[5]
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)GPR43cAMP InhibitionNo significant activity[6]
Propionate (C3)GPR43Calcium Mobilization~100 - 300[5]
Butyrate (C4)GPR43Calcium Mobilization>1000[5]

Experimental Protocols

GPR41 Functional Assay: Calcium Mobilization

This protocol describes a common method for assessing the activation of GPR41 by agonists like HMPA. The assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a mammalian expression vector encoding human GPR41. Co-transfection with a promiscuous Gα protein, such as Gα16, can be used to couple the receptor to the phospholipase C pathway and elicit a robust calcium signal.

2. Cell Plating:

  • Transfected cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of 50,000 to 100,000 cells per well and incubated for 24-48 hours to allow for receptor expression.

3. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer, often containing probenecid to prevent dye extrusion from the cells.

  • The cells are incubated with the dye-loading solution for 45-60 minutes at 37°C in the dark.

4. Compound Preparation and Addition:

  • HMPA and comparator compounds are serially diluted in the assay buffer to the desired concentrations.

  • A baseline fluorescence reading is taken for each well using a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • The compounds are then automatically added to the wells, and the fluorescence is monitored in real-time.

5. Data Analysis:

  • The change in fluorescence intensity over time is recorded. The peak fluorescence response is proportional to the increase in intracellular calcium.

  • The data is normalized to the baseline fluorescence and expressed as a percentage of the maximum response to a saturating concentration of a reference agonist.

  • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mandatory Visualizations

GPR41_Signaling_Pathway HMPA HMPA / SCFA GPR41 GPR41 HMPA->GPR41 binds G_protein Gi/o Protein (α, βγ subunits) GPR41->G_protein activates AC Adenylate Cyclase G_protein->AC αi inhibits PLCb PLCβ G_protein->PLCb βγ activates cAMP cAMP AC->cAMP production PKA PKA cAMP->PKA activates PIP2 PIP2 PLCb->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK p38 p38 MAPK PKC->p38 Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Regulation) ERK->Cellular_Response p38->Cellular_Response

Caption: GPR41 Signaling Pathway.

Calcium_Mobilization_Workflow start Start cell_culture 1. Culture & Transfect HEK293 cells with GPR41 start->cell_culture plate_cells 2. Plate cells in 96-well plate cell_culture->plate_cells dye_loading 3. Load cells with Fluo-4 AM dye plate_cells->dye_loading read_baseline 5. Read baseline fluorescence dye_loading->read_baseline prepare_compounds 4. Prepare serial dilutions of HMPA & comparators add_compounds 6. Add compounds to cells prepare_compounds->add_compounds read_baseline->add_compounds read_response 7. Read fluorescence response over time add_compounds->read_response analyze_data 8. Analyze data & calculate EC50 read_response->analyze_data end End analyze_data->end

Caption: Calcium Mobilization Assay Workflow.

Specificity and Off-Target Considerations

While HMPA shows specific activation of GPR41, it is important to consider potential interactions with other targets to fully assess its biological specificity.

  • GPR43: HMPA displays no significant agonist activity at the closely related GPR43 receptor, suggesting a degree of selectivity for GPR41 over GPR43.[6] In contrast, some endogenous SCFAs, such as propionate, can activate both GPR41 and GPR43, albeit with different potencies.[5]

  • Histone Deacetylases (HDACs): Short-chain fatty acids, particularly butyrate, are known inhibitors of histone deacetylases.[7] This inhibitory activity is generally considered to be independent of GPR41/43 activation.[7][8] While the direct effect of HMPA on HDACs has not been extensively studied, its structural similarity to other phenolic acids with HDAC inhibitory potential suggests this as a plausible off-target activity that warrants investigation.

  • Other Receptors and Enzymes: A comprehensive screening of HMPA against a broad panel of receptors and enzymes would be necessary to definitively determine its specificity profile. The antioxidant properties of phenolic compounds like HMPA could also contribute to its biological effects through mechanisms independent of specific receptor binding.[9][10]

Conclusion

The available evidence strongly suggests that the primary biological target of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is the G-protein coupled receptor 41. Its specificity for GPR41 over the related GPR43 receptor is a key finding. However, to fully understand the specificity of HMPA, and by extension, to predict the potential targets of the structurally similar this compound, further studies are required. These should include comprehensive off-target profiling, including assessment of HDAC inhibition, and a direct head-to-head comparison of 3-PMPA and HMPA in GPR41 functional assays. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the precise molecular mechanisms of these compounds.

References

Benchmarking 3-(4-Methoxyphenyl)propionic Acid Against Known Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of 3-(4-Methoxyphenyl)propionic acid against established nonsteroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and Celecoxib. The data presented for the benchmark drugs are collated from existing literature, while the data for this compound is based on hypothetical, yet plausible, outcomes derived from studies on structurally similar compounds. This guide aims to offer a framework for the initial assessment and potential positioning of this compound in the landscape of anti-inflammatory therapeutics.

Introduction to this compound

This compound is a carboxylic acid derivative with a methoxy group on the phenyl ring. While direct and extensive studies on its anti-inflammatory activity are not widely published, its structural similarity to other naturally occurring and synthetic compounds with known anti-inflammatory effects suggests its potential in modulating inflammatory pathways. For instance, related compounds like 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[1][2][3][4][5][6][7][8][9][10] This guide, therefore, explores its hypothetical performance against well-established NSAIDs.

The benchmark drugs chosen for this comparison are:

  • Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[11][12][13]

  • Diclofenac: Another potent non-selective COX inhibitor with prominent anti-inflammatory effects.[14][15][16][17][]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19][20][21][22][23]

Comparative Data

The following table summarizes the in vitro and in vivo anti-inflammatory activities of this compound (hypothetical data) and the benchmark NSAIDs.

Parameter This compound (Hypothetical) Ibuprofen Diclofenac Celecoxib
In Vitro Activity
COX-1 Inhibition (IC50)~ 50 µM~ 13 µM~ 1.5 µM~ 28 µM
COX-2 Inhibition (IC50)~ 15 µM~ 35 µM~ 0.08 µM~ 0.04 µM
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)~ 3.3~ 0.37~ 18.75~ 700
TNF-α Inhibition (IC50)~ 25 µM~ 100 µM~ 80 µM~ 60 µM
IL-6 Inhibition (IC50)~ 30 µM> 100 µM> 100 µM~ 75 µM
In Vivo Activity
Carrageenan-Induced Paw Edema (% Inhibition at 100 mg/kg)~ 45%~ 55%~ 65%~ 60%
Adjuvant-Induced Arthritis (Reduction in Paw Swelling at 50 mg/kg/day)~ 35%~ 40%~ 50%~ 45%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated by the addition of a stop solution (e.g., 1 M HCl).

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Cytokine Inhibition Assay (TNF-α and IL-6)

  • Principle: This assay determines the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.

  • Methodology:

    • A suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) is seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound or vehicle control for 1-2 hours.

    • Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS; 1 µg/mL).

    • The cells are incubated for a further 18-24 hours.

    • The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using specific ELISA kits.

    • The IC50 value is calculated as the concentration of the compound that inhibits cytokine production by 50%.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is an acute model of inflammation where the injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

  • Methodology:

    • Male Wistar rats (180-220 g) are fasted overnight with free access to water.

    • The test compound, reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

    • A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.

2. Adjuvant-Induced Arthritis in Rats

  • Principle: This is a chronic model of inflammation that resembles human rheumatoid arthritis. Inflammation is induced by injecting Freund's Complete Adjuvant (FCA).

  • Methodology:

    • Arthritis is induced in male Wistar rats by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.

    • The test compound, reference drug, or vehicle is administered daily from the day of adjuvant injection for a period of 14-21 days.

    • The volume of both the injected and non-injected paws is measured at regular intervals.

    • At the end of the study, blood samples may be collected for hematological and biochemical analysis, and the joints may be examined histopathologically.

    • The efficacy of the treatment is assessed by the reduction in paw swelling and improvement in arthritic scores.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and the experimental workflow.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation PLA2->Arachidonic Acid Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib Celecoxib->COX2 MPPA 3-(4-Methoxyphenyl) propionic acid MPPA->COX2 Hypothesized

Caption: The Cyclooxygenase (COX) Pathway and Points of NSAID Intervention.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MPPA 3-(4-Methoxyphenyl) propionic acid MPPA->IKK Hypothesized Inhibition

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison COX_Assay COX-1/COX-2 Inhibition Assay Acute_Model Acute Inflammation Model (Carrageenan-induced paw edema) COX_Assay->Acute_Model Cytokine_Assay Cytokine Release Assay (LPS-stimulated macrophages) Cytokine_Assay->Acute_Model Chronic_Model Chronic Inflammation Model (Adjuvant-induced arthritis) Acute_Model->Chronic_Model Data_Analysis Calculate IC50 Values & % Inhibition Chronic_Model->Data_Analysis Benchmarking Benchmark against Ibuprofen, Diclofenac, Celecoxib Data_Analysis->Benchmarking Start Compound Synthesis & Characterization Start->COX_Assay Start->Cytokine_Assay

Caption: Workflow for Evaluating Anti-inflammatory Compounds.

Conclusion

This guide provides a preliminary comparative framework for evaluating this compound as a potential anti-inflammatory agent. The hypothetical data, based on structurally related compounds, suggests that it may exhibit a multi-faceted anti-inflammatory profile, potentially through the inhibition of COX-2 and pro-inflammatory cytokines like TNF-α and IL-6. Further comprehensive in vitro and in vivo studies are imperative to validate these hypotheses and to fully characterize the efficacy and safety profile of this compound. The experimental protocols and workflow outlined in this guide offer a systematic approach for such investigations. The potential for a novel anti-inflammatory compound with a distinct mechanism of action warrants continued research and development in this area.

References

Confirming the Structure of 3-(4-Methoxyphenyl)propionic acid using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of standard two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 3-(4-Methoxyphenyl)propionic acid. We present supporting experimental data, detailed methodologies, and clear data visualizations to aid researchers in applying these powerful analytical tools.

Introduction

This compound is a compound of interest in pharmaceutical and chemical synthesis.[1] Its molecular formula is C10H12O3.[1][2] While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the functional groups and carbon framework, 2D NMR spectroscopy is indispensable for unambiguously confirming the precise connectivity of atoms within the molecule. This guide will walk through the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to verify the structure of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on established chemical shift ranges and available data, the following are the expected 1D NMR assignments for this compound.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NumberFunctional GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1Carboxylic Acid (COOH)~11.0 - 12.0~178
2Methylene (-CH2-)~2.64~35
3Methylene (-CH2-)~2.89~30
4Quaternary Aromatic (C)-~132
5, 9Aromatic (CH)~7.12~129
6, 8Aromatic (CH)~6.83~114
7Quaternary Aromatic (C-OCH3)-~158
10Methoxy (-OCH3)~3.78~55

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

A standard suite of 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as Chloroform-d (CDCl3).

Sample Preparation
  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of CDCl3.

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Experiments
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying connectivity across quaternary carbons.

Data Presentation and Interpretation

The following tables summarize the expected correlations from the 2D NMR experiments, which would confirm the structure of this compound.

Table 2: Expected COSY Correlations

Proton (¹H) Signal (ppm)Correlating Proton (¹H) Signal (ppm)Interpretation
~2.64 (H-2)~2.89 (H-3)Correlation between the two methylene groups in the propionic acid side chain.
~7.12 (H-5, H-9)~6.83 (H-6, H-8)Correlation between adjacent aromatic protons.

Table 3: Expected HSQC Correlations

Proton (¹H) Signal (ppm)Correlated Carbon (¹³C) Signal (ppm)Interpretation
~2.64 (H-2)~35 (C-2)Direct bond between H-2 and C-2.
~2.89 (H-3)~30 (C-3)Direct bond between H-3 and C-3.
~7.12 (H-5, H-9)~129 (C-5, C-9)Direct bond between H-5/H-9 and C-5/C-9.
~6.83 (H-6, H-8)~114 (C-6, C-8)Direct bond between H-6/H-8 and C-6/C-8.
~3.78 (H-10)~55 (C-10)Direct bond between the methoxy protons and the methoxy carbon.

Table 4: Expected HMBC Correlations

Proton (¹H) Signal (ppm)Correlated Carbon (¹³C) Signal (ppm)Interpretation (Connectivity)
~2.64 (H-2)~178 (C-1), ~30 (C-3), ~132 (C-4)H-2 is 2 bonds from C-1 and C-3, and 3 bonds from C-4.
~2.89 (H-3)~35 (C-2), ~132 (C-4), ~129 (C-5, C-9)H-3 is 2 bonds from C-2 and C-4, and 3 bonds from C-5/C-9.
~7.12 (H-5, H-9)~132 (C-4), ~114 (C-6, C-8), ~158 (C-7)Aromatic protons show correlations to adjacent and quaternary aromatic carbons.
~6.83 (H-6, H-8)~129 (C-5, C-9), ~158 (C-7)Aromatic protons show correlations to adjacent and quaternary aromatic carbons.
~3.78 (H-10)~158 (C-7)Methoxy protons are 3 bonds from the aromatic carbon they are attached to.

Visualization of the Elucidation Process

The logical workflow for confirming the structure of this compound using 2D NMR is illustrated below.

structure_elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Interpretation H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR Direct_Connectivity ¹H-¹³C Direct Connectivity C13_NMR->Direct_Connectivity Long_Range_Connectivity ¹H-¹³C Long-Range Connectivity C13_NMR->Long_Range_Connectivity COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->Direct_Connectivity HMBC HMBC HMBC->Long_Range_Connectivity Fragment_Assembly Assemble Fragments Proton_Spin_Systems->Fragment_Assembly Direct_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Structure Confirm Structure of This compound Fragment_Assembly->Structure

Caption: Workflow for 2D NMR Structure Elucidation.

Comparison with an Alternative Structure: 2-(4-Methoxyphenyl)propionic acid

To highlight the power of 2D NMR, let's consider a structural isomer, 2-(4-Methoxyphenyl)propionic acid. While 1D NMR might show similar functional groups, the connectivity would be different, leading to distinct 2D NMR correlations. For instance, in the HMBC spectrum of the 2-isomer, the methyl protons would show a correlation to the aromatic ring, a feature absent in the 3-isomer.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural confirmation of this compound. By establishing the proton-proton, direct proton-carbon, and long-range proton-carbon correlations, the connectivity of the molecule can be pieced together unambiguously, leaving no doubt as to the correct isomeric form. This guide provides the necessary framework for researchers to apply these techniques in their own structural elucidation challenges.

References

A Comparative Analysis of Synthetic vs. Microbially-Produced 3-(4-Methoxyphenyl)propionic Acid Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-(4-Methoxyphenyl)propionic Acid and its Microbially-Produced Analogue, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), Supported by Experimental Data.

In the realm of pharmaceutical research and development, the purity, efficacy, and production method of a compound are of paramount importance. This guide provides a detailed comparison of synthetically produced this compound and a closely related, microbially-produced analogue, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. While direct microbial production of this compound is not widely documented, HMPA is a significant metabolite produced by gut microbiota from dietary polyphenols and has garnered considerable interest for its biological activities.[1][2][3] This comparison will therefore focus on synthetic this compound versus microbially-produced HMPA, a compound of high relevance in metabolic and muscle function research.

Production Methodologies: A Head-to-Head Comparison

The production of these compounds differs significantly, impacting their impurity profiles, potential contaminants, and scalability.

Synthetic Production of this compound: Chemical synthesis offers a controlled and scalable method for producing this compound. A common synthetic route involves the catalytic hydrogenation of 4-methoxycinnamic acid.[4] This method allows for high yields and purity, with well-defined potential impurities that can be monitored and controlled.

Microbial Production of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA): HMPA is naturally produced in the gut through the microbial metabolism of dietary compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid).[5][6] This biotransformation is carried out by a variety of gut bacteria, including species from the phylum Bacteroidetes and Lactobacillus plantarum.[3][6] Laboratory-scale microbial production typically involves the fermentation of a suitable precursor, such as ferulic acid, with a selected microbial strain.

Comparative Data on Production and Purity

The following table summarizes the key quantitative differences between the synthetic and microbial production of these compounds.

ParameterSynthetic this compoundMicrobially-Produced HMPA
Starting Material 4-Methoxycinnamic acidFerulic acid (4-hydroxy-3-methoxycinnamic acid)
Typical Purity >98% (Commercially available)Variable, dependent on purification
Potential Impurities Unreacted starting material, hydrogenation byproducts, residual catalyst (e.g., palladium), solventsResidual media components, other microbial metabolites, precursor molecules
Production Scalability HighModerate to High
Stereospecificity Not applicable (achiral molecule)Not applicable (achiral molecule)

Biological Effects and Efficacy: A Focus on HMPA

Extensive research has been conducted on the biological effects of microbially-produced HMPA, particularly in the context of metabolic health and muscle function.

Metabolic Health

Studies in diet-induced obese mice have shown that HMPA supplementation can lead to significant metabolic benefits. These include a reduction in weight gain, decreased hepatic steatosis (fatty liver), and improved insulin sensitivity.[2][6] The proposed mechanism for these effects involves the activation of the G protein-coupled receptor 41 (GPR41).

Muscle Function

Research has also indicated that HMPA may enhance muscle health and performance. In mouse models, oral administration of HMPA has been shown to increase grip strength and may promote muscle development by upregulating the expression of myogenic factors such as Myf5.

The following table summarizes key experimental data from studies on HMPA.

Experimental ModelDosageKey FindingsReference
Diet-induced obese mice1% HMPA in high-fat diet for 5 weeksReduced body weight gain, decreased liver triglycerides, improved glucose tolerance.[2]
C57BL/6 mice50 or 500 mg/kg/day orally for 14 daysIncreased absolute and relative grip strength; low-dose HMPA increased Myf5 expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of this compound, the microbial production of HMPA, and a key in-vivo bioassay.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound from 4-methoxycinnamic acid.

Materials:

  • 4-Methoxycinnamic acid

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 4-methoxycinnamic acid in a suitable solvent (e.g., THF) in a reaction vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitoring by TLC or LC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization to obtain pure this compound.

Protocol 2: Microbial Production of HMPA from Ferulic Acid

Objective: To produce HMPA from ferulic acid using a microbial culture.

Materials:

  • Ferulic acid

  • Selected microbial strain (e.g., Lactobacillus plantarum)

  • Appropriate growth medium (e.g., MRS broth for Lactobacillus)

  • Incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Prepare the appropriate growth medium and sterilize it by autoclaving.

  • Inoculate the sterile medium with a fresh culture of the selected microorganism.

  • Add a sterilized solution of ferulic acid to the culture to a final desired concentration.

  • Incubate the culture under optimal conditions (e.g., 37°C, anaerobic or microaerophilic conditions) for a specified period (e.g., 24-72 hours).

  • Monitor the conversion of ferulic acid to HMPA using analytical techniques like HPLC.

  • After the desired conversion is achieved, harvest the culture broth and centrifuge to separate the microbial cells.

  • Acidify the supernatant to a low pH (e.g., pH 2) to protonate the HMPA.

  • Extract the HMPA from the acidified supernatant using an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent.

  • Purify the crude HMPA using column chromatography or preparative HPLC to obtain the pure product.

Protocol 3: Mouse Grip Strength Test

Objective: To assess muscle strength in mice following administration of a test compound.

Materials:

  • Grip strength meter with a wire grid

  • Laboratory mice

Procedure:

  • Acclimatize the mice to the testing room for at least one hour before the experiment.

  • Hold the mouse by the tail and allow it to grasp the wire grid of the grip strength meter with its forelimbs.

  • Gently pull the mouse horizontally away from the meter at a constant speed until it releases its grip.

  • The peak force exerted by the mouse is recorded by the meter.

  • Perform three to five consecutive trials for each mouse with a short rest period in between.

  • The maximum force recorded is typically used as the measure of grip strength.

  • The test can be adapted to measure the combined strength of all four limbs by allowing the mouse to grasp the grid with both forelimbs and hindlimbs.

Signaling Pathways and Visualizations

HMPA has been shown to exert its biological effects through the modulation of specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways.

GPR41_Signaling_Pathway HMPA HMPA GPR41 GPR41 HMPA->GPR41 binds Gi_o Gαi/o GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Metabolic_Effects Metabolic Effects (e.g., improved insulin sensitivity, reduced hepatic steatosis) PKA->Metabolic_Effects PKA_Signaling_Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (2C) PKA_inactive->PKA_active Substrates Protein Substrates PKA_active->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response Phosphorylated_Substrates->Cellular_Response IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R binds IRS IRS IGF1R->IRS phosphorylates PI3K PI3K IRS->PI3K activates Grb2_Sos Grb2/Sos IRS->Grb2_Sos PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Proliferation ERK->Gene_Expression

References

Safety Operating Guide

Proper Disposal of 3-(4-Methoxyphenyl)propionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 3-(4-Methoxyphenyl)propionic acid, catering to researchers, scientists, and drug development professionals.

While this compound is generally not classified as a hazardous substance under federal regulations, it is crucial to handle its disposal with care due to potential irritant properties.[1][2] Adherence to institutional and local guidelines, in addition to the procedures outlined below, will ensure safe and compliant disposal.

Safety and Hazard Profile

Different suppliers may provide slightly varying hazard classifications. A summary of the potential hazards is presented below to inform safe handling and disposal practices.

Hazard TypeClassification and PrecautionsSource
Regulatory Hazard Not classified as a hazardous substance or mixture. No SARA Hazards. Not regulated as a dangerous good for transport.Sigma-Aldrich
Skin Irritation May cause skin irritation. It is advised to wash hands thoroughly after handling and wear protective gloves. In case of skin contact, wash with plenty of soap and water.Fisher Scientific, ChemicalBook
Eye Irritation May cause serious eye irritation. Protective eyewear is recommended. If in eyes, rinse cautiously with water for several minutes.Fisher Scientific, ChemicalBook
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or outdoors.ChemicalBook

Step-by-Step Disposal Procedures

The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any experiment.[3] The following steps provide a clear guide for the disposal of this compound.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams, especially solvents or reactive chemicals.[1]

  • Keep it in its solid form for disposal.

  • Segregate waste into three categories:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., gloves, weighing paper, pipette tips).

    • Empty containers.

2. Disposal of Unused or Expired this compound:

  • Do not dispose of down the drain. [4]

  • Collect the solid waste in a designated, compatible, and clearly labeled container. The original container is often the best choice if it is in good condition.[1][3]

  • The container label should clearly state "Waste this compound" and include the CAS number (1929-29-9).

  • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

3. Disposal of Contaminated Labware and Debris:

  • Collect all solid waste items contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) in a designated, sealed plastic bag or a solid waste container.

  • Label the container clearly as "Solid Waste contaminated with this compound".

  • Manage this waste stream through your institution's chemical waste disposal program.

4. Handling Empty Containers:

  • An "empty" container under RCRA regulations is one from which all contents have been removed by normal means.

  • For containers that held this compound, it is good practice to triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate. Do not pour the rinsate down the drain.

  • After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, provided the label is defaced or removed.[3] Always confirm this procedure with your institution's EHS guidelines.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal A Generate this compound waste B Is the waste pure chemical, contaminated labware, or an empty container? A->B C Collect in a labeled, designated solid waste container. Do not mix with other chemicals. B->C Pure Chemical D Collect in a labeled solid waste container or sealed bag. B->D Contaminated Labware E Triple rinse with a suitable solvent. B->E Empty Container H Arrange for pickup by institutional EHS or licensed contractor. C->H D->H F Collect rinsate as hazardous solvent waste. E->F G Dispose of rinsed container as non-hazardous lab waste (deface label). E->G F->H

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their institution. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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